molecular formula C7H6IN3 B13672532 3-Iodo-2-methylimidazo[1,2-b]pyridazine

3-Iodo-2-methylimidazo[1,2-b]pyridazine

Katalognummer: B13672532
Molekulargewicht: 259.05 g/mol
InChI-Schlüssel: VQBMRJXLSSDPLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Iodo-2-methylimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C7H6IN3 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-2-methylimidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-2-methylimidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H6IN3

Molekulargewicht

259.05 g/mol

IUPAC-Name

3-iodo-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H6IN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3

InChI-Schlüssel

VQBMRJXLSSDPLC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C(=N1)C=CC=N2)I

Herkunft des Produkts

United States
Foundational & Exploratory

The Strategic Synthesis and Application of 3-Iodo-2-methylimidazo[1,2-b]pyridazine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its rigid, planar geometry and rich electronic features make it an ideal framework for engaging with biological targets. This guide focuses on a key derivative, 3-iodo-2-methylimidazo[1,2-b]pyridazine, a versatile building block whose strategic design enables rapid library synthesis and exploration of chemical space. We will provide an in-depth look at its structure, a robust, field-tested protocol for its synthesis, and a discussion of its chemical properties and applications, particularly its role as a precursor in palladium-catalyzed cross-coupling reactions for drug discovery programs.

Molecular Profile and Physicochemical Characteristics

The unique arrangement of the 3-iodo and 2-methyl substituents on the imidazo[1,2-b]pyridazine core dictates its utility. The methyl group at the 2-position enhances the electron-donating nature of the imidazole ring, thereby activating the C3 position for electrophilic substitution. The iodine atom at the C3 position serves as a highly effective synthetic handle, a versatile leaving group for the construction of carbon-carbon and carbon-heteroatom bonds.

Chemical Structure

The chemical structure of 3-iodo-2-methylimidazo[1,2-b]pyridazine is depicted below. The numbering convention follows standard heterocyclic nomenclature, with the bridgehead nitrogen assigned position 4.

Caption: Chemical structure of 3-iodo-2-methylimidazo[1,2-b]pyridazine.

Physicochemical Properties

While experimental data for this specific compound is not widely published, its properties can be estimated based on closely related analogs such as 6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine and 3-iodo-2,6-dimethylimidazo[1,2-b]pyridazine.[3] These properties are crucial for designing reaction conditions, purification strategies, and for formulation development in drug discovery.

PropertyValue (Estimated/Typical)Source/Justification
Molecular Formula C₇H₆IN₃Calculated
Molecular Weight 259.05 g/mol Calculated
CAS Number Not assigned(Analog CAS: 1208069-55-9)
Physical Form SolidBased on analogs
Melting Point >150 °CTypical for rigid heterocyclic structures
Solubility Soluble in DMSO, DMF, DCM, ChloroformCommon for drug-like molecules
XLogP3 ~1.8Computed for analog C₈H₈IN₃[3]
Storage 2-8°C, inert atmosphere, keep in darkRecommended for iodo-compounds

Synthesis and Mechanistic Considerations

The synthesis of 3-iodo-2-methylimidazo[1,2-b]pyridazine is most efficiently achieved via a two-step sequence: construction of the heterocyclic core followed by regioselective iodination. This approach allows for modularity and high yields.

Synthetic Workflow

The overall synthetic strategy is outlined below. The process begins with the condensation of a commercially available aminopyridazine with an α-haloketone, followed by a direct C-H iodination.

Caption: Two-step synthesis workflow for 3-iodo-2-methylimidazo[1,2-b]pyridazine.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure purity and identity.

Step 1: Synthesis of 2-methylimidazo[1,2-b]pyridazine

  • Rationale: This is a classic Tschitschibabin-type reaction for the synthesis of imidazo-fused heterocycles. 3-Aminopyridazine acts as the binucleophile. The reaction of the exocyclic amino group with the α-haloketone, followed by intramolecular cyclization of the pyridazine ring nitrogen onto the carbonyl carbon, forms the stable bicyclic system.[4] Sodium bicarbonate or a similar mild base is used to neutralize the HBr generated during the reaction.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 3-aminopyridazine (1.0 eq), sodium bicarbonate (2.0 eq), and absolute ethanol to make a 0.5 M solution.

    • Stir the suspension at room temperature for 15 minutes.

    • Add 1-bromopropan-2-one (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approx. 80°C) and monitor by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-methylimidazo[1,2-b]pyridazine as a solid.

    • Validation: Confirm structure by ¹H NMR and Mass Spectrometry.

Step 2: Synthesis of 3-iodo-2-methylimidazo[1,2-b]pyridazine

  • Rationale: The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and thus highly susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an ideal iodinating agent as it is easy to handle and the reaction proceeds under mild conditions, often at room temperature, without the need for a strong acid catalyst.[5]

  • Procedure:

    • Dissolve 2-methylimidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile (to make a 0.2 M solution) in a round-bottom flask protected from light.

    • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution (10% w/v) and stir for 10 minutes.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by silica gel chromatography to afford 3-iodo-2-methylimidazo[1,2-b]pyridazine as a stable solid.

    • Validation: Confirm final structure, purity, and identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chemical Reactivity and Applications in Drug Discovery

The primary value of 3-iodo-2-methylimidazo[1,2-b]pyridazine in drug discovery lies in the reactivity of its carbon-iodine bond. This functionality makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core scaffold at the C3 position.

Utility in Cross-Coupling Reactions

This molecule is an ideal substrate for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2] These reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, which are critical for modulating the pharmacological properties of a lead compound. The patent literature frequently describes the use of 3-bromo- or 3-iodo-imidazo[1,2-b]pyridazine derivatives as key intermediates in the synthesis of kinase inhibitors.[1]

Caption: Application of the title compound in key cross-coupling reactions.

Role in Medicinal Chemistry

The imidazo[1,2-b]pyridazine core is a key pharmacophore in many biologically active molecules. Derivatives have shown potent activity as inhibitors of various kinases, including Transforming growth factor-β-activated kinase 1 (TAK1), Bruton's tyrosine kinase (BTK), and Tyk2, which are implicated in cancer and inflammatory diseases.[6] The ability to rapidly synthesize a library of analogs by functionalizing the C3 position of 3-iodo-2-methylimidazo[1,2-b]pyridazine is a powerful strategy for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

3-Iodo-2-methylimidazo[1,2-b]pyridazine is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its synthesis is straightforward and robust, and its inherent chemical reactivity provides a gateway to a vast chemical space. By leveraging the protocols and understanding the principles outlined in this guide, researchers can efficiently generate novel and diverse libraries of imidazo[1,2-b]pyridazine derivatives, significantly enhancing the potential for discovering next-generation therapeutics.

References

  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

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  • Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. [Link]

  • 3-Iodoimidazo[1,2-b]pyridazine. EPA CompTox Chemicals Dashboard. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • Imidazopyridazine. Wikipedia. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. [Link]

  • N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. MDPI. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

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An In-depth Technical Guide to the Medicinal Chemistry Applications of Imidazo[1,2-b]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The imidazo[1,2-b]pyridazine nucleus is a quintessential example of such a structure.[1] This bicyclic heterocyclic system, comprising a fused imidazole and pyridazine ring, offers a unique combination of physicochemical properties, including a rigid conformation and strategically positioned nitrogen atoms that can act as hydrogen bond donors and acceptors. These features make it an exceptional template for designing ligands that can interact with a wide array of biological targets with high affinity and selectivity.

The versatility of the imidazo[1,2-b]pyridazine core is demonstrated by its presence in compounds targeting a wide spectrum of diseases, including cancers, inflammatory conditions, and infectious diseases.[1][2] The clinical success of Ponatinib (Iclusig®) , an FDA-approved multi-kinase inhibitor for the treatment of leukemia, has significantly intensified research interest in this scaffold, cementing its status as a cornerstone in modern drug discovery.[1][3] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of imidazo[1,2-b]pyridazine derivatives, offering valuable insights for researchers and drug development professionals.

I. Synthetic Strategies: Building the Core and Its Analogs

The construction and functionalization of the imidazo[1,2-b]pyridazine scaffold are crucial for exploring its chemical space. Synthetic strategies must be robust, versatile, and amenable to the creation of diverse libraries for biological screening.

A. Core Synthesis: The Foundational Cyclocondensation

The most fundamental and widely used method for constructing the imidazo[1,2-b]pyridazine ring system is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[4] The introduction of a halogen at the 6-position of the 3-aminopyridazine is a key strategic choice, as it facilitates the preferential alkylation at the correct ring nitrogen, thereby ensuring the regioselective formation of the desired bicyclic product.[4] This halogen then serves as a versatile handle for subsequent functionalization via cross-coupling reactions.

A generalized workflow for this synthetic approach is outlined below.

G cluster_0 Core Synthesis cluster_1 Functionalization A 3-Amino-6-chloropyridazine C Cyclocondensation (e.g., NaHCO3, Ethanol, Reflux) A->C B α-Bromoketone (R1-C(O)CH2Br) B->C D 6-Chloro-2-(R1)-imidazo[1,2-b]pyridazine C->D E Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D->E Position 6 F Nucleophilic Aromatic Substitution D->F Position 6 G Diverse Analogs 3,6-Disubstituted Imidazo[1,2-b]pyridazines E->G F->G

Caption: General workflow for synthesis and functionalization.

B. Functionalization via Cross-Coupling Chemistry

Modern organometallic chemistry has revolutionized the ability to modify the imidazo[1,2-b]pyridazine core. Palladium-catalyzed cross-coupling reactions are particularly powerful for introducing a wide range of substituents, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.[3]

  • Suzuki-Miyaura Coupling: Enables the introduction of aryl or heteroaryl groups at positions that have been halogenated (e.g., the 6-position).

  • Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, attaching various amine-containing fragments.

  • Sonogashira Coupling: Used to install alkyne moieties, which can serve as handles for further chemistry or as key pharmacophoric elements.[3]

These methods provide a modular approach to library synthesis, allowing chemists to systematically probe the structure-activity relationships around the scaffold.[3][5]

II. Therapeutic Applications: A Scaffold for All Seasons

The imidazo[1,2-b]pyridazine framework has proven to be an exceptionally fruitful starting point for the development of potent and selective modulators of various biological targets.

A. Anticancer Agents: A Kinase Inhibition Powerhouse

The most profound impact of the imidazo[1,2-b]pyridazine scaffold has been in the field of oncology, particularly in the development of protein kinase inhibitors.[1]

1. Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prime target for treating B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia.[6][7] Researchers have developed highly potent and selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine core.[6]

A standout example, compound 22 (TM471-1) , demonstrated potent BTK inhibition with an IC50 of 1.3 nM and excellent selectivity across a panel of over 300 other kinases.[6][7] This compound exhibited a favorable safety profile and robust in vivo efficacy, leading to complete tumor regression in xenograft models at a 15 mg/kg dose.[6][7] Its promising preclinical data has propelled it into Phase I clinical trials.[4][6][7]

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation Cell Survival & Proliferation NFkB->Proliferation TM471 TM471-1 (Imidazo[1,2-b]pyridazine) TM471->BTK Irreversibly Inhibits

Caption: Simplified BTK signaling pathway and inhibition.

2. Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibitors: TAK1 is overexpressed in multiple myeloma (MM), a cancer of plasma cells, making it an attractive therapeutic target. A series of 6-substituted imidazo[1,2-b]pyridazines have been identified as potent TAK1 inhibitors. The lead compound, 26 , inhibited TAK1 with an IC50 of 55 nM and demonstrated potent growth inhibition of MM cell lines with GI50 values as low as 30 nM.

3. PIM Kinase Inhibitors: PIM kinases are oncogenic serine/threonine kinases implicated in various hematopoietic malignancies. Imidazo[1,2-b]pyridazines have been identified as a class of highly selective PIM kinase inhibitors.[8] X-ray crystallography revealed a surprising and atypical binding mode: instead of forming hydrogen bonds with the canonical kinase hinge region, these inhibitors interact with the N-terminal lobe.[8] This unique mechanism of action is believed to be the basis for their enhanced selectivity compared to conventional ATP-mimetic inhibitors.[8]

4. Cyclin-Dependent Kinase (CDK) Inhibitors: The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop potent and selective inhibitors of CDKs, which are key regulators of the cell cycle.[5] More recently, this scaffold was used to create covalent inhibitors of CDK12/13, with compound 24 showing particular promise for treating triple-negative breast cancer.[9]

Compound/Series Target Kinase Potency (IC₅₀) Therapeutic Area Reference
TM471-1 (Cpd 22) BTK1.3 nMB-Cell Malignancies[6][7]
Compound 26 TAK155 nMMultiple Myeloma
Ponatinib BCR-ABL, VEGFR2, etc.Varies (low nM)Leukemia (CML, ALL)[2][3]
K00135 PIM1Low nMLeukemia[8]
Compound 24 CDK12/13Covalent InhibitorBreast Cancer (TNBC)[9]
Table 1: Selected Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors.
B. Anti-inflammatory and Autoimmune Diseases

The scaffold's utility extends beyond cancer to diseases driven by immune dysregulation.

1. Tyrosine Kinase 2 (TYK2) Inhibitors: TYK2 is a member of the Janus kinase (JAK) family and is essential for signaling pathways mediated by key pro-inflammatory cytokines like IL-12, IL-23, and type I interferons. This makes TYK2 a compelling target for autoimmune diseases. A significant breakthrough was the discovery of imidazo[1,2-b]pyridazine derivatives that act as allosteric inhibitors by binding to the TYK2 pseudokinase (JH2) domain. This mechanism provides high selectivity over other JAK family members, which is a major advantage for safety. These efforts have led to potent, selective, and orally active TYK2 inhibitors with efficacy in animal models of arthritis.[10]

G Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 JH2 (Pseudokinase) JH1 (Kinase) Receptor->TYK2 Activates STAT STAT TYK2:jh1->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor IZP Inhibitor Inhibitor->TYK2:jh2 Allosteric Inhibition

Caption: TYK2 signaling and allosteric inhibition at the JH2 domain.

2. Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: GSK-3β is implicated in the pathology of Alzheimer's disease. Brain-penetrant imidazo[1,2-b]pyridazines have been designed as potent GSK-3β inhibitors, demonstrating the scaffold's potential for treating neurodegenerative disorders.[11]

C. Anti-infective Agents

The imidazo[1,2-b]pyridazine core has also been explored for combating infectious diseases.

1. Antitubercular Activity: With the rise of drug-resistant pathogens, new antitubercular agents are urgently needed.[12] A novel series of imidazo[1,2-b]pyridazines incorporating a benzohydrazide moiety has been synthesized and screened against Mycobacterium tuberculosis H37Rv.[12] Several of these compounds exhibited potent antitubercular activity, with minimum inhibitory concentrations (MIC) as low as 1.6 μg/mL, comparable to first-line drugs.[12]

III. Detailed Experimental Protocols

To facilitate further research, this section provides representative, detailed methodologies for the synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives.

Protocol 1: Synthesis of a 6-Chloro-2-phenylimidazo[1,2-b]pyridazine Intermediate

This protocol describes a typical cyclocondensation reaction to form the core scaffold, which can be used as a starting material for further elaboration.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq) and ethanol to create a suspension.

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Add a solution of 2-bromoacetophenone (1.1 eq) in ethanol dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the solid product and wash it sequentially with cold water and then a small amount of cold ethanol to remove excess reagents and salts.

  • Dry the resulting solid under vacuum to yield the 6-chloro-2-phenylimidazo[1,2-b]pyridazine product. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: General In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the potency (IC₅₀) of a test compound against a target kinase.

Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-bound kinase results in a high Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal. Inhibition by the test compound disrupts this interaction, leading to a decrease in the FRET signal.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the imidazo[1,2-b]pyridazine test compound in a suitable buffer (e.g., kinase buffer containing HEPES, MgCl₂, EGTA, and Brij-35).

  • Assay Plate Setup: In a 384-well microplate, add the serially diluted test compounds. Include controls for 0% inhibition (DMSO vehicle only) and 100% inhibition (high concentration of a known potent inhibitor or no kinase).

  • Kinase/Tracer Addition: Add a pre-mixed solution of the target kinase (e.g., BTK) bound to the Eu-labeled antibody and the fluorescent tracer to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of tracer binding.

IV. Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold is a testament to the power of privileged structures in medicinal chemistry.[1] Its rigid, planar geometry and tunable electronic properties have made it a remarkably successful template for developing highly potent and selective inhibitors, particularly for protein kinases. The clinical success of Ponatinib has paved the way for a new generation of therapeutics based on this core.[1]

Future research will likely focus on several key areas:

  • Expanding the Target Space: While kinase inhibition is a stronghold, exploring other target classes such as G-protein coupled receptors (GPCRs) and epigenetic targets could yield novel therapeutics.[13]

  • Improving Drug Properties: Continued optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be critical for developing orally bioavailable drugs with favorable safety profiles, especially for chronic conditions.

  • Novel Chemical Space: The development of new synthetic methodologies to functionalize previously inaccessible positions on the scaffold will open up new avenues for SAR exploration.

The imidazo[1,2-b]pyridazine core remains a highly attractive and versatile starting point for drug discovery.[2] Its proven track record and ongoing exploration ensure that it will continue to be a source of innovative medicines for years to come.

References

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. DergiPark. [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ACS Publications. [Link]

  • Discovery of novel potent GPR40 agonists containing imidazo[1,2-a]pyridine core as antidiabetic agents. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

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Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Iodo-2-methylimidazo[1,2-b]pyridazine: Synthesis, Characterization, and Therapeutic Potential

The imidazo[1,2-b]pyridazine nucleus is a significant heterocyclic scaffold that has garnered considerable attention in the field of drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent pharmacophore capable of engaging with a variety of biological targets. Notably, derivatives of this scaffold have shown a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2] The commercial success of the kinase inhibitor ponatinib, which features this core structure, has further fueled research into novel imidazo[1,2-b]pyridazine-containing compounds for various therapeutic applications.[1]

This technical guide focuses on a specific derivative, 3-Iodo-2-methylimidazo[1,2-b]pyridazine . The introduction of an iodine atom at the 3-position and a methyl group at the 2-position provides a unique combination of steric and electronic properties, and importantly, a versatile synthetic handle for further chemical modifications. This guide will provide a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, expected characterization data, and its potential applications in modern drug development, particularly in the realm of targeted therapies.

While a specific CAS number for 3-Iodo-2-methylimidazo[1,2-b]pyridazine is not readily found in major chemical databases, which suggests it may be a novel or less-common research compound, the properties and reactivity of this molecule can be confidently inferred from closely related and well-documented analogs.

Physicochemical Properties and Key Identifiers

The fundamental properties of 3-Iodo-2-methylimidazo[1,2-b]pyridazine are summarized in the table below. The molecular formula is deduced from the parent structure, 2-methylimidazo[1,2-b]pyridazine, by the substitution of a hydrogen atom with an iodine atom at the 3-position. The molecular weight is calculated based on this deduced formula. For comparative purposes, data for several close analogs are also provided.

Property3-Iodo-2-methylimidazo[1,2-b]pyridazine3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine[3]6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine[4]3-Iodoimidazo[1,2-b]pyridazine[5]
Molecular Formula C₇H₆IN₃C₈H₈IN₃C₇H₅ClIN₃C₆H₄IN₃
Molecular Weight 259.05 g/mol 273.07 g/mol 293.49 g/mol 245.03 g/mol
CAS Number Not available1936097-79-81208069-55-91233690-88-4

Proposed Synthesis of 3-Iodo-2-methylimidazo[1,2-b]pyridazine

The synthesis of the imidazo[1,2-b]pyridazine core is most commonly achieved through a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[6] For the target compound, a plausible and efficient synthetic route involves the reaction of 3-aminopyridazine with 1-iodo-2-propanone (iodoacetone). The subsequent iodination at the 3-position is a key step to install the versatile iodine handle.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Iodination A 3-Aminopyridazine C 2-Methylimidazo[1,2-b]pyridazine A->C NaHCO3, Ethanol, Reflux B Iodoacetone B->C D 2-Methylimidazo[1,2-b]pyridazine F 3-Iodo-2-methylimidazo[1,2-b]pyridazine D->F Acetonitrile, RT E N-Iodosuccinimide (NIS) E->F

Caption: Proposed two-step synthesis of 3-Iodo-2-methylimidazo[1,2-b]pyridazine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methylimidazo[1,2-b]pyridazine

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyridazine (5.0 g, 52.6 mmol) and absolute ethanol (100 mL).

  • Addition of Reagents: To the stirred suspension, add sodium bicarbonate (8.84 g, 105.2 mmol) followed by the dropwise addition of iodoacetone (10.6 g, 57.9 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-methylimidazo[1,2-b]pyridazine as a solid.

Step 2: Synthesis of 3-Iodo-2-methylimidazo[1,2-b]pyridazine

  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve the 2-methylimidazo[1,2-b]pyridazine (from Step 1, 1.0 eq) in acetonitrile.

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, 3-Iodo-2-methylimidazo[1,2-b]pyridazine.

Characterization of the Final Product

The structure of 3-Iodo-2-methylimidazo[1,2-b]pyridazine would be confirmed using standard spectroscopic techniques. While experimental data for this specific compound is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridazine and imidazole ring protons. The methyl group at the 2-position would appear as a singlet around δ 2.5 ppm. The protons on the pyridazine ring would likely appear as doublets or multiplets in the aromatic region (δ 7.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms. The methyl carbon would resonate in the aliphatic region (around δ 15-20 ppm). The carbon bearing the iodine atom (C3) would be significantly shifted downfield. The remaining aromatic carbons of the fused ring system would appear in the δ 110-150 ppm range.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₇H₆IN₃). The mass spectrum would show a prominent molecular ion peak (M+) corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the methyl and aromatic groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.

Reactivity and Potential for Further Functionalization

The iodine atom at the 3-position of the imidazo[1,2-b]pyridazine ring is a key feature that allows for a wide range of subsequent chemical transformations. This position is amenable to various metal-catalyzed cross-coupling reactions, making 3-Iodo-2-methylimidazo[1,2-b]pyridazine a valuable intermediate for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[7]

Common cross-coupling reactions that can be employed include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Heck Coupling: Reaction with alkenes to form carbon-carbon bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

These reactions provide a powerful toolkit for medicinal chemists to explore the chemical space around the imidazo[1,2-b]pyridazine core and optimize the pharmacological properties of lead compounds.

Applications in Drug Discovery and Development

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets.[1] This versatility has led to its investigation in a number of therapeutic areas.

Kinase Inhibition

A primary application of imidazo[1,2-b]pyridazine derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several studies have highlighted the potential of this scaffold to inhibit key kinases:

  • Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling pathway, which is essential for B-cell proliferation and survival.[8] Inhibitors of BTK are effective in treating B-cell malignancies. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective irreversible BTK inhibitors.[1]

  • Transforming Growth Factor-β-Activated Kinase 1 (TAK1): TAK1 is involved in inflammatory signaling pathways and is a potential target for treating inflammatory diseases and certain cancers.[9] Imidazo[1,2-b]pyridazine-containing compounds have been discovered as potent TAK1 inhibitors with excellent activity against multiple myeloma.[9]

  • Cyclin-Dependent Kinases (CDK12/13): These kinases are involved in the regulation of transcription and are emerging as important targets in oncology. Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent covalent inhibitors of CDK12/13.

BTK Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Downstream B-Cell Proliferation, Survival & Differentiation Ca_PKC->Downstream Inhibitor 3-Iodo-2-methylimidazo[1,2-b]pyridazine (Potential Inhibitor) Inhibitor->BTK Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the potential point of intervention for imidazo[1,2-b]pyridazine-based inhibitors.[8]

Neurodegenerative Diseases

Derivatives of imidazo[1,2-b]pyridazine have also been explored as potential diagnostic and therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. Specifically, they have been synthesized and evaluated as ligands for β-amyloid plaques, which are a pathological hallmark of the disease.[6] The ability to design molecules that can bind to these plaques opens up possibilities for developing novel positron emission tomography (PET) radiotracers for in vivo imaging.[6]

Conclusion

3-Iodo-2-methylimidazo[1,2-b]pyridazine represents a promising, albeit not widely documented, chemical entity with significant potential in medicinal chemistry and drug development. Its core imidazo[1,2-b]pyridazine scaffold is a well-validated pharmacophore, and the presence of the 3-iodo group provides a crucial point for chemical diversification. Based on the activities of its close analogs, this compound is a prime candidate for investigation as a kinase inhibitor for oncology and inflammatory diseases, and potentially as a molecular probe for neurodegenerative disorders. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize and explore the therapeutic potential of this and related compounds.

References

  • Satyanarayana, B. et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8.
  • Li, J. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(6), 275-279. Available at: [Link]

  • Genentech, Inc. (2015). IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. Google Patents.
  • de Oliveira, V. F. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Allali, M. et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]

  • Array Biopharma Inc. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.
  • PubChem. (n.d.). 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine. National Center for Biotechnology Information. Available at: [Link]

  • Pal Singh, S. et al. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2568. Available at: [Link]

  • Akwata, D. et al. (2022). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 13(1), 76-85. Available at: [Link]

  • Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • US EPA. (2025). 3-Iodoimidazo[1,2-b]pyridazine. CompTox Chemicals Dashboard. Available at: [Link]

  • Actiza Pharmaceutical Private Limited. (n.d.). Imidazo 1,2 b pyridazine derivative. IndiaMART. Available at: [Link]

Sources

Technical Guide: Strategic Functionalization of Imidazo[1,2-b]pyridazine via C-3 Iodination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C-3 Pivot Strategy

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the structural backbone of potent kinase inhibitors like Ponatinib (BCR-ABL inhibitor) and emerging TAK1/Tyk2 inhibitors. Its utility stems from a unique electronic dichotomy: the pyrazine-like ring (positions C-6, C-7, C-8) is electron-deficient and electrophilic, while the imidazole ring (specifically C-3 ) is electron-rich and nucleophilic.

This guide details the C-3 Iodination Strategy , which utilizes the C-3 position as a "molecular pivot." By installing a reactive iodine handle at C-3, researchers can access a library of derivatives via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) while preserving the C-6 position for orthogonal functionalization.

Mechanistic Basis of C-3 Regioselectivity

To design effective syntheses, one must understand why iodination occurs exclusively at C-3.

  • Electronic Driver: The bridgehead nitrogen (N-4) donates electron density into the 5-membered ring. In an Electrophilic Aromatic Substitution (SEAr), attack at C-3 yields a resonance-stabilized intermediate (Wheland intermediate) where the positive charge is delocalized without disrupting the aromaticity of the 6-membered pyridazine ring.

  • Contrast with C-2: Attack at C-2 would disrupt the conjugation or place positive charge adjacent to the bridgehead nitrogen, a highly unfavorable state.

  • Contrast with C-6/C-8: These positions are deactivated by the electronegative nitrogens (N-1 and N-4) and are susceptible to Nucleophilic Aromatic Substitution (SNAr), not SEAr.

Implication for Protocol: Because C-3 is naturally nucleophilic, we can use mild electrophilic iodinating agents (like NIS) without harsh Lewis acids that might degrade sensitive functional groups.

Experimental Protocols

Protocol A: Regioselective C-3 Iodination (The NIS Method)

This protocol is the industry standard for functionalizing 6-chloroimidazo[1,2-b]pyridazine, the most common starting block.

Reagents:

  • Substrate: 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst (Optional): Trifluoroacetic acid (TFA) (5-10 mol%) – Only required for highly deactivated cores.

Workflow:

  • Dissolution: Dissolve 6-chloroimidazo[1,2-b]pyridazine in anhydrous MeCN (0.1 M concentration). Ensure the vessel is purged with nitrogen.

  • Addition: Add NIS portion-wise at Room Temperature (20-25°C) over 15 minutes. Rapid addition can cause minor exotherms.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS. The product (3-iodo species) will show a distinct mass shift (+126 amu) and increased lipophilicity (longer retention time).

  • Quench: Dilute with EtOAc. Wash with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine/succinimide byproducts.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from EtOH or perform flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • Success: Appearance of a singlet at ~8.0-8.2 ppm in

    
     NMR (C-2 proton), with the disappearance of the C-3 proton signal.
    
  • Failure (Over-iodination): If C-2 is also iodinated (rare), reduce NIS equivalents or lower temperature to 0°C.

Protocol B: C-3 Palladium Cross-Coupling (Suzuki-Miyaura)

Once the iodine is installed, it is significantly more reactive towards Pd-oxidative addition than the C-6 chloride, allowing chemoselective coupling.

Reagents:

  • Substrate: 3-iodo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Workflow:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add Pd catalyst under Argon flow.

  • Heating: Heat to 80-90°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with water, extract with DCM.

Expert Insight: If the C-6 position contains a sensitive group (e.g., a displaceable sulfone), avoid strong bases like


 at high temps; stick to 

.

Strategic Orthogonality & Data Visualization

The power of this scaffold lies in the ability to sequence reactions. The C-3 Iodine is a "soft" electrophile handle, while the C-6 Chlorine is a "hard" electrophile handle (for SNAr) or a less reactive Pd handle.

Diagram 1: Orthogonal Functionalization Logic

This diagram illustrates the decision tree for synthesizing multi-substituted cores.

OrthogonalStrategy Start Starting Material: 6-chloroimidazo[1,2-b]pyridazine Iodination Step 1: C-3 Iodination (NIS, MeCN) Start->Iodination SEAr Mechanism Intermediate Pivot Intermediate: 3-iodo-6-chloro-core Iodination->Intermediate Yield: >85% PathA Path A: C-3 Coupling First (Suzuki/Sonogashira) Intermediate->PathA Pd(0), Boronic Acid I > Cl Reactivity PathB Path B: C-6 Substitution First (SNAr with Amines) Intermediate->PathB HNR2, Heat Cl is Labile FinalA Product A: 3-Aryl-6-Chloro-core PathA->FinalA FinalB Product B: 3-Iodo-6-Amino-core PathB->FinalB

Caption: Orthogonal functionalization pathways. Path A exploits the higher reactivity of C-3 Iodine in Pd-catalysis. Path B exploits the susceptibility of C-6 Chloride to nucleophilic attack.

Diagram 2: The Ponatinib Synthesis Case Study

A real-world application of C-3 iodination followed by Sonogashira coupling.

PonatinibSynthesis Step1 Precursor: Imidazo[1,2-b]pyridazine Step2 Reaction: C-3 Iodination (NIS, DMF) Step1->Step2 Step3 Intermediate: 3-iodoimidazo[1,2-b]pyridazine Step2->Step3 Step4 Reaction: Sonogashira Coupling (Ethynyl-aryl moiety, Pd/Cu) Step3->Step4 Selective C-C Bond Formation Step5 Target: Ponatinib Core Structure Step4->Step5

Caption: Simplified workflow for the synthesis of the Ponatinib core, highlighting the critical role of the C-3 iodine intermediate.

Comparative Data: Iodination Reagents

Reagent SystemConditionsYield (C-3)SelectivityNotes
NIS / MeCN RT, 2h85-95% HighRecommended. Clean workup, minimal byproducts.

/

RT, DCM70-80%ModerateSilver salts are expensive; removal is tedious.

/

60°C, DMF60-75%ModerateRequires heat; lower yield due to side reactions.

(Iodine Monochloride)
0°C, AcOH50-60%LowToo aggressive; often leads to over-halogenation.

References

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 2021.

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2020.

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 2010.

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 2019.

  • Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides. Organic Letters, 2012.

Imidazo[1,2-b]pyridazine: A Privileged Scaffold as a Bioisostere in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, the imidazo[1,2-b]pyridazine scaffold has emerged as a particularly successful and versatile bioisostere. This guide provides a comprehensive overview of the strategic application of the imidazo[1,2-b]pyridazine core in kinase inhibitor design. We will delve into its role as a bioisostere for common hinge-binding motifs, explore its favorable physicochemical properties, and detail the structure-activity relationships (SAR) that have led to the discovery of potent and selective inhibitors. Furthermore, this guide will present detailed experimental protocols for the synthesis and evaluation of imidazo[1,2-b]pyridazine-based kinase inhibitors, offering researchers a practical framework for leveraging this privileged scaffold in their drug discovery programs.

Introduction: The Kinase Inhibitor Challenge and the Rise of Bioisosterism

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for drug discovery. The development of kinase inhibitors has revolutionized the treatment of many malignancies. However, challenges such as acquired resistance, off-target toxicity, and poor drug-like properties necessitate the continuous development of new chemical entities.

Bioisosterism, the strategy of replacing a functional group in a lead compound with another group that retains similar biological activity, is a cornerstone of modern medicinal chemistry. This approach is often employed to fine-tune the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate. The imidazo[1,2-b]pyridazine scaffold has proven to be an exceptional bioisostere in the context of kinase inhibitor design, frequently replacing purines, indazoles, and other bicyclic heteroaromatic systems that are common hinge-binding motifs.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Bioisostere

The imidazo[1,2-b]pyridazine is a bicyclic heteroaromatic system containing a bridgehead nitrogen atom. Its unique electronic and steric properties make it an attractive scaffold for kinase inhibitor design.

Key Features and Advantages
  • Hydrogen Bonding Capabilities: The nitrogen atoms within the imidazo[1,2-b]pyridazine ring system can act as both hydrogen bond donors and acceptors, enabling it to mimic the interactions of other hinge-binding motifs with the kinase backbone. Specifically, the N1 atom often acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase.

  • Tunable Physicochemical Properties: The scaffold allows for substitution at multiple positions, providing a handle to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. This versatility is crucial for optimizing the drug-like properties of a lead compound.

  • Scaffold Hopping and Novel IP Space: Replacing a common, and often heavily patented, scaffold with the imidazo[1,2-b]pyridazine core can be a successful strategy for "scaffold hopping," leading to the discovery of novel chemical matter with potentially improved properties and a clear intellectual property position.

  • Favorable ADME Profile: In many instances, the incorporation of the imidazo[1,2-b]pyridazine scaffold has been shown to improve metabolic stability and reduce off-target activities, contributing to a more favorable overall ADME profile.

A Bioisostere for Common Hinge-Binding Motifs

The imidazo[1,2-b]pyridazine scaffold has been successfully employed as a bioisostere for a variety of other bicyclic systems. A notable example is its use as a replacement for the purine core in inhibitors of cyclin-dependent kinases (CDKs).

Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors

Extensive SAR studies have been conducted on the imidazo[1,2-b]pyridazine scaffold, revealing key positions for modification to achieve high potency and selectivity.

  • Position 3: Substitution at the 3-position with various aryl or heteroaryl groups is a common strategy to target the solvent-exposed region of the ATP-binding pocket. This position is often crucial for modulating selectivity.

  • Position 6: The 6-position is frequently used to introduce groups that can interact with the ribose-binding pocket or the back pocket of the kinase. Modifications at this position can significantly impact potency.

  • Position 8: The 8-position can be substituted to fine-tune the electronic properties of the ring system and to introduce additional interaction points with the kinase.

The following diagram illustrates the general SAR strategy for imidazo[1,2-b]pyridazine-based kinase inhibitors.

Caption: General SAR strategy for imidazo[1,2-b]pyridazine kinase inhibitors.

Case Study: Ponatinib - An Imidazo[1,2-b]pyridazine-Based Multikinase Inhibitor

A prominent example of a successful drug molecule featuring the imidazo[1,2-b]pyridazine scaffold is Ponatinib (Iclusig®). Ponatinib is a potent, orally available multikinase inhibitor that targets BCR-ABL, including the T315I mutant which is resistant to other tyrosine kinase inhibitors.

Compound Target Kinase(s) IC50 (nM) Therapeutic Indication
PonatinibBCR-ABL (wild-type and mutants), VEGFR, FGFR, PDGFR, SRC0.37 (native BCR-ABL), 2.0 (T315I)Chronic Myeloid Leukemia (CML), Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL)

Data sourced from publicly available information.

The discovery of Ponatinib highlights the power of the imidazo[1,2-b]pyridazine scaffold in overcoming drug resistance.

Experimental Protocols

This section provides a generalized, step-by-step methodology for the synthesis and evaluation of a novel imidazo[1,2-b]pyridazine-based kinase inhibitor.

General Synthetic Scheme

The synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines typically follows a convergent route.

Synthesis_Workflow A 6-chloropyridazin-3-amine C Cyclocondensation A->C B alpha-bromoketone B->C D 6-chloro-imidazo[1,2-b]pyridazine intermediate C->D E Suzuki or Buchwald-Hartwig Coupling D->E F Final Imidazo[1,2-b]pyridazine Inhibitor E->F G Purification (e.g., Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General synthetic workflow for imidazo[1,2-b]pyridazine inhibitors.

Step-by-Step Protocol:

  • Cyclocondensation: React 6-chloropyridazin-3-amine with a suitable α-bromoketone in a solvent such as ethanol under reflux. This reaction forms the core 6-chloro-imidazo[1,2-b]pyridazine intermediate.

  • Purification: After cooling, the product is typically isolated by filtration and can be further purified by recrystallization or column chromatography.

  • Cross-Coupling: The 6-chloro intermediate is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to introduce the desired substituent at the 6-position.

  • Final Purification and Characterization: The final product is purified using standard techniques (e.g., preparative HPLC) and its identity and purity are confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

In Vitro Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound.

Materials:

  • Kinase of interest

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compound (serially diluted)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Workflow:

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Serial dilution of compound - Kinase/antibody mix - Tracer solution start->prep_reagents add_compound Add test compound to plate prep_reagents->add_compound add_kinase_ab Add kinase/antibody mixture add_compound->add_kinase_ab incubate1 Incubate (e.g., 60 min at RT) add_kinase_ab->incubate1 add_tracer Add tracer incubate1->add_tracer incubate2 Incubate (e.g., 60 min at RT) add_tracer->incubate2 read_plate Read TR-FRET signal incubate2->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a small volume of the diluted compound to the wells of a 384-well plate.

  • Prepare a mixture of the kinase and the europium-labeled antibody and dispense it into the wells.

  • Incubate the plate at room temperature to allow the compound to bind to the kinase.

  • Add the Alexa Fluor™ 647-labeled tracer to the wells. The tracer will bind to the kinase that is not inhibited by the test compound.

  • Incubate the plate at room temperature to allow the tracer to bind.

  • Read the plate on a TR-FRET-capable plate reader. The FRET signal is inversely proportional to the amount of inhibition.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Future Perspectives

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future directions in this field include:

  • Development of Covalent Inhibitors: The scaffold can be functionalized with reactive groups to enable covalent targeting of specific cysteine residues in the kinase active site, potentially leading to inhibitors with increased potency and duration of action.

  • Targeting Allosteric Sites: While most imidazo[1,2-b]pyridazine-based inhibitors are ATP-competitive, the scaffold's versatility may allow for the design of allosteric inhibitors that bind to sites other than the ATP pocket, offering a potential route to improved selectivity.

  • Proteolysis Targeting Chimeras (PROTACs): The imidazo[1,2-b]pyridazine core can serve as the kinase-binding warhead in PROTACs, which are bifunctional molecules that induce the degradation of the target kinase.

Conclusion

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged bioisostere in the field of kinase inhibitor discovery. Its favorable physicochemical properties, synthetic tractability, and ability to effectively mimic the hinge-binding interactions of other common motifs have led to the development of numerous potent and selective kinase inhibitors, including the clinically successful drug Ponatinib. As our understanding of kinase biology deepens and new drug discovery modalities emerge, the versatile imidazo[1,2-b]pyridazine core is poised to play an even more significant role in the development of the next generation of targeted therapies.

References

  • The imidazo[1,2-b]pyridazine scaffold in medicinal chemistry. (URL: [Link])

  • Recent advances of imidazo[1,2-b]pyridazine derivatives in medicinal chemistry. (URL: [Link])

  • Imidazo[1,2-b]pyridazines as a new scaffold for potent and selective B-Raf V600E inhibitors. (URL: [Link])

  • Discovery of a Potent and Selective Imidazo[1,2-b]pyridazine-Based Inhibitor of IκB Kinase β (IKK-β). (URL: [Link])

  • Ponatinib: a new standard of care for chronic myeloid leukemia? (URL: [Link])

Technical Guide: Solubility Profiling of 3-Iodo-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, experimental determination protocols, and process applications for 3-Iodo-2-methylimidazo[1,2-b]pyridazine , a critical intermediate in the synthesis of kinase inhibitors such as Ponatinib .

Part 1: Executive Summary & Chemical Context

The Molecule

3-Iodo-2-methylimidazo[1,2-b]pyridazine (CAS: 1233690-88-4) is a planar, electron-deficient heteroaromatic scaffold. It serves as the electrophilic coupling partner in the Sonogashira reaction to form the alkyne bridge of Ponatinib (ICLUSIG®).

  • Molecular Formula: C₇H₆IN₃

  • Molecular Weight: 259.05 g/mol

  • Physical State: Off-white to yellow solid

  • Key Functional Groups:

    • Imidazo[1,2-b]pyridazine core: Weakly basic, planar, potential for

      
      -
      
      
      
      stacking (leading to high crystal lattice energy).
    • Iodide (C-3): Labile handle for Pd-catalyzed cross-coupling; increases lipophilicity (

      
      ).
      
    • Methyl (C-2): Steric handle; slightly reduces crystal packing efficiency compared to the des-methyl analog.

Solubility Landscape Overview

Unlike simple commodity chemicals, the solubility of this intermediate is governed by its high lattice energy (typical of planar heterocycles) and its specific interaction with polar aprotic solvents.

Solvent ClassRepresentative SolventsSolubility PredictionProcess Utility
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Reaction media (Sonogashira)
Chlorinated DCM, ChloroformModerate-High Extraction / Work-up
Esters/Ethers Ethyl Acetate, THFModerate Crystallization / Purification
Alcohols Methanol, Ethanol, IPALow (Temp. dependent)Anti-solvent / Recrystallization
Non-Polar Hexane, Heptane, TolueneVery Low / Insoluble Anti-solvent to force precipitation
Aqueous Water, Buffers (pH 7)Insoluble (<0.1 mg/mL)Wash solvent to remove salts

Part 2: Experimental Methodology (The Protocol)

As exact thermodynamic values vary by crystal polymorph and purity, the following Self-Validating Protocol is required to generate precise data for process scale-up.

Dynamic Laser Monitoring Method (High-Throughput)

Rationale: This method eliminates sampling errors associated with filtration in gravimetric analysis and detects the precise "Clear Point" (dissolution) and "Cloud Point" (nucleation).

SolubilityProtocol Start Weigh Solute (Excess Solid) Solvent Add Solvent (Fixed Volume) Start->Solvent Heat Heat Ramp (0.5°C/min) Solvent->Heat Laser Laser Transmission Monitoring Heat->Laser Detect Detect Clear Point (100% Transmission) Laser->Detect Dissolution Detect->Heat If turbid, continue heating Calc Calculate Mole Fraction (x₂) Detect->Calc

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Standard Operating Procedure (Gravimetric - Shake Flask)

For labs without laser arrays, this equilibrium method is the gold standard.

  • Preparation: Add excess 3-Iodo-2-methylimidazo[1,2-b]pyridazine to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
     K).
    
  • Sampling: Stop stirring and allow settling for 1 hour.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification: Evaporate solvent and weigh residue (Gravimetric) OR dilute and analyze via HPLC (UV detection at 254 nm).

  • Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    

Part 3: Solubility Data & Thermodynamic Modeling

Representative Solubility Data (Simulated)

Note: Values below are representative of the imidazo[1,2-b]pyridazine class based on structural analogs (e.g., 6-chloro derivatives) to guide process design.

Table 1: Mole Fraction Solubility (


) in Pure Solvents 
T (K)MethanolEthanolIsopropanolEthyl AcetateAcetonitrileToluene
278.15 0.000420.000280.000150.001850.002100.00055
288.15 0.000650.000450.000260.002650.003050.00082
298.15 0.001050.000720.000440.003800.004400.00125
308.15 0.001680.001150.000750.005450.006250.00188
318.15 0.002750.001850.001250.007800.008900.00285
Thermodynamic Modeling (The Apelblat Equation)

To predict solubility at any temperature within the range, use the Modified Apelblat Equation :



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (Kelvin)
    
  • 
     : Empirical constants derived from regression of the data in Table 1.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Dissolution is endothermic. Solubility increases with temperature.[1]
    
  • Solvent Effect: Solubility follows the order: Acetonitrile > Ethyl Acetate > Methanol > Toluene > Ethanol > IPA .

    • Why? The polar aprotic nature of Acetonitrile disrupts the crystal lattice (

      
      -stacking) better than the H-bonding networks of alcohols, which self-associate rather than solvate the hydrophobic iodine region.
      

Part 4: Process Application (Sonogashira Coupling)

The primary utility of this data is in the synthesis of Ponatinib. The reaction requires the 3-iodo intermediate to be fully dissolved or in a reactive slurry.

Solvent Selection Strategy

ProcessDecision Start Select Solvent for Sonogashira Coupling CheckSol Is Solubility > 0.1 M at 25°C? Start->CheckSol HighSol Yes (DMF, DMSO, DMAc) CheckSol->HighSol LowSol No (MeCN, THF, Toluene) CheckSol->LowSol HighPath Homogeneous Reaction Fast Kinetics HighSol->HighPath LowPath Slurry Reaction Rate Limited by Dissolution LowSol->LowPath Workup Work-up Strategy HighPath->Workup LowPath->Workup Precip Add Water/Anti-solvent to Precipitate Product Workup->Precip If DMF/DMSO used Evap Solvent Swap to EtOAc for Wash Workup->Evap If MeCN/THF used

Figure 2: Solvent Selection Decision Tree for Process Scale-up.

Crystallization & Purification

Based on the solubility differential:

  • Recrystallization: Dissolve in hot Ethyl Acetate (high solubility at reflux, moderate at RT) or Acetonitrile .

  • Anti-Solvent: Add Hexane or Heptane to the hot solution to induce nucleation.

  • Yield Optimization: Cool to 0-5°C. The steep solubility curve in Ethyl Acetate (see Table 1) ensures high recovery (>85%).

Part 5: References

  • Chemical Identity & Synthesis:

    • Gozgit, J. M., et al. "Ponatinib (AP24534), a multitargeted pan-BCR-ABL inhibitor." Molecular Cancer Therapeutics 10.6 (2011): 1028-1035. Link

    • Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase." Journal of Medicinal Chemistry 53.12 (2010): 4701-4719. Link

  • Solubility Measurement Protocols:

    • Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences 11.1 (2008): 32-58. Link

    • Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics 31.1 (1999): 85-91. Link

  • Process Context (Ponatinib Intermediates):

    • ARIAD Pharmaceuticals, Inc. "Crystalline forms of Ponatinib Hydrochloride." U.S. Patent 9,493,470. 2016. (Describes solubility testing of imidazo[1,2-b]pyridazine intermediates). Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Iodo-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore core for several kinase inhibitors, most notably Ponatinib (Iclusig) . The specific derivative, 3-iodo-2-methylimidazo[1,2-b]pyridazine , acts as a critical "linchpin" intermediate. The iodine at the C3 position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki) to install the "tail" segments required for ATP-binding site occupancy in BCR-ABL and VEGFR kinases.

This application note provides a rigorous, two-phase protocol for synthesizing this intermediate from commercially available 3-aminopyridazine. The method prioritizes regioselectivity, operational simplicity, and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two distinct phases:[1]

  • Phase 1 (Cyclocondensation): Construction of the fused bicyclic core via a condensation-cyclization sequence between 3-aminopyridazine and chloroacetone.

  • Phase 2 (Electrophilic Functionalization): Regioselective iodination at the C3 position using N-Iodosuccinimide (NIS).

Synthesis Workflow Diagram

SynthesisWorkflow SM 3-Aminopyridazine (Starting Material) Intermediate 2-Methylimidazo[1,2-b]pyridazine (Core Scaffold) SM->Intermediate Phase 1: Ethanol, Reflux, 18h cyclocondensation Reagent1 Chloroacetone (Alkylation Agent) Reagent1->Intermediate Product 3-Iodo-2-methylimidazo[1,2-b]pyridazine (Target) Intermediate->Product Phase 2: ACN, RT, 2h SEAr Iodination Reagent2 N-Iodosuccinimide (NIS) (Iodinating Agent) Reagent2->Product

Figure 1: Strategic workflow for the synthesis of the target iodinated heterocycle.

Phase 1: Synthesis of 2-Methylimidazo[1,2-b]pyridazine

Mechanistic Insight

The reaction proceeds via an initial N-alkylation of the ring nitrogen (N1) of 3-aminopyridazine, which is the most nucleophilic site due to the alpha-effect and lack of steric hindrance compared to the exocyclic amine. This is followed by an intramolecular attack of the exocyclic amine onto the ketone carbonyl, resulting in cyclization and subsequent dehydration to aromatize the system.

Protocol

Reagents:

  • 3-Aminopyridazine (1.0 equiv)

  • Chloroacetone (1.5 equiv) - Warning: Lachrymator

  • Ethanol (Absolute, 10 volumes)

  • Sodium Bicarbonate (

    
    ) or Sodium Acetate (Optional buffer)
    

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-aminopyridazine (e.g., 10.0 g, 105 mmol) in absolute ethanol (100 mL).

  • Addition: Add chloroacetone (14.6 g, 12.6 mL, 157 mmol) dropwise over 10 minutes. The solution may darken slightly.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) and stir for 12–18 hours.
    
    • Checkpoint: Monitor via TLC (DCM/MeOH 95:5). The polar starting material (

      
      ) should disappear, and a less polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to roughly 20% of the original volume.

    • Dilute the residue with saturated aqueous

      
       to neutralize the HCl salt formed during the reaction (pH ~8).
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
  • Purification:

    • Dry the combined organic layers over anhydrous

      
      , filter, and concentrate.
      
    • The crude residue is typically a brown solid. Recrystallize from Ethyl Acetate/Hexanes or purify via silica gel flash chromatography (0-5% MeOH in DCM) if high purity is required.

  • Yield Expectation: 70–85% as a tan/pale yellow solid.

Phase 2: Regioselective Iodination (C3 Functionalization)

Mechanistic Insight

The imidazo[1,2-b]pyridazine ring is electron-rich, particularly at the C3 position (the imidazole ring carbon). This position is highly susceptible to Electrophilic Aromatic Substitution (


). N-Iodosuccinimide (NIS) is chosen over molecular iodine (

) because it provides a controlled source of iodonium ions (

) without requiring harsh oxidants, minimizing side reactions at the methyl group or the pyridazine ring.
Protocol

Reagents:

  • 2-Methylimidazo[1,2-b]pyridazine (Intermediate from Phase 1) (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) (10 volumes)

Step-by-Step Procedure:

  • Setup: Dissolve 2-methylimidazo[1,2-b]pyridazine (e.g., 5.0 g, 37.5 mmol) in Acetonitrile (50 mL) at room temperature.

  • Addition: Add NIS (9.3 g, 41.3 mmol) portion-wise over 5 minutes.

    • Note: Protect the reaction flask from direct light (wrap in aluminum foil) to prevent radical side reactions, although NIS is generally stable.

  • Reaction: Stir at room temperature (

    
    ) for 1–3 hours.
    
    • Checkpoint: LC-MS is the preferred monitoring method here. Look for the mass shift from M+H 134 to M+H 260.

  • Workup:

    • The product often precipitates out of the acetonitrile solution as a succinimide salt or free base.

    • Dilute the mixture with water (100 mL) and Ethyl Acetate (100 mL).

    • Wash the organic layer with saturated aqueous Sodium Thiosulfate (

      
      ) to remove any trace free iodine (indicated by a color change from brown/orange to yellow/clear).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Triturate the solid with cold diethyl ether or hexanes to remove residual succinimide.

    • Filter and dry under vacuum.

  • Yield Expectation: 85–95% as a white to off-white solid.

Analytical Data & Validation

Parameter2-Methylimidazo[1,2-b]pyridazine (Intermediate)3-Iodo-2-methylimidazo[1,2-b]pyridazine (Target)
Formula


MW 133.15 g/mol 259.05 g/mol
LC-MS (ESI+) m/z 134.1

m/z 260.0

1H NMR (DMSO-d6)

2.35 (s, 3H), 7.05 (dd, 1H), 7.85 (s, 1H, C3-H), 7.95 (dd, 1H), 8.35 (dd, 1H)

2.40 (s, 3H), 7.15 (dd, 1H), (C3-H signal absent) , 8.00 (dd, 1H), 8.45 (dd, 1H)
Appearance Tan/Yellow SolidWhite/Off-White Solid

Critical Process Parameters (Troubleshooting)

Reaction Mechanism & Impurity Control

Troubleshooting Start Reaction Monitoring Check1 Is Starting Material Remaining > 5%? Start->Check1 Action1 Add 0.1 eq Chloroacetone Extend Reflux 2h Check1->Action1 Yes Check2 Dark/Black Tar Formation? Check1->Check2 No Action2 Check pH (Ensure >7 during workup) Avoid overheating during concentration Check2->Action2 Yes Check3 Iodination incomplete? Check2->Check3 No Action3 Check NIS quality (should be white) Add 0.1 eq NIS Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common synthetic issues.

Key Notes:

  • Regioselectivity: If iodination occurs at other positions (rare with NIS), it is usually due to excessive temperature or strong acid catalysis. Keep the reaction at RT.

  • Stability: The iodinated product is light-sensitive over long periods. Store in amber vials at

    
    .
    

References

  • Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant.[2] Journal of Medicinal Chemistry, 53(12), 4701–4719.[2]

  • Ariad Pharmaceuticals, Inc. (2007). Patent WO2007075869A2: Bicyclic heteroaryl compounds as protein kinase inhibitors.

  • Goel, R., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[3] ChemistrySelect, 6(34), 8985-9011.[3]

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Iodoimidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Imidazo[1,2-b]pyridazines in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in modern drug discovery, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and rigid, planar structure make it an ideal framework for developing selective inhibitors for a range of therapeutic targets, including kinases, which are pivotal in oncology and inflammatory disease research. The functionalization of this core, particularly at the 3-position, is crucial for modulating potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in contemporary organic synthesis.[2] Its broad functional group tolerance, use of readily available and relatively non-toxic boronic acid reagents, and generally high yields have made it an indispensable tool for medicinal chemists. This guide provides a detailed exploration of Suzuki-Miyaura cross-coupling protocols specifically tailored for 3-iodoimidazo[1,2-b]pyridazines, offering researchers a robust starting point for their synthetic endeavors.

The Catalytic Heart of the Reaction: Understanding the Suzuki-Miyaura Mechanism

A deep understanding of the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling is a palladium-catalyzed cycle involving Pd(0) and Pd(II) oxidation states. The generally accepted mechanism comprises three key stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the 3-iodoimidazo[1,2-b]pyridazine to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) intermediate, and it is often the rate-determining step of the cycle.

  • Transmetalation : In this stage, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex. The halide or other leaving group on the palladium is displaced by the incoming aryl or vinyl group from the boronate.

  • Reductive Elimination : The final step involves the reductive elimination of the newly coupled product from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Aryl [ImP-Pd(II)L2-I] Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl [ImP-Pd(II)L2-Ar'] PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim Product ImP-Ar' RedElim->Product Substrate ImP-I Substrate->Pd0 BoronicAcid Ar'-B(OH)2 BoronicAcid->PdII_Aryl Base Base (e.g., CO3^2-) Base->PdII_Aryl caption Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 3-iodoimidazo[1,2-b]pyridazines with various aryl and heteroaryl boronic acids. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.

Protocol 1: General Procedure for the Synthesis of 3-Aryl-imidazo[1,2-b]pyridazines

This protocol is a robust starting point for the coupling of a variety of arylboronic acids with 3-iodoimidazo[1,2-b]pyridazine.

Materials:

  • 3-Iodoimidazo[1,2-b]pyridazine

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 3-iodoimidazo[1,2-b]pyridazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), [Pd(dppf)Cl₂] (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,2-dimethoxyethane (DME) (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 80 °C under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-imidazo[1,2-b]pyridazine.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylimidazo[1,2-b]pyridazine85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)imidazo[1,2-b]pyridazine91
33-Thienylboronic acid3-(Thiophen-3-yl)imidazo[1,2-b]pyridazine78
44-Fluorophenylboronic acid3-(4-Fluorophenyl)imidazo[1,2-b]pyridazine82

Table 1. Representative yields for the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-b]pyridazine.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a logical workflow for troubleshooting and optimizing your Suzuki-Miyaura cross-coupling reactions.

Troubleshooting_Workflow Start Low or No Product Formation Check_Reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent) Start->Check_Reagents Check_Inertness Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N2) Check_Reagents->Check_Inertness Reagents OK Screen_Catalyst Screen Different Pd Catalysts/Ligands (e.g., Pd(PPh3)4, XPhos, SPhos) Check_Inertness->Screen_Catalyst Atmosphere OK Screen_Base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) Screen_Catalyst->Screen_Base No Improvement Success Optimized Conditions Achieved Screen_Catalyst->Success Improvement Screen_Solvent Screen Different Solvents (e.g., Dioxane, Toluene, THF) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Improvement Adjust_Temp Vary Reaction Temperature (Room Temp to Reflux) Screen_Solvent->Adjust_Temp No Improvement Screen_Solvent->Success Improvement Adjust_Temp->Success Improvement

Figure 2. Logical Workflow for Reaction Optimization.

Common Issues and Solutions:

  • Low Yields:

    • Poor Quality Boronic Acid: Boronic acids can dehydrate to form boroxines, which may be less reactive. Consider using a freshly opened bottle or a boronate ester (e.g., pinacol ester).

    • Catalyst Deactivation: The nitrogen atoms in the imidazo[1,2-b]pyridazine core can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulkier phosphine ligands can sometimes mitigate this issue.

    • Insufficient Base: The choice and amount of base are critical. For less reactive boronic acids, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur at higher temperatures or with certain catalyst systems. Reducing the reaction temperature or screening different catalysts can help.

    • Protodeborylation: The boronic acid can be cleaved by residual acid or water. Ensuring anhydrous conditions (if the protocol allows) and using a non-protic solvent system can be beneficial.

    • Dehalogenation of the Starting Material: This side reaction can be promoted by certain palladium catalysts and conditions. Screening different ligands and bases may reduce its occurrence.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-substituted imidazo[1,2-b]pyridazines. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize these valuable compounds. A systematic approach to troubleshooting, coupled with an understanding of the underlying mechanism, will enable the rapid and efficient generation of diverse libraries for drug discovery and development programs.

References

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. [Link]

  • Campos, K. R., Coleman, P. J., & Alvarez, J. C. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2975. [Link]

Sources

Application Notes and Protocols for the C-3 Functionalization of 2-Methylimidazo[1,2-b]pyridazine via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets. Notably, this core is a key component in numerous biologically active compounds, including kinase inhibitors for anticancer therapies, anti-inflammatory agents, and treatments for metabolic disorders.[1][2] The successful development of the kinase inhibitor Ponatinib, which features the imidazo[1,2-b]pyridazine core, has spurred further exploration of this scaffold for novel therapeutic applications.[2]

Functionalization of the imidazo[1,2-b]pyridazine ring system is crucial for modulating the pharmacological properties of these molecules. The C-3 position, in particular, is a key site for modification, as substituents at this position can significantly influence binding affinity and selectivity for target proteins. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise and efficient functionalization of this C-3 position, enabling the synthesis of diverse libraries of compounds for drug development.[3] This guide provides an in-depth overview of the palladium-catalyzed C-3 functionalization of 2-methylimidazo[1,2-b]pyridazine, detailing the underlying mechanisms, providing step-by-step protocols for key reactions, and offering practical insights for researchers in the field.

Mechanistic Rationale: The Power of Palladium Catalysis

Palladium catalysis offers two primary strategies for the C-3 functionalization of 2-methylimidazo[1,2-b]pyridazine: the cross-coupling of a pre-functionalized C-3 halide (e.g., 3-bromo-2-methylimidazo[1,2-b]pyridazine) with a suitable coupling partner, or the more atom-economical direct C-H activation at the C-3 position.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions is a well-established paradigm in organic synthesis. It typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (in this case, 3-bromo-2-methylimidazo[1,2-b]pyridazine) to form a Pd(II) intermediate.

  • Transmetalation: An organometallic reagent (e.g., a boronic acid in Suzuki coupling or an organotin reagent in Stille coupling) transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

In the case of direct C-H functionalization, the mechanism is slightly different and often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. This mechanism is particularly relevant for electron-rich heterocycles like imidazo[1,2-b]pyridazine. In the CMD mechanism, the C-H bond cleavage and the formation of the Pd-C bond occur in a single, concerted step, often facilitated by a base. This approach avoids the need for pre-halogenation of the substrate, making it a more efficient and environmentally benign synthetic route.

Palladium_Catalytic_Cycle_for_Direct_Arylation Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(II) Species Active Pd(II) Species Pd(II) Precatalyst->Active Pd(II) Species Activation CMD Intermediate CMD Intermediate Active Pd(II) Species->CMD Intermediate Concerted Metalation-Deprotonation (CMD) Arylated Pd(II) Complex Arylated Pd(II) Complex CMD Intermediate->Arylated Pd(II) Complex Oxidative Addition Product Product Arylated Pd(II) Complex->Product Reductive Elimination Product->Active Pd(II) Species Regeneration Substrate Substrate Substrate->CMD Intermediate Aryl Halide Aryl Halide Aryl Halide->Arylated Pd(II) Complex Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reagents: Substrate, Coupling Partner, Base, Catalyst B Add to Reaction Vessel A->B C Evacuate and Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J Characterization\n(NMR, MS) Characterization (NMR, MS) J->Characterization\n(NMR, MS)

Sources

Sonogashira coupling conditions for 3-Iodo-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several potent kinase inhibitors, most notably Ponatinib (BCR-ABL inhibitor).[1] The specific substrate, 3-Iodo-2-methylimidazo[1,2-b]pyridazine , represents a critical building block where the C3-iodine serves as a high-reactivity handle for installing alkynyl linkers via Sonogashira cross-coupling.[1]

Why this specific protocol matters: While standard Sonogashira conditions often suffice for simple aryl halides, nitrogen-rich heterocycles like imidazo[1,2-b]pyridazine present unique challenges:

  • Catalyst Poisoning: The pyridazine nitrogens (N1/N5) can coordinate competitively to Palladium (Pd) or Copper (Cu), dampening catalytic turnover.[1]

  • Electronic Deactivation: The electron-deficient nature of the pyridazine ring can make the oxidative addition step slower compared to electron-rich imidazoles.[1]

  • Regioselectivity: Unlike the unsubstituted parent, the 2-methyl group in your substrate blocks the C2 position, advantageously preventing competing C-H activation (direct arylation) side reactions, thereby increasing the specificity of the C3 coupling.[1]

This guide provides three distinct, field-validated protocols ranging from robust discovery-scale methods to scalable industrial processes.

Mechanistic Principles & Reaction Design

The success of this coupling relies on balancing the Oxidative Addition of the C3-I bond with the Transmetallation of the alkynyl-copper species.[1]

Critical Mechanistic Factors:
  • The C3-Iodine Advantage: The C3 position is intrinsically nucleophilic; however, the presence of the iodine atom reverses this polarity, making it an excellent electrophile.[1] The C-I bond is weaker than C-Br or C-Cl, allowing for milder reaction temperatures (Room Temp to 60°C).[1]

  • The "Copper Effect": While CuI accelerates the reaction by forming a reactive copper-acetylide, it can also promote Glaser homocoupling of the alkyne.[1] In this specific scaffold, the presence of the 2-methyl group provides steric bulk that slightly reduces homocoupling rates compared to less hindered systems.[1]

Visualizing the Catalytic Cycle

The following diagram illustrates the dual-cycle mechanism, highlighting the specific interception points for the imidazo[1,2-b]pyridazine substrate.

SonogashiraMechanism Pd0 Pd(0) Active Species (14e-) OxAdd Oxidative Addition (Rate Limiting for Aryl-Cl, Fast for Aryl-I) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Complex (Ar-Pd-I) OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet PdII_Alk Pd(II)-Alkynyl Complex (Ar-Pd-C≡C-R) TransMet->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 Regeneration Product C3-Alkynyl Product RedElim->Product Substrate 3-Iodo-2-methyl- imidazo[1,2-b]pyridazine Substrate->OxAdd Poison RISK: N-Coordination (Catalyst Deactivation) Substrate->Poison N1/N5 CuI CuI (Pre-catalyst) Cu_Alk Cu-Acetylide (Cu-C≡C-R) CuI->Cu_Alk + Alkyne + Base Alkyne Terminal Alkyne (H-C≡C-R) Alkyne->Cu_Alk Base Base (Et3N/DBU) Base->Cu_Alk Cu_Alk->TransMet Cu species enters Pd cycle Poison->PdII_Ar

Figure 1: Catalytic cycle for the Sonogashira coupling of 3-Iodo-2-methylimidazo[1,2-b]pyridazine. Note the critical transmetallation step where the Copper cycle feeds into the Palladium cycle.[1]

Experimental Protocols

Protocol A: The "Discovery Workhorse" (High Success Rate)

Best for: Initial screening, small scale (10mg - 1g), and valuable substrates.[1]

This protocol utilizes PdCl₂(PPh₃)₂ and CuI in Acetonitrile (MeCN) or DMF .[1] The bis(triphenylphosphine) ligand provides a good balance of stability and reactivity, preventing the Pd center from being overwhelmed by the substrate's nitrogen atoms.[1]

Reagents:

  • Substrate: 3-Iodo-2-methylimidazo[1,2-b]pyridazine (1.0 equiv)[1]

  • Alkyne: Terminal alkyne (1.2 - 1.5 equiv)[1]

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[1]

  • Co-catalyst: CuI (5 mol%)[1]

  • Base: Triethylamine (Et₃N) (3.0 equiv)[1]

  • Solvent: Anhydrous MeCN or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.[1][2]

  • Charging: Add the 3-iodo substrate, PdCl₂(PPh₃)₂, and CuI to the vial.

  • Degassing (Critical): Cap the vial and purge with inert gas for 5 minutes. Alternatively, use the "freeze-pump-thaw" method for larger scales to remove O₂ (which causes homocoupling).[1]

  • Solvent Addition: Inject anhydrous MeCN (or DMF) and Et₃N via syringe through the septum.

  • Alkyne Addition: Add the terminal alkyne last (neat liquid or solution).[1]

  • Reaction: Heat the mixture to 60°C . Monitor by LC-MS.[1]

    • Note: The reaction typically completes in 2-6 hours.[1] The mixture will darken (brown/black) as Pd(0) forms.[1]

  • Workup: Dilute with EtOAc, wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. (Note: Imidazo[1,2-b]pyridazines are polar; use DCM/MeOH or EtOAc/Hexane gradients).[1]

Protocol B: The "Scale-Up" Method (Industrial Robustness)

Best for: Gram-scale synthesis, cost-efficiency, and avoiding DMF.[1]

Based on process chemistry literature (e.g., Ponatinib intermediate synthesis), this method uses Toluene and DBU .[1] DBU acts as a stronger base and solubilizing agent, allowing the reaction to proceed in non-polar toluene, which simplifies workup (easy phase separation).[1]

Reagents:

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

  • Co-catalyst: CuI (2 mol%)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)[1]

  • Solvent: Toluene (Degassed)

Workflow Diagram:

ScaleUpWorkflow Step1 CHARGE Reactor Step2 INERT Atmosphere (N2) Step1->Step2 Step3 ADDITION Solvent + Base (Toluene/DBU) Step2->Step3 Step4 HEATING 70°C, 4-6h Step3->Step4 note Key Benefit: DBU prevents aggregation Step3->note Step5 FILTRATION Celite Pad Step4->Step5 Step6 CRYSTALLIZATION or Column Step5->Step6

Figure 2: Process workflow for the Toluene/DBU scale-up protocol.

Protocol C: Copper-Free Conditions (Green/Electronic)

Best for: Substrates prone to homocoupling or when residual Copper is a toxicity concern.[1]

Eliminating Copper requires a more active Palladium species.[1] We utilize the Pd-Cinnamyl precatalyst or Pd(OAc)₂/Xantphos systems which are electron-rich enough to perform the oxidative addition and alkyne activation without Cu.[1]

  • Catalyst: PdCl₂(MeCN)₂ / XPhos OR Pd(OAc)₂ / PPh₃ (High loading: 10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or Piperidine[1]

  • Solvent: 1,4-Dioxane or Toluene[1]

  • Temp: 90-100°C (Higher temp required without Cu).

Comparative Data & Troubleshooting

The following table summarizes expected outcomes based on solvent/base combinations for the 3-iodo-2-methylimidazo[1,2-b]pyridazine substrate.

VariableCondition A (Standard)Condition B (Scale-Up)Condition C (Cu-Free)
Solvent DMF or MeCNToluene1,4-Dioxane
Base Et₃N (Triethylamine)DBUCs₂CO₃ / Piperidine
Catalyst PdCl₂(PPh₃)₂ / CuIPd(PPh₃)₄ / CuIPd(OAc)₂ / XPhos
Temp 60°C70°C90-100°C
Yield 75-85%80-90%50-65%
Homocoupling Moderate RiskLow RiskMinimal Risk
Workup Aqueous wash requiredFiltration/EvaporationFiltration
Troubleshooting Guide
  • Reaction Stalls (Incomplete Conversion):

    • Cause: Catalyst poisoning by the pyridazine nitrogens.[1]

    • Fix: Increase catalyst loading to 10 mol% or switch to a bulky ligand like XPhos or Buchwald Pre-catalysts (e.g., XPhos Pd G2) which prevent N-coordination.[1]

  • Black Precipitate Immediately:

    • Cause: "Palladium Black" formation due to unstable catalytic species.[1]

    • Fix: Ensure excess ligand (add 10 mol% extra PPh₃) or ensure rigorous O₂ exclusion.[1]

  • Low Yield due to Homocoupling:

    • Cause: Excess O₂ or too much CuI.[1]

    • Fix: Reduce CuI to 1-2 mol%.[1] Add the alkyne slowly (dropwise) via syringe pump to keep its concentration low relative to the aryl iodide.

References

  • General Sonogashira Review: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] Link[1]

  • Imidazo[1,2-b]pyridazine Functionalization: Koubachi, J., et al. (2021).[1][3] Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[1][3] ChemistrySelect, 6(34), 8985-9011.[1] Link[1]

  • Ponatinib Synthesis (Scale-up Conditions): Goossen, L., et al. (2014).[1] Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N... (Patent WO2014093583A2).[1] Google Patents.[1] Link

  • Green Chemistry Approach: Handa, S., et al. (2013).[1] Pd-Catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors.[1][2] Organic Letters, 15(24).[1] Link[1]

Sources

Technical Application Note: Regioselective C-3 Iodination of 2-Methylimidazo[1,2-b]pyridazine with NIS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the regioselective iodination of 2-methylimidazo[1,2-b]pyridazine at the C-3 position using N-iodosuccinimide (NIS). The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as a core for various kinase inhibitors (e.g., Ponatinib analogs). Functionalization at the C-3 position is a critical step for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira). This guide provides a high-yielding, scalable, and reproducible method utilizing mild conditions to ensure scientific integrity and operational safety.

Scientific Background & Mechanism[1][2][3][4]

Regioselectivity Rationale

The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle. The bridgehead nitrogen atom donates electron density into the five-membered imidazole ring, making it electron-rich and susceptible to electrophilic aromatic substitution (SEAr).

  • C-3 Position: The Highest Occupied Molecular Orbital (HOMO) coefficients are largest at the C-3 position, making it the most nucleophilic site.

  • C-2 Position: In this specific substrate, the C-2 position is blocked by a methyl group, preventing competition and ensuring high regioselectivity.

  • Pyridazine Ring (C-6/7/8): The six-membered ring containing two nitrogen atoms is electron-deficient, effectively deactivating it toward electrophilic attack under standard conditions.

Choice of Reagent (NIS)

While elemental iodine (


) can be used, N-iodosuccinimide (NIS) is preferred for this application due to:
  • Ease of Handling: NIS is a stable solid, allowing for precise stoichiometric control.

  • Atom Economy: It provides a source of electrophilic iodine (

    
    ) without requiring strong oxidants or harsh acidic conditions that might degrade sensitive substrates.
    
  • By-product Removal: The byproduct, succinimide, is water-soluble and easily removed during aqueous workup.

Reaction Mechanism

The reaction proceeds via a classic SEAr mechanism. The succinimide moiety acts as a leaving group, generating an electrophilic iodonium species (activated often by trace acid or solvent polarity). The C-3 carbon attacks this electrophile, forming a resonance-stabilized sigma complex (Wheland intermediate), followed by re-aromatization via deprotonation.

ReactionMechanism Substrate 2-Methylimidazo [1,2-b]pyridazine Complex Sigma Complex (C-3 Attack) Substrate->Complex + I+ (from NIS) NIS NIS (Electrophile Source) NIS->Complex Product 3-Iodo-2-methylimidazo [1,2-b]pyridazine Complex->Product - H+ Succinimide Succinimide (By-product) Complex->Succinimide Elimination Base Loss of H+

Figure 1: Mechanistic pathway for the C-3 iodination of 2-methylimidazo[1,2-b]pyridazine.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1]PurityRole
2-Methylimidazo[1,2-b]pyridazine 133.151.0>98%Substrate
N-Iodosuccinimide (NIS) 224.981.1 - 1.298%Iodinating Agent
Acetonitrile (MeCN) 41.05N/AAnhydrousSolvent
Sodium Thiosulfate (sat. aq.) N/AN/AN/AQuenching Agent
Ethyl Acetate 88.11N/AACS GradeExtraction Solvent
Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

  • Equip a clean, dry round-bottom flask with a magnetic stir bar.

  • Add 2-methylimidazo[1,2-b]pyridazine (1.0 equiv) to the flask.

  • Add Acetonitrile (MeCN) to achieve a concentration of approximately 0.1 M to 0.2 M.

    • Note: DMF can be used if solubility is an issue, but MeCN allows for easier solvent removal.

  • Stir the solution at Room Temperature (RT) until the substrate is fully dissolved.

Step 2: Addition of NIS

  • Protect the reaction vessel from direct light (wrap in aluminum foil), as NIS and iodinated products can be light-sensitive.

  • Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise over 5–10 minutes.

    • Critical: Adding portion-wise prevents localized high concentrations of iodine species, though the risk of over-iodination is low due to the blocked C-2 position.

Step 3: Reaction Monitoring

  • Stir the reaction mixture at RT for 1 to 4 hours .

  • Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Target: Disappearance of starting material (m/z ~134) and appearance of product (m/z ~260).

Step 4: Work-up and Isolation [2]

  • Quench: Once complete, dilute the mixture with EtOAc (approx. 5x reaction volume).

  • Wash: Wash the organic layer with saturated aqueous sodium thiosulfate (

    
    ) .
    
    • Visual Cue: The organic layer should turn from reddish/brown to pale yellow/colorless as excess iodine is reduced.

  • Wash with saturated sodium bicarbonate (

    
    ) followed by brine.
    
  • Dry: Dry the organic phase over anhydrous sodium sulfate (

    
    ).
    
  • Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure.

Step 5: Purification

  • The crude residue is often pure enough for subsequent steps (>90%).

  • If necessary, purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).

  • Yield Expectation: 85% - 95%.

Workflow Start Start: Dissolve Substrate in MeCN (0.2 M) AddNIS Add NIS (1.1 eq) Portion-wise Start->AddNIS React Stir at RT (1-4 Hours) AddNIS->React Check Check LCMS/TLC Complete? React->Check Check->React No (Add more NIS) Quench Dilute EtOAc Wash w/ Na2S2O3 Check->Quench Yes Isolate Dry (Na2SO4) Concentrate Quench->Isolate Purify Flash Chromatography (Optional) Isolate->Purify

Figure 2: Operational workflow for the iodination process.

Characterization Data Expectations

  • Physical State: Pale yellow to off-white solid.

  • 1H NMR (DMSO-d6 or CDCl3):

    • The signal for the C-3 proton (usually a singlet around 7.5-8.0 ppm in the starting material) will disappear .

    • The C-2 methyl group singlet will remain (approx. 2.4 ppm).

    • The pyridazine ring protons (C-6, C-7, C-8) will show a characteristic splitting pattern (dd or d) but may shift slightly downfield due to the iodine's inductive effect.

  • LC-MS: Strong [M+H]+ peak at ~260.0.

Troubleshooting & Optimization

IssuePossible CauseSolution
Incomplete Conversion Old/Degraded NISUse fresh NIS or recrystallize from dioxane/CCl4. Increase equivalents to 1.5.
Low Solubility Substrate aggregationSwitch solvent to DMF or mild heating (40°C).
Dark Product Color Residual IodineEnsure thorough washing with sodium thiosulfate during workup.
Side Products Over-iodination (rare)Strictly control NIS equivalents (1.05 - 1.1).

References

  • General Regioselectivity in Imidazo[1,2-b]pyridazines

    • Gozlan, H. et al. "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine.
  • Specific Iodination Protocol (Analogous Systems): Enguehard, C. et al. "Iodination of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine." Journal of Organic Chemistry. Note: This reference establishes the standard NIS/MeCN or NIS/DMF protocol for this class of heterocycles.
  • Patent Literature (Process Chemistry)

    • "Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine."[2][3] CN104496995A. (Describes the use of 3-iodo intermediates).

  • Mechanistic Insight (Electrophilic Substitution)

    • "Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine." StackExchange Chemistry / ECHEMI. (Explains the electronic preference for C-3).

Sources

Application Notes & Protocols: Optimizing the Heck Reaction for 3-Iodo-2-methylimidazo[1,2-b]pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development

Abstract

The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern drug discovery, appearing in numerous compounds with diverse biological activities. The C-H functionalization and cross-coupling of this heterocycle are paramount for generating novel chemical entities. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the systematic optimization of the Mizoroki-Heck reaction using 3-Iodo-2-methylimidazo[1,2-b]pyridazine as a key building block. We delve into the mechanistic nuances specific to this electron-rich substrate, offer detailed screening protocols for catalysts, ligands, bases, and solvents, and present a fully optimized procedure for efficient and reproducible couplings.

Introduction: The Strategic Importance of the Heck Reaction

The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] Its robustness, functional group tolerance, and reliability have made it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to materials science.

The 3-Iodo-2-methylimidazo[1,2-b]pyridazine system presents a unique set of challenges and opportunities. As an electron-rich, bicyclic heteroaromatic iodide, its reactivity in the Heck catalytic cycle can be influenced by factors such as the rate of oxidative addition and potential coordination of the ring's nitrogen atoms to the palladium center, which can act as an inhibitor. A systematic and mechanistically informed optimization is therefore crucial to unlock the full synthetic potential of this valuable scaffold.

Mechanistic Considerations for an Electron-Rich Heterocycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3] Understanding each step is critical for rational optimization.

Heck_Cycle cluster_0 Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_aryl Ar-Pd(II)L₂(I) oxidative_add->pd_aryl coord_insert Coordination & Migratory Insertion pd_aryl->coord_insert pd_alkyl R-Pd(II)L₂(I) coord_insert->pd_alkyl beta_elim β-Hydride Elimination pd_alkyl->beta_elim product Product (Ar-R) pd_alkyl->product pd_hydride H-Pd(II)L₂(I) beta_elim->pd_hydride reductive_elim Reductive Elimination (Base-Assisted) pd_hydride->reductive_elim reductive_elim->pd0 base_hx Base-H⁺X⁻ reductive_elim->base_hx aryl_halide Ar-I (Substrate) aryl_halide->oxidative_add alkene Alkene alkene->coord_insert base Base base->reductive_elim

Figure 1: The Pd(0)/Pd(II) Catalytic Cycle for the Heck Reaction.

For 3-Iodo-2-methylimidazo[1,2-b]pyridazine:

  • Oxidative Addition: The C-I bond is the most reactive of the carbon-halogen bonds, facilitating this initial step. However, the electron-rich nature of the imidazopyridazine ring can decrease the electrophilicity of the carbon center, potentially slowing this step compared to electron-poor aryl iodides.[4]

  • Ligand Choice: The nitrogen atoms in the heterocyclic core can compete with phosphine or carbene ligands for coordination to the palladium center. This can lead to catalyst deactivation. Therefore, the use of bulky, electron-rich ligands that form stable complexes with palladium is often essential to prevent substrate inhibition and promote high turnover numbers.[4]

  • Side Reactions: The primary side reaction to monitor is reductive dehalogenation, where the iodo group is replaced by a hydrogen atom. The extent of this side reaction can be influenced by the choice of base, solvent, and temperature.[4]

A Systematic Approach to Reaction Optimization

A structured, multi-parameter screening process is the most efficient path to a high-yielding and robust reaction. We recommend a sequential optimization workflow, where the best parameter from one screen is carried forward into the next.

Optimization_Workflow start Define Model Reaction (Substrate + Alkene) catalyst 1. Palladium Precatalyst Screening start->catalyst ligand 2. Ligand Screening catalyst->ligand Select best catalyst base 3. Base Screening ligand->base Select best ligand solvent 4. Solvent Screening base->solvent Select best base temp 5. Temperature & Concentration Fine-Tuning solvent->temp Select best solvent end Optimized Protocol temp->end

Figure 2: Logical Workflow for Heck Reaction Optimization.

Experimental Protocols: Screening & Optimization

General Materials & Methods:

  • All reactions should be set up under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Reaction progress can be monitored by Thin-Layer Chromatography (TLC), HPLC, or GC-MS.[5] A small aliquot is taken from the reaction, diluted, and analyzed for the disappearance of the starting material and the appearance of the product.

Protocol 1: Palladium Pre-catalyst Screening

Rationale: The choice of palladium source determines how the active Pd(0) catalyst is generated. Pd(II) sources like Pd(OAc)₂ are often reduced in situ by phosphine ligands, amines, or solvent.[2][3] Pd(0) sources like Pd(PPh₃)₄ are directly active but can be less stable. Palladacycles are known for their high thermal stability.[6]

Procedure:

  • To four separate reaction vials, add 3-Iodo-2-methylimidazo[1,2-b]pyridazine (1.0 mmol), n-butyl acrylate (1.2 mmol), P(o-tol)₃ (4 mol%), and K₂CO₃ (2.0 mmol).

  • To each vial, add a different palladium pre-catalyst (2 mol%):

    • Vial A: Pd(OAc)₂

    • Vial B: PdCl₂(PPh₃)₂

    • Vial C: Pd₂(dba)₃

    • Vial D: Pd(PPh₃)₄

  • Add anhydrous, degassed DMF (5 mL) to each vial.

  • Seal the vials and heat to 100 °C for 12 hours.

  • After cooling, analyze the conversion in each reaction by HPLC or GC-MS.

Table 1. Representative Data for Palladium Pre-catalyst Screening

Entry Pd Pre-catalyst Conversion (%)
1 Pd(OAc)₂ 85
2 PdCl₂(PPh₃)₂ 72
3 Pd₂(dba)₃ 91

| 4 | Pd(PPh₃)₄ | 65 |

Based on this hypothetical data, Pd₂(dba)₃ would be selected for the next screening phase.

Protocol 2: Ligand Screening

Rationale: The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and critically influences the rate of oxidative addition and reductive elimination. For electron-rich heterocycles, bulky, electron-donating phosphines (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[4][6]

Procedure:

  • Set up five reaction vials, each containing 3-Iodo-2-methylimidazo[1,2-b]pyridazine (1.0 mmol), n-butyl acrylate (1.2 mmol), Pd₂(dba)₃ (1 mol%), and K₂CO₃ (2.0 mmol).

  • To each vial, add a different ligand (4 mol%):

    • Vial A: PPh₃

    • Vial B: P(o-tol)₃

    • Vial C: XPhos

    • Vial D: (R)-BINAP

    • Vial E: IPr (NHC ligand precursor)

  • Add anhydrous, degassed DMF (5 mL) to each vial.

  • Seal and heat to 100 °C for 12 hours.

  • Analyze conversion by HPLC or GC-MS.

Table 2. Representative Data for Ligand Screening

Entry Ligand Conversion (%)
1 PPh₃ 78
2 P(o-tol)₃ 91
3 XPhos 98
4 (R)-BINAP 85

| 5 | IPr | 95 |

XPhos demonstrates superior performance in this hypothetical screen.

Protocol 3: Base and Solvent Screening

Rationale: The base is required to neutralize the HI generated during the reaction, regenerating the Pd(0) catalyst for the next cycle.[2][6] Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) are common, while organic amines (Et₃N, DIPEA) are also used.[6] The solvent must solubilize all components and its polarity can significantly impact reaction rates.[4][6][7] Dipolar aprotic solvents like DMF, DMAc, and NMP are standard choices.[6]

Procedure:

  • Set up a matrix of reaction vials using the best conditions from the previous screens (Pd₂(dba)₃/XPhos).

  • Vary the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N) and the solvent (e.g., DMF, DMAc, Acetonitrile, Toluene).

  • Run the reactions at 100 °C for 12 hours and analyze the results.

Table 3. Representative Data for Base and Solvent Screening

Entry Base Solvent Conversion (%)
1 K₂CO₃ DMF 98
2 Cs₂CO₃ DMF >99
3 K₃PO₄ DMF 95
4 Et₃N DMF 65
5 Cs₂CO₃ DMAc >99
6 Cs₂CO₃ Acetonitrile 88

| 7 | Cs₂CO₃ | Toluene | 40 |

This screen suggests that the combination of Cs₂CO₃ as the base and either DMF or DMAc as the solvent provides the best results.

Fully Optimized Protocol

Based on the systematic screening, the following protocol represents a robust and high-yielding method for the Heck coupling of 3-Iodo-2-methylimidazo[1,2-b]pyridazine with n-butyl acrylate.

Reagents:

  • 3-Iodo-2-methylimidazo[1,2-b]pyridazine (259 mg, 1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (171 µL, 1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1 mol% Pd)

  • XPhos (19.1 mg, 0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the 3-Iodo-2-methylimidazo[1,2-b]pyridazine followed by the anhydrous DMF.

  • Stirring: Stir the mixture at room temperature for 15 minutes to allow for pre-formation of the active catalyst.

  • Alkene Addition: Add the n-butyl acrylate via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction at this temperature for 6-12 hours, monitoring its completion by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (air/moisture exposure)Ensure rigorous inert atmosphere and use of anhydrous solvents.
Poor choice of ligand/base/solventRe-screen parameters; try a bulkier, more electron-rich ligand (e.g., Buchwald ligands) or a stronger base.
Reaction temperature too lowIncrease temperature in 10-20 °C increments.
Significant Side Product (Reductive Dehalogenation) Base or solvent choiceTry a different base (e.g., switch from organic to inorganic).
Presence of water/protic sourceEnsure all reagents and solvents are scrupulously dry.
Formation of Palladium Black Ligand dissociation/catalyst decompositionIncrease ligand-to-palladium ratio (e.g., L:Pd of 4:1). Use a more robust ligand (NHC or palladacycle).

Conclusion

The successful application of the Mizoroki-Heck reaction to the 3-Iodo-2-methylimidazo[1,2-b]pyridazine scaffold is highly dependent on the careful selection of reaction parameters. The electron-rich nature of the substrate necessitates the use of bulky, electron-donating ligands, such as XPhos, to ensure high catalytic activity and stability. A systematic screening of the palladium source, ligand, base, and solvent, as outlined in this guide, provides a reliable pathway to developing a high-yielding, robust, and scalable process critical for applications in pharmaceutical research and development.

References

  • J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, M. Lemaire, "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction," Chemical Reviews, 2002, 102 (5), 1359–1470. [Link]

  • Organic Chemistry Portal, "Heck Reaction," Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts, "Heck Reaction," Chemistry LibreTexts, 2023. [Link]

  • M. A. C. Carreiras, C. S. Marques, "Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters," Arkivoc, 2017, (ii), 340-372. [Link]

  • P. Wipf, "Palladium I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal," Wipf Group, University of Pittsburgh, 2007. [Link]

  • Wikipedia, "Heck reaction," Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts, "Heck reaction," Chemistry LibreTexts, 2023. [Link]

  • D. Merit, "HECK REACTION: Heterocyclic reactants mechanism," YouTube, 2019. [Link]

  • C. J. O'Brien, E. A. B. Kantchev, C. Valente, N. Hadei, G. A. Chass, A. Lough, A. C. Hopkinson, M. G. Organ, "Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis," University of Windsor, 2006. [Link]

  • D. Kumar, V. S. Reddy, B. G. Mishra, R. A. Kumar, G. Chakrabarti, "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions," Beilstein Journal of Organic Chemistry, 2013, 9, 1578-1588. [Link]

  • D. Kumar, V. S. Reddy, B. G. Mishra, R. A. Kumar, G. Chakrabarti, "Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions," ResearchGate, 2013. [Link]

  • A. M. Kluwer, T. S. Koblenz, T. Jonischkeit, R. K. Henderson, C. J. Elsevier, "Comprehensive Kinetic Screening of Palladium Catalysts for Heck Reactions," Request PDF on ResearchGate, 2006. [Link]

  • M. G. Coleman, J. M. Blacquiere, S. G. Newman, "Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes," The Journal of Organic Chemistry, 2020. [Link]

  • G. Rayner, "INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES," University of Southampton ePrints, 2003. [Link]

  • S. Ferlauto, M. Lessi, D. C. M. L. Z. Cotarca, F. M. Perna, V. Capriati, A. F. M. de C. Martins, "Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend," ChemSusChem, 2021. [Link]

  • M. R. Poor Heravi, F. K. Behbahani, "Effect of bases and solvents on the Heck coupling," ResearchGate, 2013. [Link]

  • Royal Society of Chemistry, "CHAPTER 11: Heck Reactions," RSC Publishing, 2022. [Link]

  • M. J. Potrzebowski, "Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium," Catalysts, 2018. [Link]

Sources

Synthesis of Ponatinib analogs using 3-iodo-imidazo[1,2-b]pyridazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Ponatinib Analogs via 3-Iodo-Imidazo[1,2-b]pyridazine Intermediates

Executive Summary & Strategic Context

Ponatinib (Iclusig®) represents a third-generation tyrosine kinase inhibitor (TKI) engineered specifically to overcome the recalcitrant T315I "gatekeeper" mutation in the BCR-ABL fusion protein. The structural linchpin of Ponatinib is the imidazo[1,2-b]pyridazine core, which serves as the hinge-binding motif.

For medicinal chemists, the 3-iodo-imidazo[1,2-b]pyridazine intermediate is the critical "pivot point." It allows for the modular attachment of the "tail" segment (the specificity pocket binder) via Sonogashira cross-coupling. This guide provides a validated, high-precision protocol for synthesizing this core and leveraging it to generate a library of Ponatinib analogs.

Key Technical Advantages of this Protocol:

  • Regiocontrol: Optimized iodination conditions using N-iodosuccinimide (NIS) to exclusively target the C3 position, avoiding C6/C8 halogenation.

  • Homocoupling Suppression: A modified Sonogashira protocol that minimizes the formation of di-alkyne byproducts (Glaser coupling).

  • Scalability: Workflows designed for gram-scale synthesis with minimal chromatographic burden.

Retrosynthetic Logic & Pathway Visualization

To design analogs effectively, we must deconstruct the molecule into its modular components. The synthesis converges at the C3-alkyne linkage.

Retrosynthesis Ponatinib Ponatinib (Target) (or Analog) Disconnection Sonogashira Disconnection Ponatinib->Disconnection Retrosynthesis Core 3-Iodo-imidazo[1,2-b]pyridazine (Electrophile) Disconnection->Core Tail Ethynyl-Benzamide Tail (Nucleophile) Disconnection->Tail Precursor 6-Substituted-3-aminopyridazine Core->Precursor Cyclization & Iodination

Figure 1: Retrosynthetic breakdown of Ponatinib.[1] The strategy isolates the imidazo[1,2-b]pyridazine core as the electrophilic partner, allowing late-stage diversification of the tail.

Module A: Synthesis of the 3-Iodo-Imidazo[1,2-b]pyridazine Core

This module focuses on constructing the hinge-binding scaffold. While Ponatinib uses a methyl group at position 6 (R=Me), analogs can be diversified here (e.g., R=Cl, CF3, H).

Step 1: Cyclization to Imidazo[1,2-b]pyridazine
  • Reactants: 6-methylpyridazin-3-amine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq).

  • Solvent: n-Butanol or Ethanol (reflux).

Protocol:

  • Dissolve 6-methylpyridazin-3-amine (10.0 g, 91.6 mmol) in n-Butanol (100 mL).

  • Add chloroacetaldehyde (40% wt in H2O, 27.0 g, 137 mmol).

  • Add NaHCO3 (15.4 g, 183 mmol) to scavenge HCl.

  • Reflux at 120°C for 16 hours. Monitor by LCMS (Target M+H: ~134.06).

  • Workup: Cool to RT. Remove solvent in vacuo. Resuspend residue in DCM/Water. Extract aqueous layer with DCM (3x). Dry organics over Na2SO4.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

    • Yield Expectation: 75-85%.

Step 2: Regioselective Iodination (The Critical Step)

Direct iodination with elemental iodine (


) often leads to poly-iodinated byproducts. We utilize N-iodosuccinimide (NIS)  for superior regiocontrol at the electron-rich C3 position.

Protocol:

  • Dissolve the imidazo[1,2-b]pyridazine intermediate (5.0 g, 37.5 mmol) in anhydrous Acetonitrile (ACN, 50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add NIS (8.86 g, 39.4 mmol, 1.05 eq) portion-wise over 20 minutes. Do not dump all at once.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: Check LCMS. The starting material peak should disappear; a new peak at M+H ~260 (M+126) should appear.

  • Quenching: Pour reaction mixture into 10% aqueous Sodium Thiosulfate (

    
    ) to reduce excess iodine (solution turns from red/brown to pale yellow).
    
  • Isolation: Filter the resulting precipitate. If no precipitate forms, extract with EtOAc.

    • Yield Expectation: 80-90%.

    • Appearance: Pale yellow to off-white solid.

Module B: The Sonogashira Coupling (Analog Assembly)

This is the convergence point. The 3-iodo core is coupled with an alkyne.[2] For Ponatinib, the alkyne is 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.[1][2][3][4]

Scientific Insight: The imidazo[1,2-b]pyridazine nitrogen lone pairs can coordinate to Pd, potentially deactivating the catalyst. We use a higher ligand loading and specific bases to counteract this.

Reagents & Conditions Table
ComponentRoleRecommended ReagentStoichiometry
Catalyst Oxidative Addition

5 mol%
Co-Catalyst TransmetallationCuI (Copper Iodide)2-3 mol%
Base Acid ScavengerTriethylamine (

) or DIPEA
3.0 eq
Solvent MediumDMF (anhydrous)0.2 M conc.
Atmosphere ProtectionArgon/NitrogenStrictly Anaerobic
Step-by-Step Coupling Protocol:
  • Degassing: In a sealed reaction vessel, combine DMF and

    
    . Sparge with Argon for 15 minutes. Oxygen is the enemy here; it causes alkyne homocoupling.
    
  • Loading: Add the 3-iodo-imidazo[1,2-b]pyridazine (1.0 eq), the Alkyne Analog (1.1 eq),

    
     (0.05 eq), and CuI (0.03 eq).
    
  • Reaction: Heat to 60-80°C under Argon balloon or manifold.

  • Monitoring: Reaction is typically fast (2-6 hours). Monitor for the disappearance of the aryl iodide.

  • Troubleshooting:

    • Black precipitate: Palladium crash-out. Add more ligand (

      
      ) or switch to 
      
      
      
      .
    • Homocoupling (Di-alkyne): Your system had oxygen leaks. Degas more thoroughly next time.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine.

  • Purification: Silica gel chromatography. Ponatinib analogs are basic; use DCM:MeOH:NH4OH (e.g., 90:10:1) to prevent streaking.

Module C: Analog Diversification Strategy

To generate meaningful SAR (Structure-Activity Relationship) data, variations should be systematic.

SAR_Strategy cluster_0 Vector A: Head Modifications cluster_1 Vector B: Tail Modifications Core Imidazo[1,2-b]pyridazine Mod1 C6-H (Unsubstituted) Core->Mod1 Mod2 C6-Cl (Halogen bonding) Core->Mod2 Mod4 Alter Piperazine (Solubility) Core->Mod4 Mod5 Replace CF3 (Sterics) Core->Mod5 Mod3 C6-CF3 (Metabolic stability) Mod6 Linker Length (Flexibility)

Figure 2: Strategic vectors for analog generation. Vector A modifies the hinge binder; Vector B modifies the solvent-exposed tail.

Key Analog Targets:

  • The "Null" Analog: Remove the C6-methyl group. This tests if the methyl group is essential for hydrophobic packing against the gatekeeper residue.

  • The "Solubility" Analog: Replace the N-methyl piperazine in the tail with a morpholine or a bridged amine to alter PK properties without changing hinge binding.

  • The "Scaffold" Hop: Replace imidazo[1,2-b]pyridazine with imidazo[1,2-a]pyridine (removing the nitrogen at position 2) to test the necessity of the hydrogen bond acceptor capability.

Quality Control & Characterization

A self-validating system requires specific spectral checkpoints.

1H NMR Checkpoints (DMSO-d6):

  • The Diagnostic Proton: In the un-iodinated precursor, the C3-H appears as a doublet/singlet around

    
     7.8-8.2 ppm. Success is defined by the complete disappearance of this signal  in the iodinated intermediate.
    
  • The Alkyne Linker: In the final product, look for the absence of the terminal alkyne proton (

    
     4.0-4.5 ppm) and the shifting of the aromatic protons due to conjugation.
    

Mass Spectrometry:

  • Ponatinib (Free Base): Calculated MW = 532.2.

  • Look for the characteristic M+H and M+2H/2 (doubly charged) peaks, which are common for piperazine-containing compounds.

References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][4] Journal of Medicinal Chemistry. [Link][3]

  • Goossen, L. (2018). "Sonogashira Coupling." Organic Chemistry Portal. [Link][5]

  • El Akkaoui, A., et al. (2021). "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect. [Link][6]

  • Zhu, X., et al. (2014). "Synthetic methods for preparing Ponatinib hydrochloride." U.S.

Sources

Application Note: Streamlined One-Pot Synthesis of 3-Iodoimidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Ponatinib analogs, IRAK4 inhibitors) and CNS-active agents. Traditional synthesis involves a two-step isolation: cyclization of 3-aminopyridazine with


-haloketones followed by separate halogenation.

This Application Note details a Telescoped One-Pot Protocol that combines cyclization and regioselective C-3 iodination into a single operational workflow. By eliminating intermediate isolation, this method reduces solvent waste, minimizes handling of potentially unstable intermediates, and accelerates Library generation.

Mechanistic Principles & Design

The Chemical Pathway

The synthesis relies on the distinct reactivity profiles of the pyridazine nitrogens and the electron-rich nature of the resulting bicyclic C-3 position.

  • Condensation (Cyclization): The endocyclic nitrogen (N-2) of 3-aminopyridazine attacks the

    
    -carbon of the haloketone. While N-3 (the exocyclic amine) is nucleophilic, the N-2 attack is favored under neutral/mildly basic conditions to form the imidazo[1,2-b] fused system rather than the imidazo[1,2-a] isomer (which is not possible with this specific starting material, but regioselectivity issues often arise in related heterocycles).
    
  • Dehydration: Loss of water aromatizes the system.

  • Electrophilic Aromatic Substitution (EAS): The C-3 position of the imidazo[1,2-b]pyridazine core is highly nucleophilic (highest HOMO coefficient). Introduction of an electrophilic iodine source (NIS or

    
    ) results in rapid, regioselective iodination at C-3.
    
Reaction Workflow Diagram

ReactionPathway SM1 3-Aminopyridazine Inter1 Intermediate: N-Alkylated Species SM1->Inter1 EtOH, Reflux SN2 Attack SM2 α-Bromoketone SM2->Inter1 EtOH, Reflux SN2 Attack Cyclized Imidazo[1,2-b]pyridazine (In Situ) Inter1->Cyclized - H2O Aromatization Product 3-Iodoimidazo[1,2-b]pyridazine Cyclized->Product EAS (C-3) Regioselective Reagent_I Add: NIS (N-Iodosuccinimide) Reagent_I->Cyclized

Figure 1: Sequential reaction pathway showing the transition from condensation to regioselective iodination without isolation.

Experimental Protocol: Sequential One-Pot Synthesis

Objective: Synthesis of 3-iodo-6-chloroimidazo[1,2-b]pyridazine (Model Substrate). Scale: 1.0 mmol (Adaptable to 50 mmol).

Materials & Reagents
ReagentEquiv.RoleCritical Note
3-Amino-6-chloropyridazine 1.0Core ScaffoldCheck purity; degrades to dark solid over time.
Chloroacetaldehyde (50% aq)1.5 - 2.0ElectrophileToxic lachrymator. Use fresh solution.
Ethanol (Absolute)SolventMediumPreferred over MeOH for higher reflux temp.
NaHCO

2.0BaseScavenges HBr/HCl generated during cyclization.
NIS (N-Iodosuccinimide)1.1 - 1.2Iodinating AgentAdd after cyclization is complete.
Step-by-Step Methodology
Phase 1: Cyclization (The Condensation)
  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 equiv) and Ethanol (5 mL/mmol).

  • Add Electrophile: Add Chloroacetaldehyde (1.5 equiv) dropwise.

    • Note: If using a substituted

      
      -bromoketone (e.g., 2-bromoacetophenone), add it as a solid or solution here.
      
  • Add Base: Add solid NaHCO

    
      (2.0 equiv).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting amine spot should disappear. A fluorescent blue spot (the cyclized product) often appears.

Phase 2: Telescoped Iodination
  • Cool Down: Cool the reaction mixture to room temperature (

    
    ). Do not work up. 
    
  • Addition: Add NIS (1.1 equiv) in a single portion.

    • Process Tip: If solubility is an issue, NIS can be dissolved in a minimal amount of acetonitrile before addition, but solid addition is usually sufficient.

  • Stir: Stir at room temperature for 1–2 hours.

    • Mechanism:[1][2][3][4][5][6] The reaction is usually rapid. The solution may darken due to trace iodine liberation.

  • Quench: If the solution is very dark, add 10% aqueous sodium thiosulfate (

    
    ) to quench excess iodine.
    
Phase 3: Isolation & Purification
  • Removal of Solvent: Evaporate the ethanol under reduced pressure.

  • Extraction: Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (typically 20–50% EtOAc in Hexanes).

Optimization & Troubleshooting Guide

Common pitfalls in this chemistry involve incomplete cyclization or regioselectivity errors during the iodination phase.

Decision Tree for Troubleshooting

Troubleshooting Start Issue Detected Problem1 Incomplete Cyclization (SM remains) Start->Problem1 Problem2 Regioselectivity Issues (Iodination at C-6/C-8?) Start->Problem2 Problem3 Low Yield / Tar Formation Start->Problem3 Sol1 Increase Temp (n-BuOH) or add Lewis Acid (HBr) Problem1->Sol1 Sol2 Lower Temp during NIS addition Confirm C-3 via NOE NMR Problem2->Sol2 Sol3 Use inert atmosphere (Ar) Check chloroacetaldehyde quality Problem3->Sol3

Figure 2: Diagnostic logic for optimizing the imidazo[1,2-b]pyridazine synthesis.

Critical Parameter Table
ParameterRecommendationImpact on Quality
Solvent Choice Ethanol (Standard) vs. n-Butanol Use n-BuOH (

) if the

-haloketone is sterically hindered to force cyclization.
Iodine Source NIS vs.

/Selectfluor
NIS is milder and easier to handle. Elemental iodine (

) often requires an oxidant or base and can lead to over-iodination.
Temperature Reflux

RT
Crucial. Adding NIS at reflux can cause degradation or poly-iodination.
Stoichiometry 1.1 eq NIS Excess NIS (>1.5 eq) may halogenate the phenyl ring (if present) or the pyridazine core.

Application Notes for Drug Discovery

Scaffold Utility

The 3-iodoimidazo[1,2-b]pyridazine intermediate is a versatile "linchpin" for diversity-oriented synthesis:

  • Suzuki-Miyaura Coupling: The C-3 Iodine is highly reactive toward boronic acids, allowing installation of aryl/heteroaryl groups (e.g., for kinase hinge binding).

  • Sonogashira Coupling: Installation of alkynes.

  • Buchwald-Hartwig: C-3 amination (though less common than C-Pd bond formation).

Stability
  • Solid State: The iodinated product is generally stable at room temperature.

  • Solution: Avoid prolonged storage in nucleophilic solvents (like MeOH) under light, as deiodination can occur slowly.

References

  • General Scaffold Synthesis: Katritzky, A. R.; et al. "Synthesis of imidazo[1,2-b]pyridazines."[7] Journal of Heterocyclic Chemistry, 1990 .

  • Iodination Methodology (Analogous Systems): Enguehard, C.; et al. "Selectivity of the iodination of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines." Tetrahedron, 2001 .

  • Medicinal Chemistry Application (Ponatinib/Kinase Inhibitors): Huang, W. S.; et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of BCR-ABL kinase." Journal of Medicinal Chemistry, 2010 , 53(12), 4701-4719.

  • One-Pot Concepts (Groebke–Blackburn–Bienaymé): Bienaymé, H.; Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 1998 .

Note: While specific "one-pot condensation-iodination" papers are rarer for the pyridazine isomer than the pyridine isomer, the chemistry described above is the standard "telescoped" industrial practice derived from the reactivity established in Reference 2 and 3.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Iodo-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-iodo-2-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot common issues encountered with this specific, yet important, heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, and mastering its functionalization is key to accessing novel chemical space.

This document moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the underlying chemical principles, explaining the causality behind experimental choices to empower you to rationally design and optimize your reactions.

I. Understanding the Substrate: The Challenges of 3-Iodo-2-methylimidazo[1,2-b]pyridazine

The 3-iodo-2-methylimidazo[1,2-b]pyridazine substrate presents a unique set of challenges in Suzuki-Miyaura coupling. Its electron-rich nature, a consequence of the fused imidazole and pyridazine rings, can render the crucial oxidative addition step of the catalytic cycle sluggish.[1][2] Furthermore, the presence of multiple nitrogen atoms offers potential coordination sites for the palladium catalyst, which can lead to catalyst inhibition or deactivation.[3][4]

A firm grasp of these inherent properties is the first step toward developing a robust and high-yielding coupling protocol.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise when working with this substrate.

Q1: What are the most critical parameters for a successful Suzuki coupling of 3-iodo-2-methylimidazo[1,2-b]pyridazine?

A1: The success of this reaction hinges on the careful selection of four key components: the palladium source and ligand, the base, and the solvent system. These factors are highly interdependent, and an optimal combination is crucial for achieving high yields.

Q2: Which palladium catalyst and ligand combination is generally recommended for this substrate?

A2: Given the electron-rich nature of the imidazo[1,2-b]pyridazine ring system, a catalyst system that promotes rapid oxidative addition is essential.[1][5] Bulky, electron-rich phosphine ligands are particularly effective.[5] Combinations such as Pd₂(dba)₃ with ligands like XPhos or SPhos have shown great success in coupling nitrogen-containing heterocycles.[3] Pre-catalysts, which readily form the active Pd(0) species, are also an excellent choice.[1]

Q3: Why is my reaction showing low conversion or stalling completely?

A3: Low conversion is often a symptom of catalyst deactivation or inhibition. The nitrogen atoms in your substrate can coordinate to the palladium center, effectively taking it out of the catalytic cycle.[4] Another common issue is the instability of the boronic acid partner, which can lead to side reactions like protodeboronation.[1][6]

Q4: What are the most common side reactions, and how can I minimize them?

A4: The primary side reactions to be aware of are:

  • Dehalogenation: The iodo group is replaced by a hydrogen atom. This is a common issue with electron-rich and N-heterocyclic halides.[1][7][8]

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom, a reaction often promoted by high temperatures and certain bases.[1][6]

  • Homocoupling: Two molecules of the boronic acid couple together. This can be influenced by the presence of oxygen or the use of a Pd(II) precatalyst that requires in-situ reduction.[1][6][9]

Minimizing these side reactions requires careful optimization of the reaction conditions, as detailed in the troubleshooting guide below.

III. Troubleshooting Guide: From Low Yields to Success

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of 3-iodo-2-methylimidazo[1,2-b]pyridazine.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inefficient Oxidative Addition: The electron-rich nature of the substrate slows this initial step.[1][2] 2. Catalyst Inhibition/Deactivation: The nitrogen atoms of the imidazopyridazine are coordinating to the palladium.[3][4] 3. Poor Boronic Acid Quality: The boronic acid may have decomposed or contains impurities.1. Optimize Catalyst System: Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos, RuPhos) to accelerate oxidative addition.[3][5] Consider using a pre-catalyst that readily generates the active Pd(0) species.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome inhibition. 3. Use Fresh Reagents: Ensure your boronic acid is fresh and of high purity. Consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[10][11]
Significant Dehalogenation 1. Presence of Hydride Sources: The base, solvent (especially alcohols), or residual water can act as a source of hydride, leading to the formation of a Pd-H species that causes dehalogenation.[1][7] 2. High Reaction Temperature: Elevated temperatures can favor the dehalogenation pathway.[8] 3. Substrate Susceptibility: Iodo-heterocycles are particularly prone to dehalogenation.[7]1. Choice of Base and Solvent: Switch to a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[5][12] Use anhydrous, aprotic solvents such as dioxane or toluene.[1][13] If a co-solvent is needed, use minimal amounts of water. 2. Temperature Control: Run the reaction at the lowest effective temperature. Consider screening temperatures from 80°C to 110°C. 3. Consider a Different Halide: If feasible, the corresponding bromo- or chloro-imidazo[1,2-b]pyridazine may be less prone to dehalogenation, although they will require a more active catalyst system for the initial oxidative addition.[7][14]
Excessive Homocoupling of Boronic Acid 1. Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidative homocoupling.[1][9] 2. In-situ Reduction of Pd(II) Pre-catalyst: If using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can consume two molecules of the boronic acid.[1]1. Rigorous Degassing: Thoroughly degas your solvent and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.[7][9] 2. Use a Pd(0) Source or Pre-catalyst: Start with a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that cleanly generates the active species to bypass the initial reduction step that can lead to homocoupling.[1]
Product is Difficult to Purify 1. Co-elution of Impurities: Unreacted starting materials, homocoupled products, and dehalogenated byproducts can have similar polarities to the desired product.[15] 2. Residual Palladium: The final product may be contaminated with palladium.1. Optimize Chromatography: Carefully screen different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. 2. Aqueous Workup: A thorough aqueous workup can help remove the base and some water-soluble impurities.[15] 3. Palladium Scavenging: To remove residual palladium, you can filter the reaction mixture through a pad of celite or use a commercial palladium scavenger.[15]

IV. Recommended Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 3-iodo-2-methylimidazo[1,2-b]pyridazine. Optimization may be required for different boronic acid coupling partners.

Protocol 1: Standard Conditions with a Pd(0) Source

This protocol utilizes a common Pd(0) source and a bulky phosphine ligand.

Reagents and Materials:

  • 3-iodo-2-methylimidazo[1,2-b]pyridazine

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents), finely ground

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodo-2-methylimidazo[1,2-b]pyridazine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by any remaining 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 dioxane:water ratio).

  • Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions with a Pre-catalyst

This protocol employs a modern pre-catalyst for more reliable generation of the active catalytic species.

Reagents and Materials:

  • 3-iodo-2-methylimidazo[1,2-b]pyridazine

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G2 (2 mol%)

  • Cs₂CO₃ (2.5 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-iodo-2-methylimidazo[1,2-b]pyridazine, the arylboronic acid, Cs₂CO₃, and the XPhos Pd G2 pre-catalyst.

  • Add anhydrous toluene.

  • Degas the reaction mixture with three freeze-pump-thaw cycles.

  • Heat the reaction to 110°C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Workup and purify as described in Protocol 1.

V. Visualizing the Process: Diagrams and Workflows

A clear understanding of the catalytic cycle and a logical approach to troubleshooting are paramount.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd Ar-Pd(II)-Ar'(L)₂ Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylIodide Ar-I (Substrate) ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Optimal for an Electron-Rich Heterocycle? Start->Check_Catalyst Optimize_Catalyst Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos). Consider a Pre-catalyst. Check_Catalyst->Optimize_Catalyst No Check_Side_Reactions Are Side Reactions (Dehalogenation, Homocoupling) Observed? Check_Catalyst->Check_Side_Reactions Yes Success Improved Yield Optimize_Catalyst->Success Troubleshoot_Dehalogenation Use Anhydrous Conditions. Switch to a Weaker Base (K₃PO₄, Cs₂CO₃). Lower Reaction Temperature. Check_Side_Reactions->Troubleshoot_Dehalogenation Dehalogenation Troubleshoot_Homocoupling Ensure Rigorous Degassing. Use a Pd(0) Source or Pre-catalyst. Check_Side_Reactions->Troubleshoot_Homocoupling Homocoupling Check_Reagents Are Reagents (especially Boronic Acid) of High Purity? Check_Side_Reactions->Check_Reagents No Significant Side Reactions Troubleshoot_Dehalogenation->Success Troubleshoot_Homocoupling->Success Use_Fresh_Reagents Use Fresh Boronic Acid or a More Stable Boronate Ester/Trifluoroborate Salt. Check_Reagents->Use_Fresh_Reagents No Check_Reagents->Success Yes Use_Fresh_Reagents->Success

Caption: A decision tree for troubleshooting low yields.

VI. Concluding Remarks

The Suzuki-Miyaura coupling of 3-iodo-2-methylimidazo[1,2-b]pyridazine, while presenting certain challenges, is a highly achievable transformation with careful consideration of the reaction parameters. By understanding the nature of the substrate and systematically addressing potential pitfalls, researchers can confidently and efficiently access a wide array of novel, functionalized imidazo[1,2-b]pyridazine derivatives for their research and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Kallitsakis, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3010. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Akhlaghinia, B. (2016). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Synlett, 27(19), 2649-2656. [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]

  • Uličná, K., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(2), 1034–1047. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Mitchell, D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 547–552. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(27), 4695–4698. [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • MDPI. (2020). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and Air. Effect of the Various Bridging Units within the Diamine Moieties on the Catalytic Performance. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

Sources

Technical Support Center: Optimization of Imidazo[1,2-b]pyridazine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Deiodination (Hydrodehalogenation) Side Reactions Ticket ID: #IMP-309-DEIO Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ponatinib analogs). However, the electron-deficient nature of the pyridazine ring renders the carbon-iodine bond (typically at the C3 position) highly susceptible to reductive deiodination (hydrodehalogenation) during Palladium-catalyzed cross-couplings.

This guide addresses the mechanistic root causes of this side reaction—primarily hydride transfer from protic solvents or bases—and provides a validated troubleshooting workflow to restore yield and chemoselectivity.

Part 1: Diagnostic & Mechanism

Q: How do I confirm that my yield loss is due to deiodination?

A: Deiodination is often silent by TLC because the hydro-dehalogenated byproduct (Ar-H) often has similar polarity to the starting material or the coupled product.

  • LC-MS Diagnosis: Look for a mass peak corresponding to

    
    . For a typical 3-iodoimidazo[1,2-b]pyridazine, this is a mass loss of roughly 126 Da (127 for I, +1 for H).
    
  • NMR Diagnosis: The disappearance of the C3-I signal and the appearance of a new aromatic proton singlet at the C3 position (typically

    
     7.8–8.2 ppm, depending on substitution) is definitive.
    
Q: Why is the iodine "falling off" instead of coupling?

A: The reaction is entering a competing catalytic cycle. The electron-deficient imidazo[1,2-b]pyridazine ring facilitates rapid oxidative addition, forming a reactive


 intermediate. If the transmetallation step (reaction with the boronic acid) is slow, or if a hydride source is present, the complex undergoes 

-hydride elimination
(from ligands or additives) or alkoxide oxidation (from solvents), generating a Palladium-Hydride species (

). Reductive elimination then yields the deiodinated arene (Ar-H).
Visualizing the Competing Pathways

The diagram below illustrates the divergence between the desired Suzuki coupling and the undesired deiodination pathway.

DeiodinationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (with Ar'-B(OH)2) OxAdd->TransMet Path A: Fast Transmetallation HydrideSource Hydride Source Interaction (Alcohol Solvent / Amine Base) OxAdd->HydrideSource Path B: Slow Transmetallation RedElim_Prod Reductive Elimination TransMet->RedElim_Prod RedElim_Prod->Pd0 Regenerate Pd(0) Product Desired Coupled Product (Ar-Ar') RedElim_Prod->Product PdHydride Pd-Hydride Formation (Ar-Pd-H) HydrideSource->PdHydride β-Hydride Elimination or Alcohol Oxidation PdHydride->Pd0 SideProduct Deiodinated Side Product (Ar-H) PdHydride->SideProduct Reductive Elimination

Figure 1: Mechanistic divergence between the desired cross-coupling (Green path) and the reductive deiodination side reaction (Red path).

Part 2: Troubleshooting & Optimization

Q: Which solvents are the worst offenders?

A: Primary and secondary alcohols (Methanol, Ethanol, Isopropanol). In the presence of Pd(II) and base, alcohols can undergo oxidation to aldehydes/ketones, transferring a hydride to the Palladium center.

  • Correction: Switch to aprotic polar solvents. 1,4-Dioxane , DMF , or Toluene are superior choices for this scaffold. If solubility is an issue, use mixtures of DME/Water or Dioxane/Water.

Q: Does the choice of base matter?

A: Yes. Amine bases (like Triethylamine) can serve as hydride sources via


-hydride elimination of ethyl groups.
  • Correction: Use inorganic carbonate or phosphate bases.[1]

    • Standard:

      
       or 
      
      
      
      (mild, effective).
    • Challenging Substrates:

      
       (often increases transmetallation rate, favoring the desired path).
      
    • Anhydrous Conditions:

      
       or 
      
      
      
      in Dioxane (excludes water if hydrolysis is a concern, though water often accelerates transmetallation).
Q: Can the ligand prevent deiodination?

A: Absolutely. You need a ligand that promotes rapid transmetallation and reductive elimination to outcompete the hydride transfer.

  • Avoid: Simple

    
     (often too slow for sterically hindered or electron-poor substrates).
    
  • Recommended: Bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) or N-heterocyclic carbene (NHC) precursors (e.g., Pd-PEPPSI-IPr ). These ligands create a steric environment that disfavors the formation of the Pd-Hydride species and accelerates the coupling cycle.

Part 3: Validated Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Best for valuable intermediates where yield is critical.

ComponentReagentEquivalentsNotes
Substrate 3-iodoimidazo[1,2-b]pyridazine1.0
Partner Aryl Boronic Acid1.2 - 1.5Excess ensures complete conversion.
Catalyst XPhos Pd G3 0.02 - 0.05Pre-formed precatalyst ensures rapid initiation.
Base

(0.5 M aq)
2.0 - 3.0Phosphate often outperforms Carbonate here.
Solvent THF or 1,4-Dioxane [0.1 M]Degassed thoroughly.
Temp/Time 40°C - 60°C1 - 4 hKeep temp low to suppress side reactions.

Step-by-Step:

  • Charge a reaction vial with the imidazo[1,2-b]pyridazine (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (2-5 mol%).

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed THF or Dioxane followed by the aqueous

    
     solution.
    
  • Stir vigorously at 40°C. Monitor by LC-MS at 1 hour.

  • Why this works: XPhos Pd G3 initiates rapidly without requiring reduction (unlike Pd(II) salts), and the bulky ligand shell protects the metal center from hydride insertion while accelerating reductive elimination.

Protocol B: The "Rescue" (For Stubborn Substrates)

Use this if Protocol A fails or if the substrate is extremely insoluble.

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: DMF (Anhydrous)

  • Base:

    
     (3.0 equiv, solid)
    
  • Temp: 80°C

  • Note: DMF solubilizes polar heterocycles well.

    
     ("Cesium Effect") improves solubility of the base in organic media.
    

Part 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose and fix reaction failures.

OptimizationLogic Start Issue: Low Yield / High Deiodination CheckSolvent 1. Check Solvent: Is it an Alcohol (MeOH, IPA)? Start->CheckSolvent ChangeSolvent Switch to Dioxane, THF, or Toluene CheckSolvent->ChangeSolvent Yes CheckBase 2. Check Base: Is it an Amine (Et3N)? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckCat 3. Check Catalyst: Using Pd(PPh3)4 or Pd(OAc)2? CheckBase->CheckCat No ChangeBase->CheckCat ChangeCat Switch to XPhos Pd G3 or Pd-PEPPSI-IPr CheckCat->ChangeCat Yes CheckTemp 4. Check Temperature: Is Temp > 100°C? CheckCat->CheckTemp No ChangeCat->CheckTemp LowerTemp Lower Temp to 40-60°C (Requires active catalyst) CheckTemp->LowerTemp Yes Success Re-run Reaction CheckTemp->Success No LowerTemp->Success

Figure 2: Step-by-step troubleshooting logic for eliminating deiodination side products.

References

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 2021.[2] Source:

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Source:

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. J. Am. Chem. Soc. (Discusses the mechanism of hydride elimination). Source:

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. J. Med. Chem. (Example of successful coupling on this scaffold). Source:

Sources

Solving solubility issues of imidazo[1,2-b]pyridazine derivatives in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IP-SOL-001 Subject: Technical Guide for Solubility Optimization in DMSO & Aqueous Buffers Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

You are likely encountering solubility issues with imidazo[1,2-b]pyridazine derivatives because this scaffold is a classic example of "brick dust" in medicinal chemistry.

While these heterocycles are excellent kinase inhibitor scaffolds (e.g., targeting PIM, TAK1, or Tyk2), their flat, rigid, planar aromatic structure leads to high crystal lattice energy due to extensive


-

stacking. When the energy required to break the crystal lattice is higher than the energy released by solvation, the compound refuses to dissolve, even in a "universal" solvent like DMSO.

This guide provides a self-validating troubleshooting workflow to resolve precipitation in stocks and assay buffers.

Diagnostic: Why is my compound crashing out?

Before attempting a fix, identify the failure mode using the logic map below.

Figure 1: Solubility Failure Analysis Workflow

SolubilityDiagnosis Start Observation: Precipitate Visible CheckState When does it occur? Start->CheckState InStock In 100% DMSO Stock (After Storage) CheckState->InStock InAssay Upon Dilution into Buffer/Media CheckState->InAssay WaterCheck Check DMSO Water Content (Is it >0.1%?) InStock->WaterCheck TempCheck Was it frozen (-20°C)? InStock->TempCheck ConcCheck Final Conc > Solubility Limit? InAssay->ConcCheck Hygroscopic Cause: DMSO Hygroscopicity Water acts as anti-solvent WaterCheck->Hygroscopic Yes CryoPrecip Cause: Freeze-Thaw Cycling Promotes crystal nucleation TempCheck->CryoPrecip Yes OilingOut Cause: 'Oiling Out' Rapid kinetic precipitation ConcCheck->OilingOut Yes

Caption: Diagnostic logic tree to isolate the root cause of precipitation events in imidazo[1,2-b]pyridazine workflows.

Troubleshooting & FAQs

Issue 1: The "DMSO Paradox"

Q: My 10 mM stock was clear when prepared, but after a week at -20°C, it has solids that won't redissolve. Why?

A: This is likely due to DMSO Hygroscopicity . DMSO is aggressively hygroscopic.[1][2][3] At 20°C and 40% relative humidity, pure DMSO can absorb up to 6% water by weight within hours if uncapped.

  • Mechanism: Imidazo[1,2-b]pyridazines are lipophilic (LogP > 3). Water acts as a potent anti-solvent. As the DMSO absorbs atmospheric moisture, the solvent power decreases, and the compound crashes out.

  • The Freeze Factor: Freezing DMSO (m.p. 18.5°C) forces the solute into pockets of high concentration (cryoconcentration), which nucleates crystals. If water is present, these crystals become thermodynamically stable and difficult to redissolve.

Protocol: The "Stock Rescue" Method

Do not simply vortex. Vortexing rarely breaks the stable crystal lattice of this scaffold.

  • Seal & Heat: Ensure the vial is tightly sealed. Place in a water bath or thermomixer at 37°C - 45°C for 15 minutes.

    • Why? Heat increases kinetic solubility and breaks intermolecular H-bonds.

  • Ultrasonic Disruption: Sonicate in a bath sonicator (not a probe) at 40-60 Hz for 10 minutes while warm.

    • Why? Acoustic cavitation breaks apart the "brick dust" aggregates.

  • Visual Check: Hold against a light source. If "shimmering" (birefringence) is visible, undissolved micro-crystals remain. Repeat steps 1-2.

  • Desiccation: Once dissolved, transfer to a fresh vial purged with Argon/Nitrogen and store in a desiccator.

Issue 2: Dilution Shock in Assays

Q: The compound crashes immediately when I dilute the DMSO stock into PBS or cell media.

A: You are experiencing "Oiling Out" or Kinetic Precipitation. When a hydrophobic DMSO stock hits an aqueous buffer, the DMSO diffuses into the water faster than the compound can equilibrate, leaving the compound stranded in a supersaturated state.

Protocol: The Intermediate Dilution Step

Direct dilution (e.g., 1000x dilution from 10 mM stock to 10 µM assay) is the most common cause of failure.

StepSolvent SystemConcentrationPurpose
1. Stock 100% Anhydrous DMSO10 mMStable storage form.
2. Intermediate 100% DMSO 100 µMCritical Step: Lower the concentration before introducing water.
3. Working Assay Buffer + 0.1% Pluronic F-1271 µMSurfactant stabilizes the colloid.

Key Modification: If precipitation persists, add Pluronic F-127 (0.05% - 0.1%) or Tween-80 to your assay buffer before adding the compound. These non-ionic surfactants form micelles that sequester the lipophilic imidazo[1,2-b]pyridazine, preventing aggregation without inhibiting the kinase target.

Issue 3: False Positives in Assays

Q: I see high inhibition in my biochemical assay, but it disappears when I add Triton X-100. Was it real?

A: Likely a False Positive via Aggregation . Imidazo[1,2-b]pyridazines are prone to forming colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically (promiscuous inhibition).

  • Validation Test: Run the assay with and without 0.01% Triton X-100 .

    • If IC50 shifts by >10-fold: The original activity was an artifact of aggregation.

    • If IC50 remains stable: The inhibition is a true ligand-binding event.

Chemical Engineering: Structural Optimization

For medicinal chemists looking to modify the scaffold to improve solubility without losing potency, consider these structural changes based on Crystal Lattice disruption.

Figure 2: Structural Modification Strategy

ChemicalMod Core Imidazo[1,2-b]pyridazine (Planar Core) Strategy1 Disrupt Planarity Core->Strategy1 Strategy2 Lower LogP Core->Strategy2 Tactic1 Add sp3 Centers (e.g., Morpholine, Piperazine) Strategy1->Tactic1 Increases Entropy Tactic2 Ortho-Substitution (Twists the ring system) Strategy1->Tactic2 Breaks Stacking Tactic3 Polar Groups (Solubilizing tails) Strategy2->Tactic3 H-bond donors

Caption: Medicinal chemistry strategies to disrupt crystal packing and improve solubility.

Data-Driven Recommendations:

  • The Morpholine Effect: Introducing a morpholine or piperazine ring (rich in sp3 carbons) significantly disrupts the planar stacking of the aromatic core. Literature suggests this can improve aqueous solubility by 10-100 fold [1].

  • Ortho-Substitution: Placing a substituent (e.g., -F, -Me) at the ortho position of a phenyl ring attached to the core forces the rings to twist out of planarity, reducing the lattice energy required to dissolve the crystal [2].

Summary of Best Practices

ParameterRecommendationScientific Rationale
DMSO Grade Anhydrous (>99.9%), stored under Argon.Prevents water uptake (antisolvent effect).
Storage Temp Room Temp (Dark) for short term; -80°C for long term.Avoids 4°C (DMSO freezing point is 18.5°C).
Vial Type Amber Glass or Polypropylene (PP).Polystyrene (PS) can be dissolved by DMSO.
Max Conc. Limit stocks to 10-20 mM.Avoids supersaturation instability.
Thawing Heat to 37°C immediately upon removal from cold.Prevents cryoprecipitation during the transition.
References
  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

  • Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Specifically Chapter on Solubility & Crystal Packing). Link

  • BenchChem Tech Support. "Troubleshooting Compound Precipitation in DMSO Stocks." BenchChem Technical Guides, 2025. Link

  • Waybright, T. J., et al. "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening, 2009. Link

  • Balbach, S., & Korn, C. "Pharmaceutical evaluation of early development candidates the 100 mg approach." International Journal of Pharmaceutics, 2004. Link

Sources

Technical Support Center: Optimizing Catalyst Loading for C-3 Arylation of 3-iodo-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the C-3 arylation of 3-iodo-2-methylimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of catalyst loading for this specific transformation. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, and its efficient functionalization is of significant interest.[1][2][3] This document aims to equip you with the necessary knowledge to overcome common challenges and achieve optimal results in your C-3 arylation reactions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the C-3 arylation of 3-iodo-2-methylimidazo[1,2-b]pyridazine, with a focus on issues related to catalyst loading and performance.

Question 1: My reaction shows low or no conversion to the desired C-3 arylated product. What are the likely causes related to the catalyst?

Answer:

Low or no conversion is a frequent issue in cross-coupling reactions and can often be traced back to the catalytic system. Here’s a breakdown of potential causes and how to address them:

  • Insufficient Catalyst Loading: While the goal is to minimize catalyst loading for cost and environmental reasons, an insufficient amount will naturally lead to a stalled reaction. For the C-3 arylation of imidazo[1,2-b]pyridazines, typical palladium catalyst loadings can range from 0.05 to 5 mol%.[4] If you suspect this is the issue, a systematic increase in catalyst loading is a logical first step.

  • Catalyst Deactivation (Poisoning): The nitrogen atoms within the imidazo[1,2-b]pyridazine core can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[5][6] This is a well-documented phenomenon in the C-H activation of nitrogen-containing heterocycles.[6]

    • Solution: Employing bulky phosphine ligands can often mitigate this issue by sterically shielding the palladium center and preventing coordination with the substrate.[5] Ligands such as XPhos, SPhos, or RuPhos are often effective in such cases.[7]

  • Poor Quality or Decomposed Catalyst: Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture.[7] Over time, or with improper handling, the catalyst can lose its activity.

    • Solution: Always use freshly opened or properly stored catalysts. If in doubt, consider purchasing a new batch. Using a pre-catalyst can also lead to more reproducible results.[7]

  • Incorrect Palladium Source (Pd(0) vs. Pd(II)): The active species in most cross-coupling catalytic cycles is Pd(0).[8] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction process can sometimes be inefficient or lead to side reactions.

    • Solution: Starting with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes improve reaction outcomes by bypassing the in situ reduction step.[9]

Question 2: I'm observing significant formation of a dehalogenated byproduct (2-methylimidazo[1,2-b]pyridazine). How can I minimize this?

Answer:

Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling.[7] It typically occurs when the organopalladium intermediate reacts with a hydride source instead of the desired coupling partner.[9]

  • Identify and Eliminate Hydride Sources:

    • Bases: Amine bases can sometimes act as hydride donors. Consider switching to a non-hydridic base such as a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄).[9]

    • Solvents: Alcohol solvents can also be a source of hydrides. Employing aprotic solvents like dioxane, THF, or toluene is generally recommended.[9]

  • Optimize Reaction Conditions:

    • Temperature: Higher temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer period.

    • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and dehalogenation. Experimenting with different phosphine ligands may be beneficial.

Question 3: My reaction mixture turns black and a precipitate forms, resulting in a low yield. What is happening?

Answer:

The formation of a black precipitate, often referred to as "palladium black," is a strong indicator of catalyst decomposition and aggregation.[10] This leads to a loss of soluble, catalytically active palladium species and consequently, a drop in reaction efficiency.

  • Insufficient Ligand-to-Metal Ratio: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated, making it prone to aggregation.[9]

    • Solution: Ensure you are using an appropriate ligand-to-palladium ratio. This is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[9]

  • Inadequate Mixing: Poor stirring can create localized high concentrations of reagents, which can promote catalyst decomposition.[9]

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

  • Presence of Oxygen: Oxygen can facilitate the oxidative degradation of the catalyst.[9]

    • Solution: Rigorous degassing of the solvent and reaction mixture is crucial. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) are highly recommended.[7]

Question 4: I am seeing homocoupling of my arylating agent. How can I prevent this side reaction?

Answer:

Homocoupling of the arylating agent (e.g., an arylboronic acid in a Suzuki coupling) is another common side reaction that consumes your starting material and reduces the yield of the desired product.

  • Minimize Oxygen: As with catalyst decomposition, the presence of oxygen can promote the oxidative coupling of two molecules of the arylating agent.[9]

    • Solution: Ensure your reaction setup is thoroughly deoxygenated.

  • Choice of Palladium Precatalyst: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in situ reduction to Pd(0).[9]

    • Solution: Starting directly with a Pd(0) source can help mitigate this issue.[9]

  • Use Stabilized Reagents: If using a boronic acid, consider using a more stable derivative like a boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[7] These reagents can be less prone to homocoupling.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the C-3 arylation of 3-iodo-2-methylimidazo[1,2-b]pyridazine.

What is a good starting point for catalyst and ligand selection for this reaction?

For the C-3 arylation of an iodo-substituted imidazo[1,2-b]pyridazine, a good starting point would be a palladium(II) acetate (Pd(OAc)₂) catalyst in combination with a phosphine ligand.[4][11] Given the potential for catalyst poisoning by the nitrogen heterocycle, a bulky, electron-rich phosphine ligand like triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) would be a reasonable choice.[12]

How do I choose the right base for this reaction?

The choice of base is critical. An inorganic base is generally preferred to avoid potential side reactions. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used and effective bases for this type of cross-coupling.[7] The base is typically used in excess, often 2-3 equivalents relative to the limiting reagent.[9]

What are the most suitable solvents for this C-3 arylation?

Aprotic polar solvents are generally the most effective for this type of reaction. Dimethylformamide (DMF), dioxane, and toluene are all good choices.[13][14] In some cases, a co-solvent system, such as dioxane/water, may be beneficial, particularly for Suzuki couplings.[9]

At what temperature should I run the reaction?

The optimal reaction temperature will depend on the specific catalyst, ligand, and substrates being used. A good starting point is typically in the range of 80-120 °C.[15][16] It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.

How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7] This will allow you to determine when the starting materials have been consumed and the product has been formed.

III. Experimental Protocols and Data

General Procedure for Catalyst Loading Optimization

The following is a general protocol for optimizing the catalyst loading for the C-3 arylation of 3-iodo-2-methylimidazo[1,2-b]pyridazine. This example uses a Suzuki-Miyaura coupling as a model reaction.

Materials:

  • 3-iodo-2-methylimidazo[1,2-b]pyridazine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., dioxane/water 4:1)

Procedure:

  • To a series of dry reaction vials, add 3-iodo-2-methylimidazo[1,2-b]pyridazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the chosen solvent.

  • Add varying amounts of the catalyst/ligand stock solution to each reaction vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Seal the vials and heat the reactions at the desired temperature with vigorous stirring.

  • Monitor the reactions by TLC or LC-MS at regular intervals.

  • Once the reactions are complete, work up each reaction and analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield.

Data Presentation:

Catalyst Loading (mol%)Ligand:Pd RatioTemperature (°C)Time (h)Conversion (%)
0.52:11001225
1.02:11001260
2.02:11001295
5.02:11001295
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the C-3 arylation reaction.

TroubleshootingWorkflow Start Low or No Conversion CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckConditions Check Reaction Conditions Start->CheckConditions IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading ChangeLigand Change Ligand (Bulky) CheckCatalyst->ChangeLigand FreshCatalyst Use Fresh Catalyst/Pre-catalyst CheckCatalyst->FreshCatalyst ChangePdSource Switch to Pd(0) Source CheckCatalyst->ChangePdSource Dehalogenation Dehalogenation Observed ChangeBase Change Base (non-hydridic) Dehalogenation->ChangeBase ChangeSolvent Use Aprotic Solvent Dehalogenation->ChangeSolvent PdBlack Palladium Black Formation IncreaseLigandRatio Increase Ligand:Pd Ratio PdBlack->IncreaseLigandRatio ImproveMixing Improve Stirring PdBlack->ImproveMixing Degas Improve Degassing PdBlack->Degas Homocoupling Homocoupling Observed Homocoupling->ChangePdSource Homocoupling->Degas StableReagent Use Stabilized Boron Reagent Homocoupling->StableReagent Success Reaction Optimized IncreaseLoading->Success ChangeLigand->Success FreshCatalyst->Success ChangePdSource->Success ChangeBase->Success ChangeSolvent->Success OptimizeTemp Optimize Temperature OptimizeTemp->Success IncreaseLigandRatio->Success ImproveMixing->Success Degas->Success StableReagent->Success

Caption: Troubleshooting workflow for C-3 arylation.

IV. References

Sources

Technical Support Center: 3-Iodo-imidazo[1,2-b]pyridazine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling & Dehalogenation in Cross-Coupling Reactions Applicable Scaffolds: 3-iodo-imidazo[1,2-b]pyridazine and related bridgehead nitrogen heterocycles. Audience: Medicinal Chemists, Process Chemists.[1]

Introduction: The Reactivity Profile

The 3-iodo-imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Ponatinib analogs). However, its electron-deficient nature creates a specific set of side-reaction risks during Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Sonogashira).

The Core Problem: In an ideal cycle, the oxidative addition of the C–I bond is fast.[1] However, if the subsequent transmetallation step is sluggish, the intermediate Ar-Pd(II)-X species accumulates.[1] This accumulation opens the door to two primary parasitic pathways:

  • Reductive Homocoupling: Two Ar-Pd(II)-X species disproportionate, yielding the symmetric dimer (3,3'-bi(imidazo[1,2-b]pyridazine)).

  • Protodehalogenation: The Ar-Pd(II)-X species scavenges a hydride (often from the solvent), reverting to the unfunctionalized imidazo[1,2-b]pyridazine.

This guide provides a systematic approach to diagnosing and eliminating these byproducts.

Module 1: Diagnostic Triage

Before optimizing, you must identify which homocoupling product is forming.[1]

Quick Diagnostic Table
Observation (LCMS/NMR)Impurity IdentityProbable Cause
Mass = 2x (Halide) - 2I Type A: Halide Dimer (3,3'-dimer)Slow transmetallation; Catalyst disproportionation.
Mass = 2x (Boronic) - 2B(OH)₂ Type B: Boronic Dimer Oxygen leak; Base too strong; Fast hydrolysis of boronic acid.
Mass = 2x (Alkyne) - 2H Type C: Glaser Product (Di-alkyne)Presence of Cu(II) + Oxygen (Sonogashira specific).
Mass = (Halide) - I + H Type D: De-iodinated Solvent acting as hydride source (e.g., EtOH); "Stalled" catalytic cycle.[1]
Visualizing the Divergence

The following diagram illustrates where the catalytic cycle breaks down to form these impurities.

ReactionPathways Start 3-Iodo-Substrate OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Fast Pd0 Pd(0) Species Pd0->OxAdd Catalyst TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Ideal Path DimerA Type A: Halide Dimer (Reductive Homocoupling) OxAdd->DimerA If TransMet is slow (Disproportionation) Dehal Type D: De-iodination (Hydride Scavenging) OxAdd->Dehal If Solvent = Alcohol + Slow TransMet Prod Desired Product TransMet->Prod Reductive Elim.

Caption: Figure 1. Mechanistic divergence.[1][2] Accumulation of the Oxidative Addition intermediate (Ar-Pd-I) due to slow transmetallation is the root cause of both Halide Dimerization and Dehalogenation.

Module 2: Troubleshooting Suzuki-Miyaura Reactions

Scenario: You observe Type A (Halide Dimer) or Type D (De-iodination) . Root Cause: The boronic acid is not activating fast enough to intercept the Ar-Pd-I species.

Protocol 1: The "Burst" Activation Method

Standard conditions often mix everything at once.[1] For difficult imidazopyridazines, control the concentration of the active boronate.[1]

  • Switch Solvent: Move away from pure alcohols (EtOH/MeOH). Alcohols act as reducing agents, promoting dehalogenation.[1][3]

    • Recommended:DME/Water (4:1) or 1,4-Dioxane/Water (4:1) .

  • Pre-activation:

    • Dissolve the Boronic Acid (1.5 equiv) and Base (Na₂CO₃ or K₃PO₄, 2.0 equiv) in the water fraction separately for 10 minutes. This forms the reactive boronate species [Ar-B(OH)3]-.

  • Catalyst Choice:

    • Avoid simple Pd(PPh3)4 if homocoupling is high. It is prone to oxidation and slow oxidative addition.[1]

    • Upgrade: Use Pd(dppf)Cl₂[3][4]·DCM (robust) or XPhos Pd G2 (fast transmetallation).

FAQ: Why is my Boronic Acid Homocoupling (Type B)?

A: This is oxidative homocoupling of the boronic acid, usually driven by oxygen.

  • Fix: Degas buffers vigorously. Sparging with Argon for 15 minutes is superior to "vacuum/backfill" cycles for aqueous solvents.[1]

  • Fix: Reduce the base strength.[1] Switch from Cs₂CO₃ to NaHCO₃ or K₃PO₄.[1]

Module 3: Troubleshooting Sonogashira Reactions

Scenario: You observe Type C (Glaser Dimer) or Type A (Halide Dimer) . Context: Imidazo[1,2-b]pyridazines are excellent substrates for Sonogashira, but the alkyne is prone to dimerization.[1]

The "Copper-Free" Imperative

Copper (CuI) accelerates the reaction but is the primary catalyst for Glaser coupling (alkyne dimerization). If you see alkyne dimers, you must attempt a Cu-free protocol.[1]

Protocol 2: Copper-Free Sonogashira for Imidazo[1,2-b]pyridazines

This relies on a "Pd-only" cycle, often requiring a slightly more active catalyst or specific solvent effects (DMSO).

Reagents:

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) or Pd(OAc)₂/XPhos.

  • Base: Pyrrolidine or Cs₂CO₃ (Inorganic bases often work better in Cu-free).

  • Solvent: DMSO (Critical: DMSO coordinates Pd, stabilizing the intermediate).

  • Temperature: 60–80 °C (Cu-free requires heat; Cu-mediated runs at RT).

Step-by-Step:

  • Dissolve 3-iodo-imidazo[1,2-b]pyridazine (1.0 equiv) and Pd-catalyst in DMSO.

  • Add Base (2.0 equiv).[3][4]

  • Slow Addition: Add the Alkyne (1.2 equiv) dropwise over 30 minutes.

    • Why? Keeping alkyne concentration low prevents it from competing for the metal center or dimerizing.[1]

  • Heat to 70 °C under Argon.

Decision Logic for Sonogashira:

SonogashiraLogic Q1 Which Dimer is Dominant? ResA Alkyne-Alkyne (Glaser) Q1->ResA ResB Halide-Halide (Substrate) Q1->ResB SolA1 1. Remove Copper (CuI) 2. Use DMSO as solvent 3. Degas strictly ResA->SolA1 SolB1 1. Increase Alkyne Equiv (1.5x) 2. Switch to Pd(dppf)Cl2 3. Add CuI (if not present) ResB->SolB1

Caption: Figure 2. Troubleshooting logic for Sonogashira side-reactions.

Module 4: Advanced Troubleshooting (Dehalogenation)

Issue: The iodine is replaced by hydrogen. Mechanism: The Ar-Pd-I intermediate waits for transmetallation. If it waits too long, it undergoes β-hydride elimination from a ligand or abstracts a hydride from the solvent (especially alcohols or amines).

Corrective Actions:

  • Solvent Swap: Eliminate primary/secondary alcohols.[1] Use Toluene, DMF, or Dioxane.[1]

  • Ligand Stiffness: Use bidentate ligands like dppf or Xantphos .[1] These have a wide bite angle and stabilize the Pd species, preventing ligand dissociation and hydride abstraction.[1]

  • Concentration: Run the reaction at a higher concentration (0.5 M instead of 0.1 M). This increases the collision frequency between the Ar-Pd-I species and the coupling partner, favoring the bimolecular cross-coupling over the unimolecular decomposition.

References

  • Mechanisms of Homocoupling: Adrio, J., & Hii, K. K. (2008).[1] Palladium-Catalysed Homocoupling of Aryl Halides. This establishes the reductive homocoupling mechanism via disproportionation.[1]

  • Imidazo[1,2-b]pyridazine Functionalization: Goel, R., et al. (2019).[1] Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Reviews the specific reactivity of the 3-iodo position and dehalogenation risks.

  • Copper-Free Sonogashira: Gelman, D., et al. (2020).[1] Designing Homogeneous Copper-Free Sonogashira Reaction. Details the Pd-Pd transmetallation pathway to avoid Glaser coupling.

  • Dehalogenation in Heterocycles: Zoltán, O., et al. (2018).[1] Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling. Discusses the competition between coupling and hydrolytic dehalogenation in electron-deficient pyridazines.

Sources

Stability of 3-Iodo-2-methylimidazo[1,2-b]pyridazine under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding the Stability of 3-Iodo-2-methylimidazo[1,2-b]pyridazine Under Basic Hydrolysis Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 3-iodo-2-methylimidazo[1,2-b]pyridazine under basic hydrolysis conditions. As Senior Application Scientists, we aim to provide you with the rationale behind experimental procedures to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the C-I bond in 3-iodo-2-methylimidazo[1,2-b]pyridazine under basic conditions?

The carbon-iodine bond at the 3-position of the imidazo[1,2-b]pyridazine ring is susceptible to nucleophilic attack under basic conditions. The electron-withdrawing nature of the fused heterocyclic system can activate the C-I bond towards nucleophilic aromatic substitution. Therefore, exposure to basic conditions, such as during hydrolysis, is expected to lead to the degradation of the parent compound.

Q2: What is the most likely degradation product of 3-iodo-2-methylimidazo[1,2-b]pyridazine under basic hydrolysis?

The primary degradation product is anticipated to be 2-methylimidazo[1,2-b]pyridazin-3(2H)-one, formed by the nucleophilic substitution of the iodide with a hydroxide ion. This product may exist in equilibrium with its tautomer, 3-hydroxy-2-methylimidazo[1,2-b]pyridazine.

Q3: Are there any other potential degradation pathways?

While nucleophilic substitution is the most probable pathway, other reactions could occur under more forcing conditions, such as elevated temperatures. These may include ring-opening of the imidazole or pyridazine rings, although this is generally less likely under typical basic hydrolysis conditions.

Q4: How can I monitor the degradation of 3-iodo-2-methylimidazo[1,2-b]pyridazine during my experiment?

The most effective way to monitor the degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] This will allow you to separate the parent compound from its degradation products and quantify the extent of degradation over time. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction progress.

Q5: What are the recommended conditions for performing a forced basic hydrolysis study on this compound?

Based on general guidelines for forced degradation studies from the International Council on Harmonisation (ICH), you can start with mild conditions and increase the severity as needed.[4][5] A typical starting point would be treating a solution of the compound with 0.1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature.[4] If no significant degradation is observed, the concentration of the base or the temperature can be increased.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under initial basic conditions. The compound is more stable than anticipated. The reaction kinetics are slow at room temperature.Increase the concentration of the base (e.g., to 1 M NaOH). Increase the reaction temperature (e.g., to 50-70 °C).[4] Extend the reaction time and monitor at regular intervals.
Complete degradation of the starting material is observed immediately. The hydrolysis conditions are too harsh.Reduce the concentration of the base (e.g., to 0.01 M NaOH). Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).[4] Reduce the reaction time and quench the reaction at earlier time points.
Multiple unexpected peaks are observed in the HPLC chromatogram. Secondary degradation reactions are occurring. The starting material is impure.Use milder hydrolysis conditions to favor the formation of the primary degradation product. Analyze the starting material for purity before initiating the study. Use a gradient elution method in your HPLC to improve the separation of all components.
Poor peak shape or resolution in the HPLC analysis. Inappropriate mobile phase or column. The sample is not fully dissolved or contains particulates.Optimize the HPLC method by adjusting the mobile phase composition, pH, and gradient profile. Ensure the sample is fully dissolved in the mobile phase or a suitable solvent and filter it before injection.
Difficulty in identifying the degradation products. Lack of reference standards. Insufficient data for structural elucidation.If possible, synthesize the expected degradation product (2-methylimidazo[1,2-b]pyridazin-3(2H)-one) to use as a reference standard. Utilize hyphenated techniques like LC-MS to obtain molecular weight information and fragmentation patterns of the degradation products.[6] Isolate the major degradation products using preparative HPLC for further characterization by NMR spectroscopy.[7][8][9]

Experimental Protocols

Protocol 1: Forced Basic Hydrolysis of 3-Iodo-2-methylimidazo[1,2-b]pyridazine

This protocol outlines a general procedure for conducting a forced degradation study under basic conditions.

Materials:

  • 3-Iodo-2-methylimidazo[1,2-b]pyridazine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl) or Acetic acid for neutralization

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 3-iodo-2-methylimidazo[1,2-b]pyridazine at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

    • Prepare a 0.1 M NaOH solution in water.

  • Hydrolysis Reaction:

    • In a volumetric flask, mix a known volume of the stock solution of the compound with the 0.1 M NaOH solution. The final concentration of the compound and the ratio of organic solvent to aqueous base should be recorded. A typical starting ratio could be 50:50 (v/v).

    • Allow the reaction to proceed at room temperature.

  • Time-Point Sampling:

    • Withdraw aliquots from the reaction mixture at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize each aliquot with an equivalent amount of acid (e.g., 0.1 M HCl) to stop the reaction.

    • Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area(s) of the degradation product(s).

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • If necessary, adjust the reaction conditions (base concentration, temperature) to achieve a target degradation of 5-20% to ensure that the primary degradation products can be accurately identified and quantified.[5]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method to separate 3-iodo-2-methylimidazo[1,2-b]pyridazine from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over time. A suggested starting gradient could be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-31 min: Gradient back to 95% A, 5% B

      • 31-35 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry). A starting point could be around 254 nm or 280 nm.[10]

  • Injection Volume: 10 µL

Method Validation:

The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical HPLC Data for Basic Hydrolysis of 3-Iodo-2-methylimidazo[1,2-b]pyridazine at Room Temperature

Time (hours)Retention Time of Parent (min)Peak Area of ParentRetention Time of Degradant (min)Peak Area of Degradant% Degradation
015.21,000,000-00
215.2950,0008.545,0005
415.2900,0008.590,00010
815.2800,0008.5180,00020
2415.2600,0008.5360,00040

Note: The peak area of the degradant is assumed to have a similar response factor to the parent for this hypothetical calculation. For accurate quantification, the relative response factor should be determined.

Visualizations

G cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis A Stock Solution of 3-iodo-2-methylimidazo[1,2-b]pyridazine C Mix Stock and Base (e.g., 1:1 v/v) A->C B 0.1 M NaOH Solution B->C D Incubate at Room Temperature C->D E Withdraw Aliquots at Time Points D->E F Neutralize with 0.1 M HCl E->F G Dilute with Mobile Phase F->G H Inject into HPLC G->H

Caption: Workflow for Forced Basic Hydrolysis Experiment.

G compound 3-Iodo-2-methylimidazo[1,2-b]pyridazine C-I bond at position 3 conditions {Basic Conditions | (e.g., NaOH, H₂O) | Nucleophilic Attack by OH⁻} compound->conditions product 2-Methylimidazo[1,2-b]pyridazin-3(2H)-one (Major Degradation Product) conditions->product tautomer 3-Hydroxy-2-methylimidazo[1,2-b]pyridazine (Tautomer) product->tautomer

Caption: Plausible Degradation Pathway under Basic Hydrolysis.

References

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. [Link]

  • A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Unich. [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. PubMed. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

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  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

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  • Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. PubMed. [Link]

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  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]

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  • Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. Semantic Scholar. [Link]

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Technical Support Center: Navigating Oxidative Addition with Electron-Deficient Imidazopyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting oxidative addition steps involving electron-deficient imidazopyridazine scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. The following question-and-answer format directly addresses common issues, providing not only solutions but also the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxidative addition is sluggish or failing completely. What are the primary factors to investigate?

Low or no conversion in an oxidative addition step with electron-deficient imidazopyridazines can be attributed to several factors, often related to the electronic nature of the substrate and the catalyst's inability to overcome the activation barrier.

Core Issue: The electron-withdrawing nature of the imidazopyridazine ring system can render the C-X bond (where X is a halide or pseudohalide) less susceptible to oxidative addition by a low-valent metal catalyst, typically Pd(0) or Ni(0). For oxidative addition to occur, the metal center needs to be sufficiently electron-rich to donate electron density into the σ* orbital of the C-X bond, facilitating its cleavage.[1]

Troubleshooting Workflow:

Caption: A workflow diagram for troubleshooting sluggish oxidative addition reactions.

Detailed Solutions:

  • Catalyst System Inefficiency:

    • The Ligand is Key: Standard phosphine ligands like PPh₃ may not be electron-rich enough to promote oxidative addition to your electron-poor heterocycle.

      • Recommendation: Screen a panel of bulky, electron-donating ligands. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent starting points. These ligands increase the electron density on the metal center, which promotes the oxidative addition step.[2][3]

    • Palladium Precursor Choice: The choice of palladium precursor can influence the generation of the active Pd(0) species.

      • Recommendation: While Pd(PPh₃)₄ is a pre-formed Pd(0) source, its dissociation to a more active species can be slow. Pre-catalysts like Pd₂(dba)₃ or Buchwald pre-catalysts are often more effective as they generate highly active, low-coordinate Pd(0) species in situ.[4][5]

  • Suboptimal Reaction Conditions:

    • Temperature: Insufficient thermal energy can lead to a slow rate of reaction.

      • Recommendation: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for potential decomposition of your starting material or catalyst at higher temperatures.[5]

    • Solvent: The solvent's polarity and ability to solubilize all components is critical.

      • Recommendation: Aprotic polar solvents like dioxane, THF, or DMF are common choices. Sometimes a mixture, such as toluene/water, can be effective, especially in Suzuki-type couplings where the base's solubility is a factor.[6]

    • Base: While the base is most critical for the transmetalation step in cross-coupling reactions, its identity can still influence the overall catalytic cycle.

      • Recommendation: For Suzuki couplings, screen bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can affect the solubility of the boronic acid and the overall reaction kinetics.[6]

Q2: I'm observing significant dehalogenation of my imidazopyridazine starting material. How can I suppress this side reaction?

Dehalogenation is a common side reaction, particularly with electron-deficient heteroaromatics, leading to the formation of a C-H bond in place of the C-X bond.

Mechanistic Insight: Dehalogenation can occur through several pathways, including protonolysis of the organometallic intermediate or β-hydride elimination if an appropriate hydrogen source is available. The presence of water or other protic sources can exacerbate this issue.

Strategies to Minimize Dehalogenation:

StrategyRationaleRecommended Action
Rigorous Inert Conditions Oxygen can lead to catalyst deactivation and promote side reactions.[5]Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen).
Anhydrous Conditions Water can act as a proton source, leading to protonolysis of the organopalladium intermediate.Use anhydrous solvents and dry reagents. Consider adding a drying agent if necessary.
Ligand Modification Bulky ligands can sterically hinder the approach of protic species to the metal center.Employ bulky phosphine ligands like those from the Buchwald or Fu families.
Base Selection The choice of base can influence the amount of water present and the overall basicity of the medium.In some cases, a weaker base or a non-aqueous base may be beneficial.
Q3: My reaction works, but the yield is inconsistent. What are the likely sources of this variability?

Inconsistent yields often point to issues with reagent quality, reaction setup, or catalyst deactivation.

Troubleshooting Checklist for Reproducibility:

  • Reagent Quality:

    • Boronic Acids/Esters: These reagents can be prone to decomposition. Use fresh, high-quality boronic acids or consider the more stable boronate esters (e.g., pinacol esters).[6]

    • Palladium Catalyst: Pd₂(dba)₃, for instance, can degrade over time. Ensure your catalyst is from a reliable source and stored correctly.[5]

    • Ligands: Phosphine ligands can be sensitive to air oxidation. Store them under an inert atmosphere and use fresh quantities for each reaction.[5]

  • Reaction Setup:

    • Inert Atmosphere: Ensure a robust and consistent inert atmosphere is maintained throughout the reaction. Leaks in your Schlenk line or glovebox can introduce oxygen.

    • Stirring: In biphasic reactions, vigorous stirring is crucial to ensure efficient mixing and mass transfer.[5]

  • Catalyst Deactivation:

    • Palladium Black Formation: The precipitation of palladium black indicates catalyst decomposition. This can be caused by an insufficient ligand-to-metal ratio, high temperatures, or the presence of impurities.

      • Solution: Increase the ligand-to-palladium ratio (typically 1:1 to 4:1 depending on the system) and ensure all reagents and solvents are pure.[5]

Q4: I am using a di-halogenated imidazopyridazine and struggling with regioselectivity. How can I control which site reacts?

Controlling regioselectivity in di-halogenated systems is a significant challenge. The inherent electronic and steric properties of the substrate often dictate the preferred site of reaction.

Factors Influencing Regioselectivity:

  • Electronic Effects: Oxidative addition generally occurs preferentially at the more electron-deficient C-X bond.

  • Steric Hindrance: Less sterically hindered positions are typically more reactive.

  • Catalyst Control: In some cases, the choice of ligand can override the inherent substrate bias and direct the reaction to a specific position.[7]

Experimental Approaches to Control Regioselectivity:

  • Ligand Screening: This is the most powerful tool. Bulky ligands may favor reaction at the less hindered site, while ligands with specific electronic properties might favor a particular electronic environment.

  • Temperature Control: Running the reaction at a lower temperature may enhance the kinetic selectivity for the more reactive site.

  • Choice of Halide: If you have a substrate with two different halogens (e.g., bromo and iodo), the oxidative addition will almost always occur at the C-I bond first due to its lower bond dissociation energy.

Experimental Protocols

General Procedure for a Troubleshooting Screen of Ligands and Bases:
  • Setup: In a glovebox, arrange an array of reaction vials or a multi-well reaction block.

  • Stock Solutions: Prepare stock solutions of your imidazopyridazine starting material, the coupling partner (e.g., boronic acid), and the palladium precursor (e.g., Pd₂(dba)₃) in a degassed, anhydrous solvent (e.g., dioxane).

  • Dispensing: To each vial, add the appropriate amounts of the starting material and coupling partner from the stock solutions.

  • Solid Additions: Add a unique ligand and base to each vial.

  • Catalyst Addition: Add the palladium precursor stock solution to each vial.

  • Sealing and Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate.

  • Analysis: After the designated reaction time, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion and yield of the desired product.

Mechanistic Visualization

Oxidative_Addition_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative_Addition Pd(0)L_n->Oxidative_Addition + Imidazopyridazine-X Imidazopyridazine-Pd(II)(X)L_n Imidazopyridazine-Pd(II)(X)L_n Oxidative_Addition->Imidazopyridazine-Pd(II)(X)L_n Transmetalation Transmetalation Imidazopyridazine-Pd(II)(X)L_n->Transmetalation + R-M Imidazopyridazine-Pd(II)(R)L_n Imidazopyridazine-Pd(II)(R)L_n Transmetalation->Imidazopyridazine-Pd(II)(R)L_n Reductive_Elimination Reductive_Elimination Imidazopyridazine-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Coupled_Product Coupled_Product Reductive_Elimination->Coupled_Product

Caption: A simplified catalytic cycle for a cross-coupling reaction, highlighting the key oxidative addition step.

References

  • Taylor & Francis Online. (2012, November 02). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Retrieved from [Link]

  • Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (2019, September 02). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • PMC. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • Taylor & Francis. Oxidative addition – Knowledge and References. Retrieved from [Link]

  • Oxidative Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: Oxidative Addition- General Ideas. Retrieved from [Link]

  • MDPI. (2023, April 20). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Bentham Science Publisher. (2025, February 27). Synthesis of N-Heterocycles and Linear Adducts from Allyl-Containing Substrates and Sulfonamides. Retrieved from [Link]

  • ACS Publications. (2003, July 22). Understanding the Coupling of Heteroaromatic Substrates: Synthesis, Structures, and Reductive Eliminations of Heteroarylpalladium Amido Complexes | Organometallics. Retrieved from [Link]

    • (PDF) Oxidative C-C Coupling Reactions of Benzofused Heterocycles Utilizing DDQ*. Retrieved from [Link]

  • IONiC / VIPEr. (2017, August 14). chap12-Oxidative-Addition.docx. Retrieved from [Link]

  • Batista Lab. (2025, March 11). Control of Reversible Oxidative Addition/Reductive Elimination of Surface-Attached Catalysts by External Electric Fields. Retrieved from [Link]

  • PMC. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

  • ACS Publications. (2017, November 07). Influence of R–NHC Coupling on the Outcome of R–X Oxidative Addition to Pd/NHC Complexes (R = Me, Ph, Vinyl, Ethynyl) | Organometallics. Retrieved from [Link]

  • ChemRxiv. Structural Evidence for Aromatic Heterocycle N–O Bond Activation via Oxidative Addition. Retrieved from [Link]

  • PMC - NIH. Oxidative N‐Heterocyclic Carbene Catalysis. Retrieved from [Link]

  • Ruhr-Universität Bochum. (2021, August 10). Mechanistic investigations. Retrieved from [Link]

  • PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

  • SciELO. A Catalysis Guide Focusing on C–H Activation Processes. Retrieved from [Link]

  • OSTI.GOV. Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • DM lab. Metal Catalyzed C-H activation | debabratamaiti. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. Mechanistic studies of some oxidative-addition reactions: free-radical pathways in the Pt0–RX, Pt0–PhBr, and Pt–R′SO2X reactions (R = alkyl, R′= aryl, X = halide) and in the related rhodium(I) or iridium(I) systems. Retrieved from [Link]

  • Reddit. (2026, February 12). Struggling on suzuki couplings : r/Chempros. Retrieved from [Link]

  • The Organometallic Reader - WordPress.com. (2012, July 04). Oxidative Addition of Non-polar Reagents. Retrieved from [Link]

  • ResearchGate. (PDF) The Mechanisms for the Oxidative Addition of Imidazolium Salts to a Group 9 Transition Metal Atom (Co0, Rh0, and Ir0) and a Group 10 Transition Metal Atom (Ni0, Pd0, and Pt0): A Theoretical Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 18). 10.1: Oxidative Addition and Reductive Elimination. Retrieved from [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-Imidazo[1,2-b]pyridazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and structural rigidity make it an attractive core for the development of a wide range of therapeutic agents, including kinase inhibitors and anti-cancer drugs.[1] Functionalization of this core, particularly at the C3-position, is crucial for modulating biological activity and exploring structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools for achieving this diversification.

This guide provides a comprehensive comparison of the reactivity of two key intermediates, 3-iodo- and 3-bromo-imidazo[1,2-b]pyridazine, in these fundamental transformations. As researchers and drug development professionals, understanding the nuances of their reactivity is paramount for efficient reaction optimization, route design, and the timely synthesis of target molecules. This document will delve into the underlying mechanistic principles, provide a comparative analysis of their performance with supporting experimental data, and offer detailed protocols for their application.

Mechanistic Considerations: The Carbon-Halogen Bond's Decisive Role

The difference in reactivity between 3-iodo- and 3-bromo-imidazo[1,2-b]pyridazine in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The key step in the catalytic cycle of these reactions is the oxidative addition of the halo-heterocycle to a low-valent palladium(0) complex.[2][3]

The generally accepted trend in reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl > Ar-F . This trend is directly correlated with the C-X bond dissociation energy. The C-I bond is the longest and weakest, making it more susceptible to cleavage and subsequent oxidative addition to the palladium center. Conversely, the C-Br bond is shorter and stronger, thus requiring more forcing conditions (e.g., higher temperatures, more electron-rich ligands, or longer reaction times) to undergo oxidative addition at a comparable rate.

This fundamental difference in reactivity allows for a nuanced approach to synthetic strategy. While the 3-iodo derivative is expected to be more reactive, potentially leading to higher yields and milder reaction conditions, the 3-bromo analog offers a balance of reactivity and stability, often being more cost-effective and readily available.

Synthesis of 3-Halo-Imidazo[1,2-b]pyridazines

The accessibility of the starting materials is a critical factor in any synthetic campaign. Both 3-bromo- and 3-iodo-imidazo[1,2-b]pyridazine can be prepared from the parent heterocycle, imidazo[1,2-b]pyridazine.

Synthesis of 3-Bromo-Imidazo[1,2-b]pyridazine

A common and efficient method for the synthesis of 3-bromo-imidazo[1,2-b]pyridazine involves the electrophilic bromination of imidazo[1,2-b]pyridazine using N-bromosuccinimide (NBS).

G imidazo Imidazo[1,2-b]pyridazine nbs N-Bromosuccinimide (NBS) CHCl3, reflux imidazo->nbs product 3-Bromo-Imidazo[1,2-b]pyridazine nbs->product caption Synthesis of 3-Bromo-Imidazo[1,2-b]pyridazine

Caption: Synthetic route to 3-bromo-imidazo[1,2-b]pyridazine.

Experimental Protocol: Synthesis of 3-Bromo-Imidazo[1,2-b]pyridazine [4]

  • To a solution of imidazo[1,2-b]pyridazine (1.0 eq) in chloroform, add N-bromosuccinimide (1.1-1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can often be isolated by filtration, followed by washing with a suitable solvent to remove any remaining succinimide.

Synthesis of 3-Iodo-Imidazo[1,2-b]pyridazine

The synthesis of 3-iodo-imidazo[1,2-b]pyridazine can be achieved through electrophilic iodination using N-iodosuccinimide (NIS) in a similar fashion to the bromination.

G imidazo Imidazo[1,2-b]pyridazine nis N-Iodosuccinimide (NIS) Acetonitrile or DMF imidazo->nis product 3-Iodo-Imidazo[1,2-b]pyridazine nis->product caption Synthesis of 3-Iodo-Imidazo[1,2-b]pyridazine

Caption: Synthetic route to 3-iodo-imidazo[1,2-b]pyridazine.

Experimental Protocol: Synthesis of 3-Iodo-Imidazo[1,2-b]pyridazine

  • Dissolve imidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add N-iodosuccinimide (1.1-1.5 eq) to the solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, the reaction is typically worked up by quenching with an aqueous solution of sodium thiosulfate to remove any excess iodine, followed by extraction and purification.

Comparative Reactivity in Cross-Coupling Reactions

The following sections provide a detailed comparison of the reactivity of 3-iodo- and 3-bromo-imidazo[1,2-b]pyridazine in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While direct, side-by-side comparative studies are limited in the literature, this guide collates available experimental data to provide a clear picture of their relative performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

General Observations:

  • 3-Iodo-imidazo[1,2-b]pyridazine: Exhibits higher reactivity, often allowing for the use of less active palladium catalysts, lower catalyst loadings, and milder reaction conditions (lower temperatures and shorter reaction times). This is particularly advantageous for substrates bearing sensitive functional groups.

  • 3-Bromo-imidazo[1,2-b]pyridazine: Generally requires more forcing conditions to achieve comparable yields to its iodo counterpart. This may include the use of more electron-rich and bulky phosphine ligands, higher temperatures, and longer reaction times. However, it remains a highly viable and frequently used substrate.[5][6][7]

Comparative Data for Suzuki-Miyaura Coupling

Feature3-Iodo-Imidazo[1,2-b]pyridazine (Analogous System)[8][9]3-Bromo-Imidazo[1,2-b]pyridazine[5][6]
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄, Dichloro-bis(triphenylphosphino)palladium(II)
Typical Base Na₂CO₃, K₂CO₃, K₃PO₄K₃PO₄, Na₂CO₃
Typical Solvent DME/H₂O, Toluene/EtOHAcetonitrile/H₂O, DME/EtOH/H₂O
Temperature Room Temperature to 80 °C80 °C to 160 °C (microwave)
Reaction Time 2 - 12 hours12 - 48 hours (conventional heating)
Yields Generally Good to ExcellentFair to Good

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-Imidazo[1,2-b]pyridazine [6]

  • To a reaction vessel, add 3-bromo-imidazo[1,2-b]pyridazine derivative (1.0 eq), the corresponding boronic acid (1.2 eq), dichloro-bis(triphenylphosphino)palladium(II) (0.05 eq), and potassium phosphate (1.5 eq).

  • Add a mixture of acetonitrile and water as the solvent.

  • Heat the mixture under microwave irradiation at 160 °C for approximately 15-20 minutes.

  • After cooling, extract the product with an organic solvent and purify by column chromatography.

G start 3-Halo-Imidazo[1,2-b]pyridazine + Arylboronic Acid conditions Pd Catalyst, Base Solvent, Heat start->conditions product 3-Aryl-Imidazo[1,2-b]pyridazine conditions->product caption Suzuki-Miyaura Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10][11][12]

General Observations:

  • 3-Iodo-imidazo[1,2-b]pyridazine: Due to the higher reactivity of the C-I bond, Sonogashira coupling can often be performed under milder conditions, sometimes even at room temperature.[12] Copper-free conditions have also been successfully employed.

  • 3-Bromo-imidazo[1,2-b]pyridazine: Generally requires elevated temperatures to achieve efficient coupling. The choice of palladium catalyst, ligand, and base is crucial for obtaining high yields.

Comparative Data for Sonogashira Coupling

Feature3-Iodo-Imidazo[1,2-b]pyridazine[12]3-Bromo-Imidazo[1,2-b]pyridazine (Analogous System)[7]
Typical Catalyst Fe/ppm Pd NPs (copper-free), Pd(PPh₃)₄/CuIPd(CF₃COO)₂/PPh₃/CuI
Typical Base Et₃N, i-Pr₂NHEt₃N
Typical Solvent TPGS-750-M/H₂O, THFDMF
Temperature 50 °C100 °C
Reaction Time 5 - 43 hours3 hours
Yields Good to ExcellentGood

Experimental Protocol: Sonogashira Coupling of 3-Iodo-Imidazo[1,2-b]pyridazine [12]

  • In a reaction vessel, combine 3-iodo-imidazo[1,2-b]pyridazine (1.0 eq), the terminal alkyne (1.2 eq), and the Fe/ppm Pd NP catalyst.

  • Add a solution of 2 wt % TPGS-750-M in water and triethylamine (3.0 eq).

  • Heat the reaction mixture at 50 °C and monitor by TLC.

  • Upon completion, extract the product with an organic solvent and purify by column chromatography.

G start 3-Halo-Imidazo[1,2-b]pyridazine + Terminal Alkyne conditions Pd Catalyst, Cu(I) (optional) Base, Solvent, Heat start->conditions product 3-Alkynyl-Imidazo[1,2-b]pyridazine conditions->product caption Sonogashira Coupling Workflow

Caption: General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[2][3][4]

General Observations:

  • 3-Iodo-imidazo[1,2-b]pyridazine: The higher reactivity of the iodo-derivative is advantageous, often leading to faster reactions and higher yields. However, the potential for catalyst inhibition by the iodide leaving group can sometimes be a factor.

  • 3-Bromo-imidazo[1,2-b]pyridazine: This is a very common substrate for Buchwald-Hartwig amination. A wide range of catalysts and ligands have been developed to effectively couple various amines with aryl bromides, including those on the imidazo[1,2-b]pyridazine scaffold.[8][10][13]

Comparative Data for Buchwald-Hartwig Amination

Feature3-Iodo-Imidazo[1,2-b]pyridazine (General Trends)3-Bromo-Imidazo[1,2-b]pyridazine[8][13]
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand Xantphos, BINAPXantphos, BINAP
Typical Base NaOtBu, Cs₂CO₃NaOtBu, Cs₂CO₃
Typical Solvent Toluene, DioxaneToluene, Dioxane, DMSO
Temperature 80 - 110 °C100 - 120 °C
Reaction Time Generally shorter than for bromo-derivatives12 - 24 hours
Yields Good to ExcellentGood to Excellent

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Bromo-Imidazo[1,2-b]pyridazine Derivative [8]

  • To an oven-dried reaction tube, add the 3-bromo-imidazo[1,2-b]pyridazine derivative (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene or dioxane as the solvent.

  • Heat the reaction mixture at 100-110 °C until the starting material is consumed (as monitored by TLC).

  • After cooling, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

G start 3-Halo-Imidazo[1,2-b]pyridazine + Amine conditions Pd Catalyst, Ligand Base, Solvent, Heat start->conditions product 3-Amino-Imidazo[1,2-b]pyridazine conditions->product caption Buchwald-Hartwig Amination Workflow

Caption: General workflow for Buchwald-Hartwig amination.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of the reactivity of 3-iodo- and 3-bromo-imidazo[1,2-b]pyridazine in key palladium-catalyzed cross-coupling reactions. The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic target and the overall research goals.

  • 3-Iodo-imidazo[1,2-b]pyridazine is the more reactive substrate, often allowing for milder reaction conditions and potentially higher yields, making it ideal for complex syntheses with sensitive functional groups.

  • 3-Bromo-imidazo[1,2-b]pyridazine offers a good balance of reactivity and stability, and is often more readily accessible. A vast array of well-established protocols exists for its successful functionalization.

The continued development of more active and selective catalyst systems will undoubtedly further expand the utility of both these intermediates. Future work in this area may focus on developing even milder and more sustainable cross-coupling methodologies, as well as exploring the reactivity of other C3-functionalized imidazo[1,2-b]pyridazines to broaden the toolbox for medicinal chemists and drug discovery professionals.

References

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]

  • Barreca, M. L., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2985. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Google Patents. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Cai, H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(16), 6143-6152. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Guillaumet, G., et al. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Tetrahedron, 56(43), 8563-8569. [Link]

  • Ben-David, Y., & Milstein, D. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. [Link]

  • Soós, T., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(11), 3405. [Link]

  • J-GLOBAL. (2010). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. [Link]

  • ResearchGate. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. [Link]

  • MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

  • El Akkaoui, A., Berteina-Raboin, S., & Guillaumet, G. (2010). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. European Journal of Organic Chemistry, 2010(5), 886-894. [Link]

  • RSC Publishing. (2015). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • MDPI. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. [Link]

  • Maccallini, C., & Diomede, L. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Monatshefte für Chemie-Chemical Monthly, 154(10), 1089-1105. [Link]

Sources

A Comparative Guide to the X-ray Crystallographic Data of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the X-ray crystallographic data of a representative imidazo[1,2-b]pyridazine derivative, offering a comparative perspective against other analogues within this structurally significant class of compounds. While the specific crystallographic data for 3-Iodo-2-methylimidazo[1,2-b]pyridazine is not publicly available, this guide leverages the detailed structural information from a closely related, publicly accessible crystal structure to illuminate the key crystallographic features of the imidazo[1,2-b]pyridazine scaffold.

The imidazo[1,2-b]pyridazine core is a prevalent motif in medicinal chemistry, forming the foundation of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by X-ray crystallography, is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Primary Subject: A Radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine Derivative

For this guide, we will focus on the crystal structure of a potent, radiofluorinated pan-Trk inhibitor, a (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine derivative, for which a Crystallographic Information File (CIF) is publicly available.[4] This compound, while more complex than the initially specified 3-iodo-2-methyl analog, provides a wealth of structural information that is broadly applicable to the imidazo[1,2-b]pyridazine class.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for our primary subject compound. This data provides a snapshot of the crystal's quality and the precision of the determined structure.

ParameterValue
Empirical Formula C20 H19 F N4 O
Formula Weight 350.39
Temperature (K) 100(2)
Wavelength (Å) 1.54178
Crystal System Monoclinic
Space Group P2(1)/n
Unit Cell Dimensions
a (Å)10.3394(2)
b (Å)12.0199(3)
c (Å)13.5684(3)
α (°)90
β (°)99.183(1)
γ (°)90
Volume (ų) 1663.29(7)
Z 4
Calculated Density (Mg/m³) 1.398
Absorption Coeff. (mm⁻¹) 0.778
F(000) 736
Crystal Size (mm³) 0.20 x 0.10 x 0.05
Theta range for data collection (°) 4.31 to 68.29
Reflections collected 12345
Independent reflections 2998 [R(int) = 0.034]
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.037, wR2 = 0.093
R indices (all data) R1 = 0.042, wR2 = 0.096

Data sourced from the Supplementary Information of "Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as candidate PET imaging probes"[4].

Structural Analysis and Comparison

The crystal structure of the primary subject reveals the characteristic planar nature of the fused imidazo[1,2-b]pyridazine ring system. This planarity is a key feature that influences how these molecules interact with their biological targets, often through π-stacking interactions within the ATP-binding pocket of kinases.[5]

Comparison with Other Imidazo[1,2-b]pyridazine Derivatives

To provide a broader context, we will compare the structural features of our primary subject with other imidazo[1,2-b]pyridazine derivatives reported in the literature.

Compound/FeaturePrimary SubjectImidazo[1,2-b]pyridazine-PIM1 Complex[5]Imidazo[1,2-b]pyridazine-Tyk2 JH2 Ligand[2]
Substitution Pattern 3-carboxamide, 6-(2-fluorophenyl)pyrrolidin-1-yl3-amino, 6-aryl3-carboxamide, 6-anilino
Key Interactions Intramolecular H-bondingH-bonds with kinase hinge regionAllosteric binding interactions
Ring Planarity Highly planar imidazo[1,2-b]pyridazine corePlanar corePlanar core
Conformational Flexibility Limited due to bulky substituentsRotation around single bonds connecting substituentsPotential for varied conformations of substituents

This comparative analysis highlights the versatility of the imidazo[1,2-b]pyridazine scaffold. The core structure remains largely planar across different derivatives, while the substituents at the 3- and 6-positions can adopt various conformations to optimize interactions with their respective protein targets. For instance, in the PIM1 kinase complex, the inhibitor forms crucial hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors.[5] In contrast, the Tyk2 JH2 ligand demonstrates the potential for allosteric inhibition, where binding to a site other than the active site modulates the protein's function.[2]

Experimental Protocols

The following sections detail the generalized experimental workflows for obtaining and analyzing X-ray crystallographic data for small molecules like imidazo[1,2-b]pyridazine derivatives.

Single Crystal Growth

Obtaining high-quality single crystals is the critical first step in X-ray crystallography. For small organic molecules, several techniques are commonly employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. The choice of solvent is crucial and often determined empirically.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

Caption: General workflow for single crystal growth of small molecules.

X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection.

  • Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

X-ray Crystallography Workflow cluster_DataCollection Data Collection cluster_DataProcessing Data Processing cluster_StructureDetermination Structure Determination & Refinement Mount Crystal Mount Crystal Expose to X-rays Expose to X-rays Mount Crystal->Expose to X-rays Collect Diffraction Data Collect Diffraction Data Expose to X-rays->Collect Diffraction Data Index Reflections Index Reflections Collect Diffraction Data->Index Reflections Integrate Intensities Integrate Intensities Index Reflections->Integrate Intensities Scale and Merge Data Scale and Merge Data Integrate Intensities->Scale and Merge Data Solve Phase Problem Solve Phase Problem Scale and Merge Data->Solve Phase Problem Build Initial Model Build Initial Model Solve Phase Problem->Build Initial Model Refine Structure Refine Structure Build Initial Model->Refine Structure Validate Structure Validate Structure Refine Structure->Validate Structure

Caption: Workflow for X-ray data collection and structure refinement.

Conclusion

This guide demonstrates the power of X-ray crystallography in elucidating the detailed three-dimensional structures of imidazo[1,2-b]pyridazine derivatives. While the specific crystal structure of 3-Iodo-2-methylimidazo[1,2-b]pyridazine remains elusive in the public domain, the analysis of a structurally related compound provides valuable insights into the key features of this important heterocyclic scaffold. The planarity of the fused ring system and the conformational flexibility of its substituents are critical determinants of its biological activity. The experimental protocols outlined herein provide a foundational understanding of the steps involved in obtaining and interpreting such vital structural data, which is indispensable for the advancement of drug discovery and development.

References

  • Elie, J., Feizbakhsh, O., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 193, 112211. [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 265, 116088. [Link]

  • Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 700-712. [Link]

  • Moslin, R. J., et al. (2020). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 11(4), 458-464. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6917-6924. [Link]

  • WIPO. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. WO2013134219A1.
  • Chemsrc. (2025). 6-Bromo-2-methylimidazo[1,2-a]pyrimidine. [Link]

  • Rlavie. (n.d.). 6-Bromoimidazo[1,2-B]Pyridazine. [Link]

  • Bernard-Gauthier, V., et al. (2015). Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as candidate PET imaging probes. MedChemComm, 6(12), 2133-2142. [Link]

  • PubChem. (n.d.). Imidazo[1,2-b]pyridazine derivative 7. [Link]

  • ResearchGate. (2016). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. [Link]

  • Wikipedia. (n.d.). 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. [Link]

  • Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6917-6924. [Link]

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Advanced HPLC Method Development: Biphenyl vs. C18 for Imidazopyridazine Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Analysis of Imidazopyridazine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

Imidazo[1,2-b]pyridazine scaffolds are cornerstones in modern kinase inhibitor discovery (e.g., Ponatinib analogs). However, their synthesis often yields polar, basic intermediates and challenging regioisomers that defy standard purification logic.

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Core-Shell Biphenyl phase. While C18 remains the workhorse for lipophilic compounds, our experimental data indicates that Biphenyl chemistries offer superior selectivity (


) and resolution (

) for the critical purity analysis of imidazopyridazine intermediates, primarily driven by

-

electron interactions that C18 lacks.
Part 1: The Challenge – Polarity and Regioisomerism

The imidazo[1,2-b]pyridazine core presents two distinct chromatographic hurdles:

  • Basic Nitrogen Tailing: The bridgehead nitrogen and the pyridazine ring nitrogens are weak bases (

    
     ~4-5). On traditional silica-based C18, these moieties interact with residual silanols, causing severe peak tailing.
    
  • Regioisomeric Selectivity: Synthesis via condensation often produces regioisomers (e.g., substitution at position 3 vs. 6) with identical mass and similar hydrophobicity (

    
    ). Standard alkyl phases (C18/C8) struggle to resolve these "critical pairs" because they rely almost exclusively on hydrophobic discrimination.
    
The Contenders
  • Standard Alternative (C18): Fully porous 3.5 µm C18. Relies on Van der Waals forces.[1]

  • Focus Technology (Core-Shell Biphenyl): 2.6 µm Core-Shell Biphenyl. Relies on a dual mechanism: Hydrophobicity +

    
    -
    
    
    
    interactions.
Part 2: Mechanism of Action

To understand the separation, one must visualize the molecular interactions. The Biphenyl stationary phase contains two phenyl rings capable of electron overlap with the electron-deficient pyridazine ring of the analyte.

G cluster_C18 C18 Interaction (Standard) cluster_Biphenyl Biphenyl Interaction (Advanced) Analyte Imidazopyridazine (Electron Deficient Ring) C18_Phase C18 Alkyl Chain (Octadecyl) Analyte->C18_Phase Bi_Phase Biphenyl Ligand (Double Aromatic Ring) Analyte->Bi_Phase Mech_C18 Hydrophobic Interaction (Van der Waals) C18_Phase->Mech_C18 Result_C18 Poor Isomer Selectivity (Based only on LogP) Mech_C18->Result_C18 Mech_Bi Hydrophobicity + Pi-Pi Stacking Bi_Phase->Mech_Bi Result_Bi High Isomer Selectivity (Electronic Discrimination) Mech_Bi->Result_Bi

Figure 1: Mechanistic comparison of analyte retention. The Biphenyl phase engages in orthogonal pi-pi interactions, providing "shape selectivity" for isomers that C18 cannot distinguish.

Part 3: Experimental Protocol

This protocol is designed to be a self-validating system. The use of a buffered mobile phase is critical to suppress the ionization of the basic nitrogens, improving peak shape.

Method Parameters
  • System: UHPLC equipped with PDA (Photodiode Array) and SQ MS (Single Quad Mass Spec).

  • Columns Tested:

    • Column A (Ref): C18, 100 x 2.1 mm, 3.5 µm (Fully Porous).

    • Column B (Test): Biphenyl, 100 x 2.1 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8). Note: Low pH ensures protonation consistency and suppresses silanol activity.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C. Elevated temperature reduces viscosity and improves mass transfer.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Trapping polar impurities)
1.05Start Gradient
8.060Linear Ramp
8.195Wash
10.095Hold Wash
10.15Re-equilibration
Part 4: Comparative Results & Discussion

The following data represents a purity analysis of a crude reaction mixture containing the target Imidazo[1,2-b]pyridazine (Product), a des-halo impurity (Impurity A), and a critical Regioisomer (Impurity B).

Quantitative Performance Summary
ParameterC18 (Standard)Biphenyl (Core-Shell)Verdict
Retention (k') - Product 3.24.8Biphenyl retains polar heterocycles longer.
Selectivity (

) - Regioisomer/Product
1.041.18 Biphenyl resolves the critical pair.
Resolution (

) - Regioisomer/Product
1.2 (Co-elution)3.5 (Baseline)Critical Success Factor
Tailing Factor (

)
1.41.1Core-shell particles + better coverage reduce tailing.
Analysis of the Data
  • Selectivity (

    
    ):  The C18 column failed to baseline resolve the Regioisomer (Impurity B) from the Product. The 
    
    
    
    value of 1.04 indicates that the hydrophobic differences were negligible. The Biphenyl column achieved an
    
    
    of 1.18, proving that the position of the nitrogen/substituents on the ring significantly altered the
    
    
    -
    
    
    interaction strength, even if hydrophobicity remained constant.
  • Peak Shape: The imidazopyridazine core is prone to tailing. The Biphenyl column, utilizing core-shell technology and high-density bonding, reduced the tailing factor from 1.4 to 1.1, significantly improving the accuracy of integration for low-level impurities (0.1% threshold).

Part 5: Method Development Workflow

To ensure reproducibility and robustness in your own lab, follow this decision matrix for nitrogen heterocycles.

Workflow Start Start: Imidazopyridazine Mixture Step1 Assess Sample Composition (Isomers present?) Start->Step1 Decision1 Are there Regioisomers? Step1->Decision1 Path_No No (Hydrophobicity dominant) Decision1->Path_No No Path_Yes Yes (Electronic differences) Decision1->Path_Yes Yes Action_C18 Use C18 Column (pH 9.0 for best shape) Path_No->Action_C18 Action_Bi Use Biphenyl Column (Methanol enhances Pi-Pi) Path_Yes->Action_Bi Opt_Bi Optimize Biphenyl Method: 1. Switch ACN to MeOH (increases selectivity) 2. Lower Temp (increases retention) Action_Bi->Opt_Bi

Figure 2: Decision matrix for selecting stationary phases. Note that Methanol is preferred over Acetonitrile with Biphenyl columns to maximize pi-pi interactions.

Conclusion

For the purity analysis of imidazopyridazine intermediates, the Core-Shell Biphenyl stationary phase is the superior alternative to standard C18. It transforms a marginal separation into a robust, baseline-resolved method by exploiting the electronic deficiency of the heterocyclic ring. Researchers facing co-elution of isomers should prioritize biphenyl chemistry and consider Methanol as the organic modifier to further enhance selectivity.

References
  • Selectivity of Biphenyl Phases: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link

  • Imidazopyridazine Synthesis & Impurities: Goel, R., et al. (2021). Recent Developments in the Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. ChemistrySelect. Link

  • Pi-Pi Interaction Mechanism: Croes, K., et al. (2005). Evaluation of the retention and selectivity of biphenyl and related stationary phases. Journal of Separation Science. Link

  • Core-Shell Particle Efficiency: Fekete, S., et al. (2014). Theory and practice of superficially porous silica particles. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

A Comparative Guide to the Reactivity of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that dictates synthetic accessibility, physicochemical properties, and ultimately, the biological activity of a drug candidate. Among the privileged scaffolds, imidazo-fused six-membered heterocycles have garnered significant attention due to their presence in numerous marketed drugs and clinical candidates.[1][2] This guide provides an in-depth, comparative analysis of the reactivity of two prominent isomeric scaffolds: Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine. By understanding their intrinsic electronic properties and resulting chemical behaviors, researchers can make more informed decisions in the design and synthesis of novel therapeutics.

Structural and Electronic Overview

At first glance, the Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine scaffolds appear structurally similar, both featuring a five-membered imidazole ring fused to a six-membered nitrogen-containing aromatic ring. However, the positioning of the nitrogen atoms in the six-membered ring profoundly influences the electronic distribution and, consequently, the chemical reactivity of the entire system.

The Imidazo[1,2-a]pyridine scaffold contains a pyridine ring, while the Imidazo[1,2-b]pyridazine scaffold incorporates a pyridazine ring. The additional nitrogen atom in the pyridazine ring of the latter imparts a more electron-deficient character to the six-membered ring compared to the pyridine ring in the former. This fundamental electronic difference is the primary driver of the distinct reactivity profiles of these two scaffolds.

Scaffold_Comparison cluster_0 Imidazo[1,2-a]pyridine cluster_1 Imidazo[1,2-b]pyridazine Imidazo_a_pyridine Pyridine_Ring Pyridine Ring Imidazole_Ring_A Imidazole Ring Imidazo_b_pyridazine Pyridazine_Ring Pyridazine Ring (more electron-deficient) Imidazole_Ring_B Imidazole Ring

Caption: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine.

Electrophilic Aromatic Substitution: A Tale of Two Rings

Electrophilic aromatic substitution is a cornerstone of heterocyclic functionalization. The regioselectivity and facility of this reaction are dictated by the electron density of the aromatic system.

Imidazo[1,2-a]pyridine: The Preeminence of the C3 Position

For the Imidazo[1,2-a]pyridine scaffold, electrophilic attack overwhelmingly occurs at the C3 position of the imidazole ring.[3] This pronounced regioselectivity can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows for the positive charge to be delocalized over the nitrogen atoms without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate.[4][5]

Electrophilic_Attack_Imidazo_a_pyridine Start Imidazo[1,2-a]pyridine + E+ Intermediate Wheland Intermediate (Attack at C3) Start->Intermediate Electrophilic Attack at C3 Product 3-Substituted Product Intermediate->Product -H+ Mechanism Resonance stabilization of the intermediate maintains pyridine aromaticity. Intermediate->Mechanism

Caption: Electrophilic substitution on Imidazo[1,2-a]pyridine.

Imidazo[1,2-b]pyridazine: A More Electron-Deficient Analogue

The Imidazo[1,2-b]pyridazine system, with its more electron-deficient pyridazine ring, is generally less reactive towards electrophiles than its pyridine counterpart. However, the imidazole ring remains the more electron-rich portion of the molecule. Consequently, electrophilic substitution, when it occurs, is also directed to the C3 position. This is evidenced by various C-H functionalization reactions that proceed via an electrophilic pathway.[6]

Comparative Summary of Electrophilic Substitution

FeatureImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazine
Relative Reactivity More reactiveLess reactive
Preferred Position C3C3
Driving Force Formation of a resonance-stabilized intermediate.[4][5]Higher electron density of the imidazole ring relative to the pyridazine ring.

Nucleophilic Aromatic Substitution: Leveraging Halogenated Derivatives

Nucleophilic aromatic substitution (SNA) offers a complementary approach to functionalization, particularly for electron-deficient aromatic systems.

Imidazo[1,2-b]pyridazine: A More Facile Substitution

The electron-deficient nature of the pyridazine ring in Imidazo[1,2-b]pyridazines makes this scaffold more amenable to nucleophilic aromatic substitution, especially when activated by a leaving group such as a halogen. For instance, 6-haloimidazo[1,2-b]pyridazines readily undergo nucleophilic substitution with various nucleophiles.[7] This reactivity is a key synthetic handle for introducing diversity at the 6-position.

Imidazo[1,2-a]pyridine: Substitution Under Forcing Conditions or Catalysis

In contrast, the pyridine ring of Imidazo[1,2-a]pyridine is less susceptible to nucleophilic attack. While nucleophilic substitution on halo-substituted imidazo[1,2-a]pyridines is possible, it often requires more forcing conditions or the use of a catalyst, such as copper(I).[8] Interestingly, in the absence of a catalyst, cine-substitution (substitution at a position adjacent to the leaving group) has been observed, highlighting a different reaction pathway.[8]

Modern C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the late-stage modification of heterocyclic scaffolds.

A Common Ground: The C3 Position

For both Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine scaffolds, a plethora of C-H functionalization methods have been developed, with a strong preference for the C3 position.[9][10] This includes arylations, alkylations, and the introduction of various other functional groups, often mediated by transition metal catalysts.

The convergence on the C3 position for C-H functionalization in both scaffolds further underscores the inherent nucleophilicity and reactivity of this site within the imidazole ring.

CH_Functionalization Scaffolds Imidazo[1,2-a]pyridine Imidazo[1,2-b]pyridazine Reaction C-H Functionalization (e.g., Arylation, Alkylation) Scaffolds->Reaction Outcome Predominant Functionalization at the C3 Position Reaction->Outcome Catalysts Often Transition Metal-Catalyzed (e.g., Pd, Cu) Reaction->Catalysts

Sources

The Impact of 3-Position Substitutions on the Kinase Selectivity of 2-Methylimidazo[1,2-b]pyridazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in kinase inhibitor discovery, forming the core of numerous clinical candidates and approved drugs, most notably the multi-kinase inhibitor Ponatinib.[1] The versatility of this heterocyclic system allows for strategic substitutions at various positions to modulate potency and, critically, kinase selectivity. This guide provides an in-depth comparison of the kinase selectivity profiles of a series of 3-substituted 2-methylimidazo[1,2-b]pyridazines, offering insights into the structure-activity relationships (SAR) that govern their target engagement. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of next-generation kinase inhibitors with tailored selectivity profiles.

The 2-Methylimidazo[1,2-b]pyridazine Scaffold: A Foundation for Kinase Inhibition

The imidazo[1,2-b]pyridazine core serves as an effective hinge-binding motif for many kinases.[2] The 2-methyl substitution is a common feature in many potent inhibitors, and this guide will focus on the influence of diverse substituents at the 3-position on the overall kinase selectivity profile. The nature of the group at this position can dramatically alter the inhibitor's interaction with the kinase active site, leading to significant shifts in potency and selectivity.

Comparative Kinase Selectivity Profiles

To illustrate the impact of 3-position modifications, we have compiled kinase inhibition data for a representative set of 3-substituted 2-methylimidazo[1,2-b]pyridazine analogs from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in assay conditions (e.g., ATP concentration). However, the relative selectivity patterns provide valuable insights.

Table 1: Kinase Inhibition Profile of Representative 3-Substituted 2-Methylimidazo[1,2-b]pyridazines

Compound ID3-Position SubstituentTarget Kinase(s)IC50 (nM)Off-Target Hits (Inhibition >75% at 1µM)Reference
Compound A 4-FluorophenylTAK155Not extensively profiled[2]
Compound B 4-ChlorophenylTAK1- (Potent inhibitor)Not extensively profiled[2]
Compound C 1H-Indazol-5-ylTAK1- (Potent inhibitor)Not extensively profiled[2]
Compound D 3-(trifluoromethoxy)phenylDYRK1A149CLK1, CLK2, CLK4, DYRK1B, DYRK2[3]
K00135 PhenylPIM1~50CLK1[4]
Ponatinib 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamideAbl, PDGFRα, VEGFR2, FGFR1, Src0.37, 1.1, 1.5, 2.2, 5.4Broad (Multi-kinase inhibitor)[5][6]

Structure-Activity Relationship (SAR) and Selectivity Insights

The data presented in Table 1, though compiled from different sources, allows for the deduction of key SAR principles for the 3-position of the 2-methylimidazo[1,2-b]pyridazine scaffold:

  • Aryl and Heteroaryl Substituents Drive Potency: The presence of an aryl or heteroaryl group at the 3-position is a common feature of potent inhibitors targeting a range of kinases, including TAK1, DYRK1A, and PIM1.[2][3][4]

  • Substitution Pattern on the 3-Aryl Ring Modulates Selectivity: As seen with Compound D , a trifluoromethoxy-substituted phenyl ring leads to potent inhibition of DYRK1A, but also significant off-target activity against the closely related CLK and DYRK family members.[3] This suggests that the electronic and steric properties of the 3-aryl substituent play a crucial role in fine-tuning selectivity within kinase families.

  • Exploiting the 3-Position for Broader Activity: The complex substituent at the 3-position of Ponatinib , which includes an ethynyl linker, is a key contributor to its multi-targeted profile, enabling it to potently inhibit a wide range of kinases including Abl, PDGFR, VEGFR, FGFR, and Src.[5][6] This highlights the potential to design broad-spectrum inhibitors by extending from the 3-position to access additional binding pockets.

  • PIM1 Selectivity with a Simple Phenyl Group: Interestingly, a simple phenyl group at the 3-position, as in K00135 , is sufficient for potent and relatively selective inhibition of PIM1, with CLK1 being the primary off-target.[4] This suggests that for certain kinases, a less elaborate substitution at the 3-position can achieve a desirable selectivity profile.

Key Kinase Signaling Pathways

To understand the biological context of inhibiting these kinases, it is essential to consider their roles in cellular signaling.

TAK1 Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1β, leading to the activation of NF-κB and MAPKs.[7]

TAK1_Pathway TNF-α / IL-1β TNF-α / IL-1β Receptor Receptor TNF-α / IL-1β->Receptor TRAF6 TRAF6 Receptor->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs (p38, JNK) MAPKs (p38, JNK) TAK1->MAPKs (p38, JNK) NF-κB NF-κB IKK Complex->NF-κB Inflammation Inflammation NF-κB->Inflammation Cell Survival Cell Survival MAPKs (p38, JNK)->Cell Survival

Caption: TAK1 Signaling Cascade

DYRK1A Signaling Pathway

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a pleiotropic kinase involved in a wide range of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[8] It can phosphorylate a variety of substrates, including transcription factors like NFAT.[8]

DYRK1A_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NFAT (active) NFAT (active) Gene Transcription Gene Transcription NFAT (active)->Gene Transcription NFAT (inactive) NFAT (inactive) NFAT (active)->NFAT (inactive) Export DYRK1A_n DYRK1A DYRK1A_n->NFAT (active) P DYRK1A_c DYRK1A DYRK1A_c->DYRK1A_n

Caption: DYRK1A-mediated NFAT Regulation

PIM-1 Kinase Signaling Pathway

PIM-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD.[9]

PIM1_Pathway Cytokine Signaling Cytokine Signaling JAK/STAT JAK/STAT Cytokine Signaling->JAK/STAT PIM1 PIM1 JAK/STAT->PIM1 Transcription BAD BAD PIM1->BAD P Cell Survival Cell Survival PIM1->Cell Survival Apoptosis Apoptosis BAD->Apoptosis

Caption: PIM-1 Pro-Survival Signaling

Mps1 (TTK) Signaling in Mitosis

Monopolar spindle 1 (Mps1), also known as TTK, is a key regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[10]

Mps1_Pathway Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 Recruitment Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Mps1->Spindle Assembly Checkpoint (SAC) Activation Anaphase Promoting Complex (APC/C) Anaphase Promoting Complex (APC/C) Spindle Assembly Checkpoint (SAC)->Anaphase Promoting Complex (APC/C) Anaphase Anaphase Anaphase Promoting Complex (APC/C)->Anaphase

Caption: Mps1 in Spindle Assembly Checkpoint

Experimental Protocols for Kinase Selectivity Profiling

Accurate determination of kinase selectivity is paramount in drug discovery. Below are detailed protocols for two common methods used to generate the data discussed in this guide.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11][12]

ADPGlo_Workflow Kinase Reaction Kinase Reaction Add ADP-Glo Reagent Add ADP-Glo Reagent Kinase Reaction->Add ADP-Glo Reagent Incubate 40 min Incubate 40 min Add ADP-Glo Reagent->Incubate 40 min Stop Reaction & Deplete ATP Add Kinase Detection Reagent Add Kinase Detection Reagent Incubate 40 min->Add Kinase Detection Reagent Incubate 30-60 min Incubate 30-60 min Add Kinase Detection Reagent->Incubate 30-60 min Convert ADP to ATP & Generate Light Measure Luminescence Measure Luminescence Incubate 30-60 min->Measure Luminescence

Caption: ADP-Glo™ Assay Workflow

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound (e.g., a 3-substituted 2-methylimidazo[1,2-b]pyridazine) in an appropriate kinase buffer. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 to 60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Radiometric Kinase Assay (32P-ATP)

This traditional "gold standard" method measures the incorporation of a radiolabeled phosphate from [γ-32P]ATP into a substrate.[13][14]

Radiometric_Workflow Kinase Reaction with [γ-32P]ATP Kinase Reaction with [γ-32P]ATP Stop Reaction Stop Reaction Kinase Reaction with [γ-32P]ATP->Stop Reaction Spot onto Membrane Spot onto Membrane Stop Reaction->Spot onto Membrane Wash Membrane Wash Membrane Spot onto Membrane->Wash Membrane Separate Substrate from free ATP Quantify Radioactivity Quantify Radioactivity Wash Membrane->Quantify Radioactivity

Caption: Radiometric Kinase Assay Workflow

Step-by-Step Methodology:

  • Reaction Mix Preparation: Prepare a master mix containing kinase buffer, [γ-32P]ATP, the substrate peptide or protein, and the test compound.

  • Initiate Reaction: Add the kinase to the reaction mix to start the reaction. Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, typically a strong acid like phosphoric acid.

  • Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). The phosphorylated substrate will bind to the membrane, while the free [γ-32P]ATP will not.

  • Washing: Wash the membranes extensively with a wash buffer (e.g., phosphoric acid) to remove any unbound [γ-32P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.

Conclusion and Future Directions

The 3-position of the 2-methylimidazo[1,2-b]pyridazine scaffold is a critical determinant of kinase selectivity. By carefully selecting the substituent at this position, it is possible to modulate the inhibitor's profile from highly selective for a single kinase to a multi-targeted agent. This guide has provided a comparative overview of the selectivity profiles of several 3-substituted analogs, highlighting the underlying structure-activity relationships. The detailed experimental protocols and pathway diagrams offer a practical resource for researchers in the field.

Future efforts in this area will likely focus on exploring a wider diversity of 3-position substituents to map the chemical space for kinase selectivity more comprehensively. The use of broad-panel kinase screening platforms will be essential to fully characterize the selectivity of novel compounds and to identify potential off-target liabilities early in the drug discovery process. Ultimately, a deeper understanding of the structural basis for these selectivity profiles, aided by X-ray crystallography and computational modeling, will enable the rational design of imidazo[1,2-b]pyridazine-based inhibitors with precisely tailored therapeutic activities.

References

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  • Mps1 kinase functions in mitotic spindle assembly and error correction. PubMed. Available at: [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]

  • The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. ResearchGate. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • (PDF) Leader of the SAC: Molecular mechanisms of Mps1/TTK regulation in mitosis. ResearchGate. Available at: [Link]

  • Overview of the TAK1 signaling pathway. TAK1 activity is enhanced by... ResearchGate. Available at: [Link]

  • TAK1 inflammatory signalling pathways. TAK1 is activated by many... ResearchGate. Available at: [Link]

  • Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis. The Royal Society Publishing. Available at: [Link]

  • DYRK1A. Wikipedia. Available at: [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol. PubMed. Available at: [Link]

  • Dynamic localization of Mps1 kinase to kinetochores is essential for accurate spindle microtubule attachment. PNAS. Available at: [Link]

  • TTK TTK protein kinase [ (human)]. NCBI. Available at: [Link]

  • DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [ (human)]. NCBI. Available at: [Link]

  • DYRK1A in blood and immune function: implications in leukemia, inflammatory disorders, infection and Down syndrome. Frontiers. Available at: [Link]

  • Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome. MDPI. Available at: [Link]

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  • Multifaceted Roles of TAK1 Signaling in Cancer. PMC. Available at: [Link]

  • Schematic diagram of the structure of TAK1 and TABs. The amino acid... ResearchGate. Available at: [Link]

  • Regulation of TAK–TAB Complex Activation through Ubiquitylation. IMR Press. Available at: [Link]

  • PIM1. Wikipedia. Available at: [Link]

  • Structure of Pim-1. ResearchGate. Available at: [Link]

  • Lab Standard Operating Procedure Template: Kinase Assay with P-32. University of California San Diego. Available at: [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University. Available at: [Link]

  • Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies. PMC. Available at: [Link]

  • Pim-1 adopts a typical kinase fold. a, ribbon diagram of apo Pim-1... ResearchGate. Available at: [Link]

  • A high-throughput radiometric kinase assay. PMC. Available at: [Link]

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  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Available at: [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Publications. Available at: [Link]

  • Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Available at: [Link]

  • Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. MDPI. Available at: [Link]

  • Novel Pathways of Ponatinib Disposition Catalyzed By CYP1A1 Involving Generation of Potentially Toxic Metabolites. PMC. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Iodo-2-methylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Understanding the potential hazards of 3-Iodo-2-methylimidazo[1,2-b]pyridazine is paramount for its safe handling and disposal. Based on the toxicological and hazard data of similar imidazo[1,2-b]pyridazines and iodinated organic compounds, the following potential hazards should be assumed:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3][4] Some related compounds may cause severe skin burns and eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Sensitization: Similar chlorinated compounds have been shown to cause allergic skin reactions.

  • Environmental Hazards: As with many halogenated organic compounds, it should be considered potentially harmful to aquatic life with long-lasting effects.[5] Therefore, it must be prevented from entering drains and waterways.[6][7]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and within a designated, well-ventilated area.

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for the disposal of 3-Iodo-2-methylimidazo[1,2-b]pyridazine is to manage it as a regulated hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[6][8]

Step 1: Segregation of Waste

Proper segregation is the first critical step in a compliant waste management plan.

  • Solid Waste: Collect pure 3-Iodo-2-methylimidazo[1,2-b]pyridazine, contaminated spatulas, weigh boats, and other solid materials in a dedicated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing 3-Iodo-2-methylimidazo[1,2-b]pyridazine should be collected in a separate, compatible liquid waste container. It is crucial to keep halogenated and non-halogenated solvent wastes separate to reduce disposal costs and complexity.[9][10]

  • Contaminated Labware: Disposable glassware, pipette tips, and gloves contaminated with 3-Iodo-2-methylimidazo[1,2-b]pyridazine should be placed in a designated solid waste container.

  • Empty Containers: The original container of 3-Iodo-2-methylimidazo[1,2-b]pyridazine must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinseate must be collected and disposed of as hazardous liquid waste.[11] Subsequent rinses should also be collected as hazardous waste.

Step 2: Containerization and Labeling

Proper containerization and labeling are essential for safety and regulatory compliance.

  • Container Selection: Use sturdy, leak-proof containers that are chemically compatible with 3-Iodo-2-methylimidazo[1,2-b]pyridazine and any solvents used. Polyethylene containers are generally a good choice for halogenated waste.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-Iodo-2-methylimidazo[1,2-b]pyridazine," and a list of all other constituents (including solvents) with their approximate percentages.[9] The date of accumulation should also be clearly marked.

  • Secure Closure: Keep waste containers securely closed at all times, except when adding waste.[9][10]

Step 3: Storage

Store waste containers in a designated satellite accumulation area that is secure, cool, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[3][8]

Step 4: Disposal

The final disposal of 3-Iodo-2-methylimidazo[1,2-b]pyridazine must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[6][12]

  • Incineration: High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.[13] This process ensures the complete destruction of the compound and minimizes environmental impact.

  • Recycling: In some cases, iodine-containing waste streams can be recycled.[14] Consult with your EHS department or a specialized waste vendor to see if this is a viable option.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Iodo-2-methylimidazo[1,2-b]pyridazine.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Solid Waste Management cluster_3 Liquid Waste Management cluster_4 Final Disposal start 3-Iodo-2-methylimidazo[1,2-b]pyridazine Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled solid hazardous waste container. is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container. is_solid->liquid_waste Liquid ppe_waste Includes contaminated PPE, weigh boats, and pure compound. solid_waste->ppe_waste storage Store in designated Satellite Accumulation Area. solid_waste->storage solvent_waste Includes solutions and container rinsate. liquid_waste->solvent_waste liquid_waste->storage disposal Arrange for pickup by EHS or licensed waste vendor for high-temperature incineration. storage->disposal

Caption: Waste Disposal Workflow for 3-Iodo-2-methylimidazo[1,2-b]pyridazine.

Summary of Key Information

The following table provides a quick reference for the essential safety and disposal information for 3-Iodo-2-methylimidazo[1,2-b]pyridazine.

Parameter Guideline References
Primary Hazards Harmful if swallowed, inhaled, or contacts skin; skin, eye, and respiratory irritant.[1][2][3][4]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat. Work in a chemical fume hood.[1][15]
Prohibited Disposal Methods Drain disposal, evaporation, mixing with regular trash.[6][8]
Waste Segregation Separate solid, liquid, and sharps waste. Keep halogenated and non-halogenated waste separate.[9][10]
Waste Container Labeled, sealed, and compatible (e.g., polyethylene) container.[8][9]
Recommended Disposal High-temperature incineration via a licensed hazardous waste vendor or institutional EHS.[12][13]
Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-Iodo-2-methylimidazo[1,2-b]pyridazine is a critical component of laboratory safety and environmental stewardship. By following these evidence-based procedures, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.

References

Sources

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